Elsinochrome C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,16-dihydroxy-12,13-bis(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-10,15-16,31-32,35-36H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNNJBGHWVPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and isolation of Elsinochrome C from Elsinoë species
An In-depth Technical Guide to the Discovery and Isolation of Elsinochrome C from Elsinoë Species
Introduction
Elsinochromes are a class of red or orange perylenequinone pigments produced by various phytopathogenic fungi belonging to the genus Elsinoë.[1][2] These secondary metabolites are significant virulence factors, contributing to the development of diseases such as citrus scab.[3][4] The toxicity of elsinochromes is light-dependent; upon activation by light, they generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which cause peroxidation of cell membranes and induce necrotic lesions on host plants.[5]
The elsinochrome family consists of several derivatives, primarily A, B, C, and D, which share a common 1,2-dihydrobenzo-perylenequinone core but differ in their side-chain substitutions. While Elsinochrome A is often the most studied, this compound is a key component produced by several species, including isolates of Elsinoë fawcettii and has also been identified in submerged fermentation of Shiraia sp. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound.
Biosynthesis of Elsinochromes
Elsinochromes are synthesized via a type-I polyketide synthase (PKS) pathway. The biosynthesis begins with the polyketide precursor nor-toralactone, which is synthesized by the non-reducing polyketide synthase ElcA. A series of enzymatic reactions, including oxidative coupling steps, leads to the formation of the characteristic pentacyclic perylenequinone core. The biosynthetic gene cluster, designated as elc, contains the necessary genes encoding for these enzymes. Key enzymes involved include a berberine bridge enzyme-like oxidase (ElcE) and a laccase-like multicopper oxidase (ElcG), which are responsible for the double coupling of two naphthol intermediates to form the perylenequinone core. Further modifications by other enzymes in the cluster lead to the various elsinochrome derivatives.
Caption: Proposed biosynthetic pathway for this compound.
Factors Influencing Elsinochrome Production
The biosynthesis of elsinochromes is a complex process influenced by a variety of nutritional and environmental factors. Light is a critical requirement for initiating and sustaining production. Understanding these factors is essential for optimizing yields in laboratory cultures.
| Factor | Condition / Supplement | Effect on Elsinochrome Production | Reference(s) |
| Light | Continuous light exposure (e.g., 5 µE m⁻²s⁻¹) | Essential; production is abolished in darkness. | |
| Culture Medium | Potato Dextrose Agar (PDA) | Supports high levels of production. | |
| Temperature | 25-28 °C | Optimal range for production. | |
| pH | Slightly acidic to neutral (unbuffered PDA) | Optimal; production decreases in highly acidic or alkaline media. | |
| Nitrogen Source | Limiting nitrogen conditions | Favorable for production. | |
| Ammonium | Completely inhibits production. | ||
| Metal Ions | Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺ | Increase production. | |
| Ca²⁺, Co²⁺, Li⁺ | Reduce production. | ||
| Antioxidants | Ascorbate, chlorogenic acid, catechin, gallic acid | Substantially enhance production. | |
| Cysteine, glutathione, α-tocopherol | Reduce production. |
Experimental Protocols: Isolation and Purification of this compound
The isolation and purification of this compound from fungal cultures is a multi-step process involving cultivation, extraction, and chromatographic separation. The protocol below is a synthesized methodology based on established procedures.
Protocol 1: Fungal Cultivation and Mycelia Harvest
-
Inoculation: Inoculate Elsinoë species on Potato Dextrose Agar (PDA) plates.
-
Incubation: Culture the plates at 25-28 °C under continuous fluorescent light for 4 weeks to allow for sufficient mycelial growth and pigment production.
-
Harvesting: After incubation, harvest the fungal mycelia from the agar surface. Alternatively, agar plugs containing the mycelia can be cut for extraction.
-
Drying (Optional): For large-scale extractions, the harvested mycelia can be dried (e.g., by lyophilization or air drying) and ground to a fine powder to increase the surface area for extraction.
Protocol 2: Solvent Extraction
-
Extraction: Submerge the harvested mycelia or agar plugs in acetone or ethyl acetate in a flask. Perform this step in the dark or under dim light to prevent photodegradation of the pigments.
-
Agitation: Stir the mixture at room temperature for several hours to ensure complete extraction of the pigments.
-
Filtration: Filter the mixture to separate the solvent extract from the mycelial debris.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude, red-pigmented residue.
Protocol 3: Chromatographic Purification
The crude extract contains a mixture of elsinochrome derivatives (A, B, C, D) and other metabolites. Chromatographic techniques are employed to separate this compound.
-
Thin-Layer Chromatography (TLC):
-
Purpose: To analyze the composition of the crude extract and monitor the separation during column chromatography.
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: A common solvent system is chloroform:ethyl acetate (1:1, v/v).
-
Visualization: Elsinochromes appear as distinct red/orange spots. Five distinct bands can often be resolved.
-
-
Flash Column Chromatography:
-
Purpose: To perform a preparative separation of the elsinochrome derivatives.
-
Stationary Phase: Silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., chloroform) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. For instance, start with a non-polar solvent and gradually increase the proportion of a more polar solvent like ethyl acetate. Elsinochrome derivatives separate based on polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: For final purification and quantification of this compound.
-
Column: Reversed-Phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid to improve peak shape.
-
Detection: Use a UV-Vis or Diode Array Detector (DAD). Elsinochromes have characteristic absorption peaks around 460 nm, with minor peaks at 530 nm and 570 nm.
-
Outcome: This method provides high-purity this compound, with reported recovery rates greater than 80%.
-
Caption: Experimental workflow for the isolation of this compound.
Structural Characterization and Quantitative Data
The identity and purity of the isolated this compound are confirmed using modern analytical techniques. The structures of elsinochrome derivatives A, B, and C are highly symmetrical.
| Property | Data | Reference(s) |
| Chemical Class | Perylenequinone | |
| Core Structure | 1,2-dihydrobenzo-perylenequinone | |
| Appearance | Red/orange pigment | |
| Solubility | Soluble in acetone, ethyl acetate; water-insoluble | |
| UV-Vis λmax | Major peak at ~460 nm; minor peaks at ~530 nm and ~570 nm | |
| Analytical Methods | TLC, HPLC, Spectrophotometry, NMR, Mass Spectrometry |
The yield of elsinochromes can vary significantly depending on the fungal strain and culture conditions. Under optimized conditions, such as white light exposure for 28 days, the yield of total elsinochromes from E. arachidis has been reported to reach 33.22 nmol/plug. HPLC purification methods have been shown to achieve a recovery of greater than 95%.
Conclusion
The discovery of this compound and its relatives as key virulence factors in Elsinoë species has opened avenues for research into novel disease control strategies. A thorough understanding of their biosynthesis and the factors regulating their production is crucial for this work. The detailed protocols for isolation and purification provided in this guide offer a robust framework for researchers to obtain high-purity this compound. This enables further investigation into its specific biological activities, potential applications in photodynamic therapy, and its role as a target for developing new fungicides, thereby benefiting both fundamental science and the agricultural industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome mining of the citrus pathogen Elsinoë fawcettii; prediction and prioritisation of candidate effectors, cell wall degrading enzymes and secondary metabolite gene clusters | PLOS One [journals.plos.org]
- 4. Genome mining of the citrus pathogen Elsinoë fawcettii; prediction and prioritisation of candidate effectors, cell wall degrading enzymes and secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phytotoxic Mechanism of Elsinochrome C
Introduction
Elsinochrome C (ESC) is a non-host-selective phytotoxin belonging to the perylenequinone class of pigments produced by various fungal species of the genus Elsinoë, notably Elsinoë fawcettii, the causative agent of citrus scab disease.[1][2] Structurally similar to other well-known phytotoxins like cercosporin, elsinochromes are crucial virulence factors in the pathogenic process.[1][3][4] This technical guide provides a detailed examination of the molecular mechanism underlying this compound's phytotoxicity, focusing on its light-dependent generation of reactive oxygen species (ROS) and the subsequent cellular damage leading to plant cell death. This document is intended for researchers, scientists, and professionals in the fields of plant pathology, biochemistry, and drug development.
Core Mechanism of Action: Light-Induced Oxidative Stress
The primary mechanism of this compound phytotoxicity is its function as a photosensitizing agent. In the presence of light, ESC absorbs energy and transfers it to molecular oxygen (O₂), generating highly cytotoxic reactive oxygen species (ROS). This process is strictly light-dependent, with no significant toxicity observed in dark conditions. The phytotoxic effects are mediated primarily by two types of ROS: singlet oxygen (¹O₂) and the superoxide anion (O₂•⁻).
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Photosensitization: Upon absorbing light energy, the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Generation of Singlet Oxygen (¹O₂): The excited triplet-state ESC can directly transfer its energy to ground-state molecular oxygen (a triplet state), resulting in the formation of the highly reactive singlet oxygen (¹O₂). This is considered a Type II photosensitization reaction.
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Generation of Superoxide (O₂•⁻): Alternatively, the excited ESC can react with other molecules, including itself, to generate a radical ion, which can then reduce molecular oxygen to the superoxide anion (O₂•⁻). This is a Type I photosensitization reaction.
These ROS are non-specific and indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids, leading to rapid membrane dysfunction, electrolyte leakage, and ultimately, necrotic cell death.
Caption: A diagram illustrating the light-activated phytotoxicity pathway of this compound.
Quantitative Analysis of Phytotoxicity
Experimental data consistently demonstrates a dose-dependent and light-dependent toxicity of elsinochromes on plant cells. The phytotoxic effects can be significantly mitigated by the application of specific ROS quenchers and scavengers.
Table 1: Dose-Response of Elsinochrome on Citrus Protoplast Viability Data extracted from studies on citrus protoplasts incubated in the presence of light.
| Elsinochrome Conc. (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 4 | ~100 |
| 5 | 4 | Decreased rate of cell death |
| 10 | 4 | 0 |
Table 2: Effect of Antioxidants and Quenchers on Elsinochrome (10 µM) Toxicity in Citrus Cells Data shows the protective effect of various compounds against elsinochrome-induced cell death in the light.
| Compound | Concentration | Protective Effect | Target ROS |
| Bixin | 400 µM | Alleviated toxicity | ¹O₂ |
| DABCO | 2 mM | Alleviated toxicity | ¹O₂ |
| Ascorbate | 4 mM | Alleviated toxicity | ¹O₂ |
| Reduced Glutathione | 4 mM | Less effective, extended lag | General Antioxidant |
| Superoxide Dismutase | Not specified | Blocks accumulation of O₂•⁻ | O₂•⁻ |
| β-Carotene | Not specified | Prevents cholesterol oxidation | ¹O₂ |
| α-Tocopherol | 4 mM | Enhanced toxicity | - |
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental methodologies designed to measure cell death and detect the presence of specific reactive oxygen species.
Protocol 1: Plant Cell Viability Assay
This protocol assesses the direct cytotoxic effect of this compound on plant cells.
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Cell Preparation: Prepare protoplasts or suspension-cultured cells (e.g., citrus, tobacco) and adjust to a standard cell density in a suitable culture medium.
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Treatment Application: Aliquot cell suspensions into a microplate. Add this compound (dissolved in a carrier solvent like acetone) to achieve final concentrations ranging from 1 µM to 20 µM. Include a solvent-only control and an untreated control.
-
Incubation: Prepare two identical sets of plates. Incubate one set under constant fluorescent light and the other in complete darkness at a constant temperature (e.g., 25°C).
-
Viability Assessment: At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), collect a small aliquot of cells. Assess viability using a method such as fluorescein diacetate (FDA) staining, where live cells fluoresce green, or Evans blue staining, where dead cells take up the blue dye.
-
Quantification: Count the number of viable and non-viable cells under a microscope to calculate the percentage of cell death.
Protocol 2: Electrolyte Leakage Assay
This method measures plasma membrane damage by quantifying the leakage of ions from cells.
-
Tissue Preparation: Use a cork borer to create uniform leaf discs from healthy plant leaves (e.g., rough lemon). Rinse discs thoroughly with deionized water to remove surface electrolytes.
-
Treatment: Place a set number of leaf discs in a solution containing this compound at a specific concentration. Use a solution without ESC as a control.
-
Incubation: Incubate the samples under constant light.
-
Conductivity Measurement: At set time points, measure the electrical conductivity of the solution using a conductivity meter. This represents the electrolyte leakage (C₁).
-
Total Electrolyte Measurement: After the final time point, boil the samples for 15-20 minutes to cause complete cell lysis and release all electrolytes. Cool to room temperature and measure the final conductivity (C₂).
-
Calculation: Express the electrolyte leakage as a percentage of the total: Percentage Leakage = (C₁ / C₂) * 100.
Protocol 3: Detection of Singlet Oxygen (¹O₂) via Cholesterol Oxidation
This assay provides indirect evidence for the production of ¹O₂.
-
Reaction Setup: Prepare a solution containing cholesterol and this compound in an appropriate solvent.
-
Quencher Control: Prepare a parallel reaction that also includes a potent ¹O₂ quencher, such as β-carotene.
-
Irradiation: Expose the solutions to a light source that excites this compound.
-
Extraction and Analysis: After irradiation, extract the products from the solution.
-
Detection: Analyze the extract using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect the presence of 5α-hydroperoxide, the specific oxidation product of cholesterol by ¹O₂. The absence of this product in the quencher-containing sample confirms that its formation was mediated by ¹O₂.
Caption: A workflow diagram for the indirect detection of singlet oxygen.
Protocol 4: Detection of Superoxide Anion (O₂•⁻)
This protocol detects O₂•⁻ production, often using nitroblue tetrazolium (NBT).
-
Reaction Setup: Prepare a reaction buffer containing this compound and NBT.
-
Scavenger Control: Prepare a parallel reaction that also includes superoxide dismutase (SOD), a specific scavenger of O₂•⁻.
-
Incubation: Irradiate the samples with light.
-
Measurement: O₂•⁻ reduces the yellow NBT to a blue formazan precipitate. The formation of this precipitate can be quantified spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 560 nm).
-
Confirmation: A significant reduction in formazan production in the SOD-containing sample confirms that the reaction is mediated by the superoxide anion.
Conclusion
The phytotoxicity of this compound is unequivocally linked to its role as a photosensitizer. Upon activation by light, it initiates a cascade of oxidative reactions through the generation of singlet oxygen and superoxide anions. These reactive oxygen species inflict widespread, non-specific damage to vital cellular structures, leading to rapid membrane collapse and cell death. Understanding this detailed mechanism is critical for developing strategies to combat citrus scab disease, such as the breeding of resistant cultivars with enhanced antioxidant capacities or the development of targeted fungicides that inhibit the elsinochrome biosynthetic pathway or quench its phototoxic effects. Furthermore, the potent, light-activated, and non-host-selective nature of this compound could inform the development of novel bio-herbicides.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Elsinochrome C in Plant Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsinochrome C, a perylenequinone phytotoxin produced by various fungal species of the genus Elsinoë, is a key virulence factor in the pathogenesis of several plant diseases, notably citrus scab. This non-host-selective toxin is light-activated, and its mode of action is centered on the generation of reactive oxygen species (ROS), which induce oxidative stress and cause significant damage to host plant cells. This technical guide provides an in-depth overview of the biological role of this compound in plant pathogenesis, detailing its mechanism of action, summarizing quantitative data on its effects, and providing comprehensive experimental protocols for its study. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Elsinoë species are the causative agents of scab diseases on a variety of economically important crops, including citrus and peanuts[1][2]. The visible symptoms of these diseases, such as necrotic lesions and pustules, are largely attributed to the production of a class of secondary metabolites known as elsinochromes[3]. Among these, this compound, along with its closely related derivatives Elsinochrome A and B, plays a crucial role in the virulence of these phytopathogenic fungi[4].
Elsinochromes are classified as perylenequinone photosensitizers. Their chemical structure allows them to absorb light energy and transfer it to molecular oxygen, resulting in the formation of highly cytotoxic reactive oxygen species (ROS). This light-dependent toxicity is a hallmark of their pathogenic activity. The biosynthesis of elsinochromes is a complex process regulated by a dedicated gene cluster, with the polyketide synthase gene EfPKS1 being a key enzyme. The expression of these genes is, in turn, controlled by a network of transcription factors, including TSF1 and EfSTE12, and is influenced by environmental cues such as light, pH, and nutrient availability. Understanding the multifaceted role of this compound in plant pathogenesis is critical for developing effective disease management strategies and for exploring its potential in other applications, such as the development of novel herbicides or photosensitizing agents for photodynamic therapy.
Mechanism of Action: A Light-Driven Assault
The primary pathogenic role of this compound is its function as a photosensitizer, initiating a cascade of events that lead to host cell death. Upon exposure to light, this compound absorbs photons and transitions to an excited triplet state. This energized molecule can then react with ground-state molecular oxygen (³O₂) through two main pathways:
-
Type I Reaction: The excited this compound can directly react with cellular substrates, leading to the formation of free radicals and superoxide anions (O₂•⁻).
-
Type II Reaction: More significantly, the excited toxin can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).
Both superoxide and singlet oxygen are potent ROS that can inflict widespread damage to cellular components. They initiate lipid peroxidation, leading to the breakdown of cell membranes and a subsequent loss of membrane integrity. This disruption of cellular membranes results in electrolyte leakage, a key indicator of cell death in plants. The cellular damage and necrosis caused by this onslaught of ROS create favorable conditions for the necrotrophic lifestyle of the Elsinoë pathogens, allowing them to colonize the host tissue and acquire nutrients.
Quantitative Data on the Pathogenic Effects of this compound
The phytotoxic effects of elsinochromes have been quantified in various studies. The following tables summarize key quantitative data regarding the impact of these toxins on plant cells and tissues.
Table 1: Effect of Elsinochrome Concentration on Plant Cell Viability and Damage
| Parameter | Plant System | Elsinochrome Concentration | Observed Effect | Reference |
| Cell Death | Suspension-cultured citrus and tobacco cells | Not specified | Rapid cell death upon light irradiation | |
| Electrolyte Leakage | Rough lemon leaf discs | Not specified | Steady increase in electrolyte leakage in the light | |
| Lesion Formation | Rough lemon leaves | Not specified | Induces necrotic lesions | |
| Inhibition of Lesion Development | Rough lemon leaves | Not specified | Lesion development inhibited by singlet oxygen quenchers (bixin, DABCO, ascorbate) |
Table 2: Elsinochrome Production by Elsinoë arachidis Isolates and Pathogenicity
| Isolate Group | Average Toxin Production (nmol·plug⁻¹) | Pathogenicity Correlation | Reference |
| Group 1 (48 isolates) | 14.04 ± 7.71 | Direct correlation observed | |
| Group 2 (6 isolates) | 52.36 ± 5.50 | Direct correlation observed | |
| Group 3 (6 isolates) | 92.66 ± 15.41 | Direct correlation observed | |
| Group 4 (3 isolates) | 203.37 ± 21.85 | Direct correlation observed |
Note: A strong positive correlation (Pearson correlation coefficient r = 0.964) was found between elsinochrome accumulation in culture and the disease index on peanut plants.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Extraction and Purification of Elsinochromes
This protocol is adapted from methods described for the extraction of fungal pigments.
I. Fungal Culture and Toxin Production:
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Culture Elsinoë spp. on Potato Dextrose Agar (PDA) plates.
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Incubate the plates at 25°C under continuous fluorescent light to induce elsinochrome production. Production is light-dependent.
-
Harvest the fungal mycelium and agar plugs after a sufficient incubation period (e.g., 30 days) for maximal toxin accumulation.
II. Acetone Extraction:
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Take a defined number of agar plugs (e.g., 20 plugs of 5mm diameter) from the fungal culture.
-
Place the plugs in a light-proof container and add a sufficient volume of acetone to fully submerge them.
-
Perform the extraction in the dark to prevent photodegradation of the elsinochromes.
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Agitate the mixture for a set period (e.g., 24 hours) at room temperature.
-
Separate the acetone extract from the fungal material by filtration or centrifugation.
-
Repeat the extraction process with fresh acetone to ensure complete recovery of the pigments.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude elsinochrome extract.
III. Chromatographic Purification:
-
Thin-Layer Chromatography (TLC):
-
Prepare a TLC plate (silica gel).
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., chloroform).
-
Spot the dissolved extract onto the baseline of the TLC plate.
-
Develop the chromatogram using a solvent system such as chloroform:ethyl acetate (1:1, v/v).
-
Visualize the separated pigments (elsinochromes appear as red-orange spots) and calculate the Retention Factor (Rf) values for identification.
-
-
Column Chromatography (for larger scale purification):
-
Pack a chromatography column with silica gel.
-
Dissolve the crude extract in a minimal volume of a non-polar solvent (e.g., benzene or chloroform) and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of benzene to ethyl acetate).
-
Collect the fractions and monitor the separation by TLC.
-
Combine the fractions containing the purified this compound and evaporate the solvent.
-
IV. Quantification:
-
Dissolve the purified elsinochrome in a known volume of acetone.
-
Measure the absorbance of the solution at 468 nm using a spectrophotometer.
-
Calculate the concentration of elsinochrome using a standard curve or the molar extinction coefficient if known.
Measurement of Electrolyte Leakage
This protocol is a generalized procedure based on established methods for assessing membrane damage in plant tissues.
-
Excise leaf discs (e.g., 7.5 mm diameter) from healthy, fully expanded plant leaves using a cork borer.
-
Rinse the leaf discs with deionized water to remove any electrolytes released due to mechanical wounding.
-
Float the leaf discs in a solution containing a known concentration of purified this compound. Use a solution without this compound as a negative control.
-
Incubate the leaf discs under light for a specified period.
-
At various time points, measure the electrical conductivity of the solution using a conductivity meter. This is the initial conductivity reading.
-
After the final time point, autoclave the samples to induce 100% electrolyte leakage.
-
Measure the electrical conductivity of the solution again after autoclaving. This is the final conductivity reading.
-
Calculate the relative electrolyte leakage as: (Initial Conductivity / Final Conductivity) x 100%.
Quantification of Reactive Oxygen Species (ROS) Production
This protocol outlines a general method for detecting ROS in plant tissues treated with this compound, based on luminol-based assays.
-
Prepare leaf discs as described in the electrolyte leakage protocol.
-
Float the leaf discs in a solution containing luminol and horseradish peroxidase (HRP).
-
Add a known concentration of this compound to the solution.
-
Immediately place the samples in a luminometer and expose them to light.
-
Measure the chemiluminescence produced over time. The intensity of the luminescence is proportional to the amount of ROS being produced.
-
Use appropriate controls, such as samples without this compound or samples kept in the dark.
Pathogenicity Assay
This protocol is based on methods used to assess the virulence of Elsinoë fawcettii.
-
Culture wild-type and elsinochrome-deficient mutant strains of Elsinoë fawcettii.
-
Prepare a conidial suspension of each strain in sterile water.
-
Inoculate young, susceptible citrus leaves by spraying the conidial suspension onto the leaf surface.
-
Incubate the inoculated plants in a high-humidity chamber to facilitate infection.
-
After a suitable incubation period (e.g., 15 days), visually assess the development of scab lesions.
-
Quantify the disease severity by measuring the lesion area or counting the number of lesions per leaf.
-
Compare the virulence of the wild-type and mutant strains to determine the role of elsinochrome in pathogenicity.
Gene Expression Analysis by Northern Blot
This protocol describes a general procedure for Northern blot analysis to study the expression of genes involved in elsinochrome biosynthesis.
-
Culture Elsinoë fawcettii under conditions that induce (light) and do not induce (dark) elsinochrome production.
-
Extract total RNA from the fungal mycelium using a standard RNA extraction protocol.
-
Separate the RNA samples by size using denaturing agarose gel electrophoresis.
-
Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
Prepare a labeled DNA or RNA probe specific to the gene of interest (e.g., EfPKS1, TSF1).
-
Hybridize the labeled probe to the membrane.
-
Wash the membrane to remove any unbound probe.
-
Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).
-
The intensity of the resulting band corresponds to the level of gene expression.
Targeted Gene Disruption
This protocol provides a general workflow for creating knockout mutants of genes involved in elsinochrome biosynthesis, based on the split-marker approach.
-
Construct the Gene Disruption Cassette:
-
Amplify the 5' and 3' flanking regions of the target gene (e.g., EfPKS1) from the genomic DNA of Elsinoë fawcettii.
-
Amplify a selectable marker gene (e.g., hygromycin resistance) in two overlapping fragments.
-
Fuse the 5' flanking region of the target gene to the first part of the marker gene, and the 3' flanking region to the second part of the marker gene using fusion PCR.
-
-
Fungal Transformation:
-
Prepare protoplasts from the wild-type Elsinoë fawcettii strain.
-
Transform the protoplasts with the two split-marker DNA fragments.
-
Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin). Only transformants in which homologous recombination has occurred, leading to a functional marker gene, will grow.
-
-
Screening and Confirmation of Mutants:
-
Isolate genomic DNA from the resulting transformants.
-
Confirm the targeted gene disruption by PCR and Southern blot analysis.
-
Phenotypically characterize the mutants for their inability to produce elsinochrome and for any changes in pathogenicity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling and experimental processes related to this compound.
Caption: Signaling pathway of this compound-mediated plant pathogenesis.
Caption: Experimental workflow for targeted gene disruption in Elsinoë fawcettii.
Conclusion
This compound is a potent, light-activated phytotoxin that is integral to the pathogenic arsenal of Elsinoë species. Its ability to generate reactive oxygen species and induce oxidative stress in host plant cells is the primary driver of the necrotic symptoms characteristic of scab diseases. The biosynthesis of this toxin is a tightly regulated process, offering potential targets for the development of novel fungicides. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and its plant hosts. A deeper understanding of these processes will not only aid in the development of more effective disease control strategies but may also uncover novel applications for this and other photosensitizing molecules in various fields of biotechnology and medicine.
References
- 1. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of the growth, enzymatic activity, electrolyte leakage, and phytoremediation efficiency of Conocarpus erectus under cadmium and lead stress [frontiersin.org]
- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Elsinochrome C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Elsinochrome C, a perylenequinone phytotoxin produced by various species of the Elsinoë fungus. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, presenting key data in a structured format and outlining the experimental protocols for their acquisition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound exhibits a characteristic UV-Vis absorption spectrum, a property shared by other elsinochromes, which is responsible for their distinct red-orange pigmentation. Spectrophotometric analyses of acetone extracts containing elsinochromes reveal a strong absorption maximum at approximately 460 nm, accompanied by two minor peaks at around 530 nm and 570 nm.[1] This absorption profile is attributed to the highly conjugated perylenequinone core of the molecule.
Data Presentation: UV-Vis Absorption Maxima
| Solvent System | Major Absorption Peak (λmax) | Minor Absorption Peaks (λmax) | Reference |
| Acetone | ~460 nm | ~530 nm, ~570 nm | [1] |
| Not Specified | Near-identical to Elsinochrome A | Near-identical to Elsinochrome A | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Elsinochrome A, as reported in the supplementary information of "Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system" by Hu et al. (2019).
Data Presentation: ¹H NMR Data for Elsinochrome A (Reference for this compound)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1-OH | 15.21 | s | |
| 12-OH | 15.19 | s | |
| 4-OH | 13.97 | s | |
| 9-OH | 13.95 | s | |
| 6-OCH₃ | 4.13 | s | |
| 7-OCH₃ | 4.11 | s | |
| 2-H | 6.28 | s | |
| 11-H | 6.27 | s | |
| 5-H | 7.15 | s | |
| 8-H | 7.14 | s | |
| 14-CH₃ | 1.83 | d | 6.9 |
| 15-CH₃ | 1.81 | d | 6.9 |
| 14-H | 4.95 | q | 6.9 |
| 15-H | 4.93 | q | 6.9 |
Solvent: CDCl₃. Data extracted from supplementary information of Hu et al., 2019.
Data Presentation: ¹³C NMR Data for Elsinochrome A (Reference for this compound)
| Position | Chemical Shift (δ, ppm) |
| 1 | 188.1 |
| 12 | 187.9 |
| 3 | 182.2 |
| 10 | 182.0 |
| 4 | 162.1 |
| 9 | 161.9 |
| 6 | 159.9 |
| 7 | 159.7 |
| 4a | 139.8 |
| 8a | 139.6 |
| 5 | 118.0 |
| 8 | 117.8 |
| 2 | 110.1 |
| 11 | 109.9 |
| 12a | 109.2 |
| 12b | 109.0 |
| 4b | 108.9 |
| 8b | 108.7 |
| 13 | 70.1 |
| 16 | 69.9 |
| 6-OCH₃ | 56.9 |
| 7-OCH₃ | 56.7 |
| 14 | 22.9 |
| 15 | 22.7 |
Solvent: CDCl₃. Data extracted from supplementary information of Hu et al., 2019.
Experimental Protocols
UV-Vis Spectroscopy
A standardized protocol for obtaining the UV-Vis spectrum of a natural product like this compound involves the following steps:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., acetone, ethanol, or methanol). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
-
Measurement: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a wavelength range of at least 200-800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the absorbance values at other characteristic peaks are recorded.
NMR Spectroscopy
The acquisition of high-quality NMR spectra for a compound like this compound requires careful sample preparation and instrument setup:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters to be set include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling techniques are employed to simplify the spectrum and enhance sensitivity.
-
2D NMR Experiments (Optional but Recommended): For complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.
Mechanism of Action: A Note on "Signaling Pathways"
Current research indicates that the biological activity of this compound is not mediated through a specific signaling pathway involving receptor binding and downstream cascades. Instead, its phytotoxicity is a result of its photosensitizing properties. Upon exposure to light, elsinochromes generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly reactive molecules cause direct oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane disruption, electrolyte leakage, and ultimately, cell death.
Logical Relationship: this compound's Mechanism of Action
Caption: Mechanism of this compound phytotoxicity.
Experimental Workflow: Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Elsinochrome C: A Technical Guide for the Perylenequinone Researcher
An In-depth Examination of a Promising Photosensitizer for Drug Development
Introduction
Elsinochrome C is a member of the perylenequinone family, a class of naturally occurring polyketide pigments known for their potent photosensitizing properties.[1] These compounds, produced by various fungi of the genus Elsinoë, have garnered significant interest in the scientific community, particularly in the fields of photodynamic therapy (PDT) and agriculture.[2] Like its better-studied counterpart, Elsinochrome A, this compound exhibits light-dependent cytotoxicity through the generation of reactive oxygen species (ROS), making it a compelling candidate for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, production, and the experimental methodologies crucial for its study.
The Perylenequinone Family: A Profile of Photosensitizing Power
Perylenequinones are characterized by a highly conjugated pentacyclic aromatic core. This structure is responsible for their characteristic colors and, more importantly, their ability to absorb light energy and transfer it to molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other ROS. This photodynamic activity is the primary mechanism behind their biological effects, which range from antifungal and antimicrobial to potent anticancer activities.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, research on the broader elsinochrome (ESC) class and related perylenequinones provides valuable insights. The following tables summarize key quantitative parameters relevant to the production and activity of these compounds.
Table 1: Optimal Production Conditions for Elsinochromes
| Parameter | Optimal Condition | Fungal Species | Reference |
| Light | Constant Illumination | Elsinoë fawcettii, Elsinoë arachidis | |
| pH | Alkaline | Elsinoë fawcettii | |
| Temperature | 28°C | Elsinoë arachidis | |
| Carbon Source | High Sucrose (60 g/L) | Elsinoë fawcettii | |
| Nitrogen Source | Limiting Nitrogen | Elsinoë fawcettii |
Table 2: Biological Activity of Related Perylenequinones
| Compound | Activity Type | Cell Line/Organism | IC₅₀ / MIC | Reference |
| Elsinochrome A | Photodynamic Cytotoxicity | ECV304 | 50.97 ng/mL | |
| Elsinochrome A | Antifungal (PACT) | Candida albicans | MIC: 1 µg/mL | |
| Elsinochrome A | Antifungal (PACT) | Candida albicans Biofilm | SMIC₈₀: 16 µg/mL | |
| Cercosporin | Cytotoxicity | T98G, U87, MCF7 | Not specified |
Note: PACT = Photodynamic Antimicrobial Chemotherapy; SMIC₈₀ = Sessile Minimum Inhibitory Concentration required to inhibit 80% of biofilm formation.
Table 3: Photosensitizing Properties of Elsinochrome A
| Property | Value | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.98 |
Experimental Protocols
Extraction and Purification of Elsinochromes
A detailed protocol for the isolation and purification of elsinochromes is crucial for obtaining high-purity compounds for research. The following is a general procedure that can be adapted for this compound.
a. Fungal Culture and Harvest:
-
Culture the desired Elsinoë species on a suitable medium, such as potato dextrose agar (PDA), under constant light to induce pigment production.
-
After a sufficient incubation period (e.g., 15 days), harvest the fungal mycelia.
b. Extraction:
-
Dry the mycelia and grind to a fine powder.
-
Extract the powdered mycelia with a suitable organic solvent, such as acetone or ethyl acetate, with agitation.
-
Filter the extract to remove cellular debris.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
c. Purification by High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method is effective for separating elsinochrome isomers.
-
Column: C18 semi-preparative column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For simultaneous analysis of this compound and Hypocrellin A, an isocratic mobile phase of acetonitrile-water (60:40, v/v) has been reported.
-
Flow Rate: 1 mL/min.
-
Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
a. Cell Seeding:
-
Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
b. Treatment:
-
Treat the cells with varying concentrations of this compound.
-
For photodynamic activity assessment, expose the treated cells to a light source of an appropriate wavelength and duration. Include a dark control (no light exposure).
c. MTT Incubation:
-
After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
d. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Measurement of Reactive Oxygen Species (ROS) Generation
The generation of singlet oxygen can be quantified using chemical probes like 1,3-diphenylisobenzofuran (DPBF).
a. Reaction Setup:
-
Prepare a solution of this compound and DPBF in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
b. Light Exposure and Monitoring:
-
Expose the solution to a light source of a specific wavelength.
-
Monitor the decrease in absorbance of DPBF over time at its characteristic wavelength (around 415 nm). The rate of decrease is proportional to the rate of singlet oxygen generation.
c. Quantum Yield Calculation:
-
The singlet oxygen quantum yield (ΦΔ) can be determined by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known quantum yield.
Mandatory Visualizations
Biosynthetic Pathway of Elsinochromes
The biosynthesis of elsinochromes proceeds through a polyketide pathway involving several key enzymes. The following diagram illustrates the proposed pathway leading to the perylenequinone core, which is shared among the different elsinochrome variants.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Photodynamic Activity Assessment
The following diagram outlines the typical workflow for evaluating the photodynamic activity of this compound.
Caption: Experimental workflow for assessing photodynamic activity.
Conclusion
This compound, as a member of the perylenequinone family, holds considerable promise as a photosensitizer for various applications, including drug development. While specific data on this compound remains somewhat elusive, the wealth of information available for the broader elsinochrome class and other perylenequinones provides a strong foundation for future research. The experimental protocols and workflows detailed in this guide offer a starting point for researchers to further investigate the properties and potential of this intriguing molecule. Further studies focused on elucidating the specific quantitative biological activities and optimizing the production of this compound are warranted to fully realize its therapeutic potential.
References
- 1. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab. | Semantic Scholar [semanticscholar.org]
- 2. bg.copernicus.org [bg.copernicus.org]
- 3. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fungal Production of Elsinochrome C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochromes are a class of red-orange polyketide pigments produced by several species of phytopathogenic fungi. These compounds, particularly Elsinochrome A, B, and C, are derivatives of 4,9-dihydroxyperylene-3,10-quinone and are known for their light-activated phytotoxicity.[1] Upon exposure to light, elsinochromes generate reactive oxygen species (ROS), such as singlet oxygen, which can cause significant damage to host plant cells, facilitating fungal infection.[1][2] This photosensitizing property, coupled with their potential as protein kinase C inhibitors, has garnered interest in their application for photodynamic therapy.[3] This guide provides an in-depth overview of the fungal species known to produce Elsinochrome C and its related compounds, the biosynthetic pathways involved, detailed experimental protocols for their production and purification, and quantitative data to support further research and development.
Fungal Species Producing Elsinochromes
Several fungal species, primarily within the Dothideomycetes class, have been identified as producers of elsinochromes. The production of specific elsinochrome derivatives can vary between species and even between different isolates of the same species.
| Fungal Species | Elsinochrome Derivative(s) Produced | Reference(s) |
| Elsinoë fawcettii | Elsinochrome A, B, C | [1] |
| Elsinoë australis | Elsinochrome A, B, C | |
| Elsinoë arachidis | Elsinochromes | |
| Elsinoë perseae | Elsinochromes | |
| Parastagonospora nodorum | This compound | |
| Coniothyrium glycines | Elsinochrome A | |
| Shiraia bambusicola | This compound (identified in submerged fermentation broth) | |
| Hypocrella bambusae | Elsinochromes | |
| Phyllosticta caryae (conidial stage of E. randii) | Elsinochrome A, B, C |
Biosynthesis of this compound
The biosynthesis of elsinochromes is a complex process involving a conserved polyketide synthase (PKS) gene cluster. The production of these pigments is notably light-dependent. The biosynthetic pathway begins with the synthesis of a common aromatic polyketide precursor, nor-toralactone, by a non-reducing PKS. A series of enzymatic reactions, including oxidation and cyclization steps, leads to the formation of the characteristic perylenequinone core.
Several key genes within the elc gene cluster have been identified as crucial for elsinochrome biosynthesis in Parastagonospora nodorum:
-
elcA : Encodes the polyketide synthase responsible for producing the initial polyketide chain.
-
elcE : A berberine bridge enzyme-like oxidase.
-
elcG : A laccase-like multicopper oxidase. Both ElcE and ElcG are involved in the oxidative double coupling of two naphthol intermediates to form the perylenequinone core.
-
elcH : A flavin-dependent monooxygenase that catalyzes the oxidative enolate coupling of a perylenequinone intermediate to form the final hexacyclic structure of elsinochrome A.
The biosynthesis of this compound follows a similar pathway, with variations in the final tailoring steps likely accounting for the differences between the various elsinochrome derivatives.
Proposed Biosynthetic Pathway of Elsinochrome A
Caption: Proposed biosynthetic pathway for Elsinochrome A.
Experimental Protocols
Fungal Culture for Elsinochrome Production
Optimizing culture conditions is critical for maximizing elsinochrome yield. Light, temperature, and nutrient availability are key factors.
1. Culture Media:
-
Potato Dextrose Agar (PDA): A commonly used semi-synthetic medium that supports robust growth and elsinochrome production in many Elsinoë species.
-
For submerged fermentation of Shiraia sp. SUPER-H168, a specific medium composition may be required.
2. Incubation Conditions:
-
Light: Continuous exposure to fluorescent light is essential for initiating and sustaining elsinochrome biosynthesis. Cultures grown in the dark typically do not produce the red-orange pigments. A light intensity of 30 μE m−2s−1 has been used for Elsinoë arachidis.
-
Temperature: The optimal temperature for elsinochrome production generally ranges from 25°C to 28°C. Production is often significantly reduced at temperatures below 20°C or above 30°C.
-
pH: An unbuffered medium is often optimal. Adjusting the pH with citrate or phosphate buffers can decrease elsinochrome accumulation.
-
Incubation Time: Pigment production typically increases with culture time, with significant accumulation observed after several days to weeks of growth.
Extraction and Purification of Elsinochromes
The following protocol outlines a general method for the extraction and purification of elsinochromes from fungal mycelia.
1. Extraction:
-
Harvest fungal mycelia from the culture medium by filtration.
-
Dry the mycelia (e.g., lyophilization or air drying).
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with acetone or ethyl acetate at room temperature with constant stirring for several hours.
-
Filter the extract to remove mycelial debris.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
2. Purification:
-
Solvent Partitioning: To remove nonpolar impurities such as lipids, the crude extract can be partitioned between immiscible solvents like hexane and methanol.
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Can be used for the separation of Elsinochrome A, B, and C.
-
Flash Column Chromatography: Using silica gel is a common method for achieving a significant increase in purity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for both analysis and semi-preparative purification of this compound. A C18 column with a mobile phase of acetonitrile-water (e.g., 60:40 v/v) can be employed.
-
Important Considerations:
-
Elsinochromes are photosensitive molecules. All purification steps should be performed in glassware protected from light (e.g., wrapped in aluminum foil) or in a darkened room to prevent degradation.
-
Avoid exposure to extreme pH, as it can lead to decomposition.
Experimental Workflow for Elsinochrome Production and Analysis
Caption: General workflow for this compound production and analysis.
Quantitative Data on Elsinochrome Production
The production of elsinochromes can vary significantly depending on the fungal species, isolate, and culture conditions.
| Fungal Isolate(s) | Compound | Production Level | Culture Conditions | Reference(s) |
| 63 isolates of Elsinoë arachidis | Elsinochrome | 3.45–227.11 nmol/plug | PDA, continuous light, 28°C | |
| Coniothyrium glycines (in culture) | Elsinochrome A | Significantly higher in light vs. dark | Light-grown cultures | |
| Coniothyrium glycines (in culture) | Hypocrellin A | Significantly higher in light vs. dark | Light-grown cultures | |
| Coniothyrium glycines (field specimens) | Elsinochrome A | 9177 ng/g (average) | Infected soybean leaves | |
| Coniothyrium glycines (field specimens) | Hypocrellin A | 424 ng/g (average) | Infected soybean leaves | |
| Shiraia sp. SUPER-H168 | This compound | Detectable | Submerged fermentation |
Biological Activity and Potential Applications
Elsinochromes exhibit potent photodynamic activity, making them promising candidates for various applications.
| Compound | Biological Activity | Potential Application | Reference(s) |
| Elsinochrome A | High singlet-oxygen quantum yield (0.98) | Photodynamic therapy | |
| 5-(3-mercapto-1-propanesulfonic acid)-substituted elsinochrome A (MPEA) | Photodynamic activity (60% of parent EA), improved water solubility | Photodynamic therapy | |
| This compound | Necrotic activity on wheat leaves (light-dependent) | Understanding fungal virulence |
Conclusion
The production of this compound and its analogs by various fungal species presents a compelling area of research with potential applications in medicine and agriculture. A thorough understanding of the producing organisms, their biosynthetic pathways, and optimized production protocols is essential for harnessing the full potential of these fascinating natural products. This guide provides a comprehensive foundation for researchers and drug development professionals to advance the study and application of elsinochromes. Further research into the genetic regulation of the biosynthetic clusters and the development of heterologous expression systems could pave the way for the sustainable and scalable production of these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Polyketide Synthase in the Biosynthesis of Elsinochrome C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsinochrome C, a perylenequinone phytotoxin produced by several members of the fungal genus Elsinoë, plays a significant role in the pathogenesis of plant diseases such as citrus scab. The biosynthesis of this complex secondary metabolite is orchestrated by a sophisticated enzymatic assembly line, with a Type I polyketide synthase (PKS) at its core. This technical guide provides an in-depth exploration of the function of this PKS, detailing the biosynthetic pathway, key enzymatic players, and regulatory mechanisms. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols for functional analysis, and visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.
Introduction to this compound and its Biosynthetic Origin
Elsinochromes are a group of red-pigmented polyketides known for their photodynamic properties, contributing to the virulence of phytopathogenic fungi like Elsinoë fawcettii[1]. This compound is a prominent member of this family, and its production is intricately linked to a specific gene cluster. Central to this cluster is a multi-domain Type I polyketide synthase, which catalyzes the initial steps of assembling the polyketide backbone from simple acyl-CoA precursors. Initial studies misidentified the core PKS as EfPKS1, which was later found to be involved in melanin biosynthesis[2]. The correct PKS responsible for elsinochrome production has been identified as EfETB1 and its homologs in various Elsinoë species[2]. The biosynthesis of elsinochrome is notably dependent on light, with significantly higher production observed in light-grown cultures compared to those grown in darkness[3][4].
The this compound Biosynthetic Gene Cluster and the Role of Polyketide Synthase
The biosynthesis of this compound is orchestrated by a cluster of genes that encode all the necessary enzymes for its production. At the heart of this cluster lies the gene encoding the Type I Polyketide Synthase (PKS), a large, multifunctional enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone.
The Core Polyketide Synthase: EfETB1
The primary PKS involved in this compound biosynthesis in Elsinoë fawcettii is EfETB1. This enzyme is a Type I PKS, meaning it is a single, large polypeptide with multiple catalytic domains arranged in a modular fashion. Each module is responsible for one cycle of polyketide chain elongation and modification. The typical domain architecture of a fungal Type I PKS includes:
-
Ketosynthase (KS): Catalyzes the decarboxylative condensation between the growing polyketide chain and a malonyl-CoA extender unit.
-
Acyltransferase (AT): Selects and loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the Acyl Carrier Protein.
-
Dehydratase (DH): Removes a water molecule from the β-hydroxyacyl intermediate, forming a double bond.
-
Ketoreductase (KR): Reduces the β-keto group to a β-hydroxy group.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
-
Thioesterase (TE) or Product Template (PT) domain: Catalyzes the release and cyclization of the final polyketide product.
A detailed analysis of the EfETB1 protein sequence would reveal the precise start and end positions of these domains, providing insights into its catalytic mechanism.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process initiated by the EfETB1 PKS. While the exact structures of all intermediates have not been fully elucidated, a proposed pathway based on studies of similar perylenequinone biosynthesis is as follows:
-
Polyketide Chain Assembly: EfETB1 iteratively condenses one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to synthesize a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes a series of intramolecular aldol condensations and aromatization reactions, catalyzed by the PKS itself and possibly other enzymes in the cluster, to form a naphthalene-like intermediate.
-
Dimerization and Oxidative Coupling: Two molecules of the naphthalene intermediate are oxidatively coupled to form the perylenequinone core structure. This crucial step is likely catalyzed by oxidoreductases encoded within the gene cluster.
-
Tailoring Reactions: A series of post-PKS modifications, including hydroxylations, methylations, and acetylations, are carried out by tailoring enzymes also encoded in the gene cluster to yield the final this compound molecule.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Analysis of this compound Production
The production of this compound is influenced by various environmental and nutritional factors. Light is a critical factor, with significantly higher yields observed in the presence of light. The following tables summarize quantitative data on this compound production under different conditions.
Table 1: Effect of Light on this compound Production in Elsinoë arachidis
| Condition | This compound Content (nmol/plug) | Reference |
| Continuous White Light | 30.11 | |
| Dark | Not detected |
Table 2: Quantitative HPLC Analysis of this compound
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile-water 60:40 (v/v) | |
| Flow Rate | 1 mL/min | |
| Detection Wavelength | Not specified, likely in the visible range due to pigment color | |
| Limit of Detection (LOD) | 175 µg/L | |
| Limit of Quantification (LOQ) | 585 µg/L | |
| Recovery | > 95.0% |
Experimental Protocols for Functional Analysis of the this compound Biosynthesis Pathway
Investigating the role of the PKS and other enzymes in the this compound biosynthetic pathway requires a combination of genetic and biochemical techniques. The following sections provide detailed methodologies for key experiments.
Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol describes a general method for creating gene knockouts in filamentous fungi, which can be adapted for Elsinoë fawcettii.
Workflow Diagram:
Caption: Workflow for fungal gene knockout using ATMT.
Methodology:
-
Vector Construction:
-
Amplify the 5' and 3' flanking regions (homology arms) of the target gene (e.g., EfETB1) from E. fawcettii genomic DNA using PCR.
-
Clone the homology arms into a binary vector (e.g., pCAMBIA series) flanking a selectable marker gene (e.g., hygromycin resistance).
-
-
Agrobacterium Transformation:
-
Introduce the constructed knockout vector into a suitable A. tumefaciens strain (e.g., EHA105) via electroporation or heat shock.
-
Select for transformed Agrobacterium on LB agar containing appropriate antibiotics.
-
-
Fungal Preparation and Co-cultivation:
-
Grow E. fawcettii to obtain fresh spores or mycelia.
-
Grow the transformed A. tumefaciens in induction medium containing acetosyringone to induce the vir genes.
-
Mix the fungal material and the induced Agrobacterium culture and co-cultivate on a suitable medium for 2-3 days.
-
-
Selection and Verification:
-
Transfer the co-cultivation plates to a selective medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and the selective agent for the fungal marker (e.g., hygromycin).
-
Isolate putative transformants that grow on the selective medium.
-
Verify the gene knockout in the putative transformants using PCR to confirm the absence of the target gene and the presence of the resistance cassette, and further confirm with Southern blot analysis.
-
Heterologous Expression of the this compound Gene Cluster in Aspergillus nidulans
Heterologous expression in a model fungus like Aspergillus nidulans can be used to confirm the function of the gene cluster and to produce this compound for further study.
Workflow Diagram:
Caption: Workflow for heterologous expression of a fungal gene cluster.
Methodology:
-
Gene Cluster Amplification and Cloning:
-
Amplify the entire this compound gene cluster from E. fawcettii genomic DNA using long-range PCR.
-
Clone the amplified cluster into a fungal expression vector, such as one containing the AMA1 sequence for autonomous replication in Aspergillus.
-
-
Aspergillus Transformation:
-
Prepare protoplasts from a suitable A. nidulans recipient strain.
-
Transform the protoplasts with the expression vector using PEG-mediated transformation.
-
-
Selection and Expression:
-
Select for transformants on a minimal medium lacking a nutrient for which the recipient strain is auxotrophic and the vector carries the corresponding prototrophic marker.
-
Grow the transformants in a suitable liquid medium and induce the expression of the gene cluster (if an inducible promoter is used).
-
-
Metabolite Analysis:
-
Extract the secondary metabolites from the fungal culture.
-
Analyze the extracts for the presence of this compound and its intermediates using HPLC and LC-MS.
-
In Vitro Enzymatic Assay for Polyketide Synthase Activity
An in vitro assay can be used to characterize the enzymatic activity of the purified EfETB1 PKS.
Methodology:
-
Protein Expression and Purification:
-
Clone the EfETB1 gene into an expression vector suitable for a host like E. coli or a fungal expression system.
-
Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing:
-
Purified EfETB1 enzyme
-
Starter unit: Acetyl-CoA
-
Extender unit: Malonyl-CoA (radiolabeled or unlabeled)
-
Cofactor: NADPH (if reductive domains are active)
-
Buffer (e.g., phosphate buffer at a suitable pH)
-
-
Incubate the reaction at an optimal temperature.
-
-
Product Analysis:
-
Stop the reaction and extract the polyketide products.
-
Analyze the products using thin-layer chromatography (TLC), HPLC, or LC-MS. If a radiolabeled substrate was used, detect the product by autoradiography.
-
Conclusion and Future Perspectives
The polyketide synthase EfETB1 is the central enzyme in the biosynthesis of the phytotoxin this compound. Its complex, multi-domain architecture facilitates the assembly of the polyketide backbone, which is then further modified by other enzymes in the biosynthetic gene cluster. Understanding the intricate details of this pathway, from the regulation of gene expression to the catalytic mechanisms of the enzymes involved, is crucial for developing strategies to control citrus scab disease. Furthermore, the elucidation of this biosynthetic pathway could pave the way for the engineered production of novel polyketide compounds with potential applications in medicine and agriculture. Future research should focus on the detailed characterization of the biosynthetic intermediates, the elucidation of the three-dimensional structures of the biosynthetic enzymes, and the investigation of the regulatory networks that control the expression of the this compound gene cluster.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Light-Activated Toxicity of Elsinochrome C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elsinochrome C, a perylenequinone pigment produced by various fungi, exhibits potent light-activated toxicity. This property positions it as a compound of interest for applications such as photodynamic therapy (PDT). Upon exposure to light, this compound transitions to an excited triplet state, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂•⁻). These ROS induce cellular damage, predominantly through lipid peroxidation of cell membranes, which triggers a cascade of events culminating in programmed cell death, including apoptosis and autophagy. This technical guide provides a comprehensive overview of the current understanding of this compound's phototoxicity, detailing its mechanism of action, relevant experimental protocols for its evaluation, and the signaling pathways involved. While quantitative data for this compound is limited in publicly available literature, data from the closely related Elsinochrome A is presented to provide a foundational understanding.
Mechanism of Light-Activated Toxicity
The phototoxicity of this compound is a multi-stage process initiated by the absorption of light. Perylenequinones, including this compound, are efficient photosensitizers.[1][2]
-
Photoexcitation: Upon absorbing photons of appropriate wavelengths, the this compound molecule transitions from its ground state to a short-lived, high-energy singlet excited state.[3]
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet excited state.[3]
-
Energy Transfer and ROS Generation: The triplet-state this compound can then participate in two primary types of photochemical reactions:
-
Type II Reaction: The excited photosensitizer directly transfers its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). This is considered the predominant pathway for many photosensitizers.[3]
-
Type I Reaction: The photosensitizer can react with a substrate molecule to produce radical ions, which then react with oxygen to form superoxide anions (O₂•⁻) and other reactive oxygen species.
-
These ROS, particularly singlet oxygen, are highly cytotoxic. They readily react with and damage essential cellular components, most notably the lipids in cell membranes. This lipid peroxidation disrupts membrane integrity, leading to increased permeability and electrolyte leakage, which are early indicators of cellular damage.
Quantitative Data on Phototoxicity
While specific quantitative data for this compound is not extensively available in the reviewed literature, data for the structurally similar Elsinochrome A provides valuable insights into the potential potency of this class of compounds. It is important to note that slight structural differences between Elsinochrome A and C may lead to variations in their photophysical and biological properties.
Table 1: Photophysical and In Vitro Phototoxicity Data for Elsinochrome A
| Parameter | Value | Cell Line/Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.98 | Not Specified | |
| IC50 (+Light) | Not specified | B16 melanoma cells | |
| IC50 (-Light) | Not specified | B16 melanoma cells |
Note: The referenced study on Elsinochrome A in B16 melanoma cells demonstrated "excellent phototoxicity in vitro" but did not provide specific IC50 values. The singlet oxygen quantum yield of 0.98 for Elsinochrome A is noted as being superior to many other photosensitizers.
Signaling Pathways in Elsinochrome-Induced Cell Death
The cellular damage initiated by Elsinochrome-generated ROS triggers programmed cell death pathways, primarily apoptosis and autophagy. Research on Elsinochrome A has elucidated a pathway involving mitochondrial dysfunction.
3.1. Apoptosis
Light-activated Elsinochrome A has been shown to localize in the mitochondria. The subsequent generation of ROS leads to the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the MPTP disrupts the mitochondrial membrane potential (MMP). This event is a critical point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytoplasm.
Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular proteins, including poly (ADP-ribose) polymerase (PARP). Studies on Elsinochrome A have confirmed the upregulation of caspase-2 and caspase-9 and the downregulation of the anti-apoptotic protein Bcl-2.
3.2. Autophagy
In addition to apoptosis, Elsinochrome A photodynamic therapy (PDT) has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. This process is characterized by the formation of autophagosomes. The study on Elsinochrome A demonstrated an increase in the number of autophagosomes and the downregulation of several autophagy-related genes (atg2, atg9, and atg10) and prkn (Parkin), suggesting a complex regulation of this pathway. The interplay between apoptosis and autophagy in response to Elsinochrome-mediated phototoxicity is an area for further investigation, as autophagy can sometimes act as a survival mechanism, while in other contexts, it can contribute to cell death.
Diagram 1: Proposed Signaling Pathway of Elsinochrome-Induced Phototoxicity
Caption: Proposed signaling cascade for Elsinochrome-mediated phototoxicity.
Experimental Protocols
The following sections detail standardized methodologies for assessing the light-activated toxicity of compounds like this compound.
4.1. In Vitro Phototoxicity Testing (Adapted from OECD TG 432)
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated in vitro method to assess the phototoxic potential of a substance.
Objective: To determine the cytotoxicity of this compound in the presence and absence of a non-cytotoxic dose of UVA light.
Materials:
-
Balb/c 3T3 fibroblasts
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium (e.g., DMEM with supplements)
-
Neutral Red (NR) solution
-
UVA light source with a calibrated radiometer
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that prevents confluence by the end of the assay (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Pre-incubation: Prepare a series of eight concentrations of this compound in culture medium. Replace the medium in both plates with the this compound solutions and incubate for 1 hour. Include solvent controls.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the other plate in the dark as a control.
-
Incubation: Replace the treatment medium in both plates with fresh culture medium and incubate for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for approximately 3 hours. After incubation, wash the cells and extract the dye from the viable cells using a destaining solution.
-
Data Analysis: Measure the absorbance of the extracted dye at 540 nm. Calculate cell viability as a percentage of the untreated solvent control. Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation Factor (PIF) is calculated as the ratio of IC50 (-UVA) / IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxicity.
Diagram 2: Workflow for the 3T3 NRU Phototoxicity Test
Caption: Standard workflow for assessing phototoxicity using the 3T3 NRU assay.
4.2. Detection of Intracellular Reactive Oxygen Species (ROS)
Fluorescent probes are commonly used to detect the generation of intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used probe for this purpose.
Objective: To qualitatively and quantitatively measure the generation of ROS in cells treated with this compound and light.
Materials:
-
Adherent cell line of interest (e.g., cancer cell line)
-
24-well or 96-well plates
-
This compound
-
DCFH-DA stock solution
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Light source for irradiation
-
Fluorescence microscope and/or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable plate to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound for a specified duration.
-
DCFH-DA Staining: Remove the treatment medium, wash the cells, and incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) at 37°C for 30-45 minutes in the dark.
-
Irradiation: Wash the cells to remove excess probe and add PBS or medium. Expose the cells to light for the desired duration.
-
Detection:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using a standard FITC filter set to capture images of green fluorescence, indicative of ROS.
-
Fluorometric Quantification: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
-
4.3. Electrolyte Leakage Assay (for plant cells)
This assay measures the integrity of the cell membrane by quantifying the leakage of electrolytes into an aqueous solution.
Objective: To assess membrane damage in plant cells caused by the phototoxic effects of this compound.
Materials:
-
Plant tissue (e.g., leaf discs)
-
This compound solution
-
Deionized water
-
Conductivity meter
-
Light source
Procedure:
-
Sample Preparation: Cut uniform leaf discs from healthy plants, avoiding major veins.
-
Washing: Rinse the leaf discs with deionized water to remove electrolytes from the cut edges.
-
Treatment: Incubate the leaf discs in a solution of this compound or a control solution.
-
Irradiation: Expose the samples to a controlled light source for a defined period. Keep a parallel set of samples in the dark.
-
Conductivity Measurement: At various time points, measure the electrical conductivity of the solution in which the leaf discs are submerged.
-
Total Electrolyte Measurement: After the final time point, boil the samples to induce complete electrolyte leakage and measure the conductivity again.
-
Data Analysis: Express the electrolyte leakage at each time point as a percentage of the total conductivity.
Conclusion
This compound demonstrates significant light-activated toxicity, primarily driven by the generation of reactive oxygen species. The resulting oxidative stress leads to membrane damage and the induction of programmed cell death pathways, including apoptosis and autophagy, with the mitochondria playing a central role. While specific quantitative phototoxicity data for this compound is currently limited, the information available for the closely related Elsinochrome A suggests it is a potent photosensitizer. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other potential photosensitizers. Further research is warranted to fully quantify the phototoxic potential of this compound and to further elucidate the intricate signaling pathways involved in its mechanism of action, which will be crucial for its potential development in therapeutic applications such as photodynamic therapy.
References
Elsinochrome C as a Photosensitizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elsinochrome C, a member of the perylenequinone class of natural pigments, exhibits potent photosensitizing properties. Upon irradiation with light, this compound can generate cytotoxic reactive oxygen species (ROS), including singlet oxygen and superoxide anions, making it a compound of significant interest for applications in photodynamic therapy (PDT) for cancer and microbial infections. This technical guide provides an in-depth overview of the function of this compound as a photosensitizer, including its mechanism of action, quantitative photophysical and cytotoxic parameters, detailed experimental protocols for its evaluation, and the key cellular signaling pathways it modulates. While specific quantitative data for this compound is limited in the current literature, data from the closely related and well-studied Elsinochrome A is presented as a representative analogue.
Mechanism of Photosensitization
This compound, like other perylenequinones, functions as a photosensitizer through a series of photophysical and photochemical processes that are initiated by the absorption of light. The core mechanism involves the generation of highly reactive oxygen species (ROS) that induce cellular damage.
Upon absorbing photons of a specific wavelength, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). This excited state is short-lived and can decay back to the ground state via fluorescence or transition to a more stable, longer-lived triplet state (T₁) through a process called intersystem crossing. It is this triplet state that is crucial for the photosensitizing activity.
The triplet state of this compound can then initiate two main types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with a substrate molecule (e.g., a biological molecule or a solvent) through electron transfer, producing radical ions. These radicals can then react with molecular oxygen to form superoxide anions (O₂•⁻), which can further lead to the generation of other ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
-
Type II Reaction: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily react with and damage a wide range of biological molecules, including lipids, proteins, and nucleic acids.
The high cytotoxicity of Elsinochrome-mediated PDT is primarily attributed to the efficient generation of these ROS, which leads to oxidative stress and the initiation of cell death pathways within target cells.
Caption: Photosensitization Mechanism of this compound.
Quantitative Data
Table 1: Photophysical Properties of Elsinochrome A
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Maxima (λmax) | 455, 530, 570 nm | DMSO | [1] |
| Fluorescence Emission Maxima (λem) | 585, 610 nm | DMSO | [1] |
| Fluorescence Quantum Yield (Φf) | Value not specified | DMSO | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Superior to other photosensitizers | Not specified |[1][2] |
Note: While the singlet oxygen quantum yield for Elsinochrome A is reported to be high, a specific numerical value is not consistently cited in the reviewed literature.
Table 2: In Vitro Photodynamic Efficacy of Elsinochrome A
| Cell Line | Light Source | Light Dose | IC50 (ng/mL) | Reference |
|---|---|---|---|---|
| ECV304 (Human Bladder Cancer) | 532 nm laser | 20 J/cm² | 50.97 |
| Candida albicans (biofilm) | Not specified | Not specified | 32,000 (89.38% inhibition) | |
Experimental Protocols
Quantification of Singlet Oxygen Generation
This protocol describes the indirect quantification of singlet oxygen using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap. DPBF reacts with singlet oxygen, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.
Materials and Apparatus:
-
This compound
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength for exciting this compound
-
Quartz cuvettes
-
Appropriate solvent (e.g., DMSO, ethanol)
Procedure:
-
Prepare a stock solution of this compound and DPBF in the chosen solvent.
-
In a quartz cuvette, mix the this compound solution with the DPBF solution. The final concentration of this compound should be such that the absorbance at the irradiation wavelength is between 0.1 and 0.2, while the initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm) should be approximately 1.0.
-
Measure the initial absorbance of the mixture at the maximum absorption wavelength of DPBF.
-
Irradiate the sample with the light source for a defined period.
-
At regular intervals during irradiation, stop the light exposure and record the absorbance of DPBF.
-
A control sample containing only DPBF should be irradiated under the same conditions to account for any photobleaching of the probe.
-
Plot the absorbance of DPBF against the irradiation time. The rate of decrease in absorbance is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF bleaching with that of a standard photosensitizer with a known ΦΔ under the same experimental conditions.
Caption: Workflow for Singlet Oxygen Quantification.
In Vitro Phototoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol is adapted for evaluating the phototoxic effects of this compound.
Materials and Apparatus:
-
Target cell line (e.g., cancer cells, microbial cells)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium and supplements
-
96-well plates
-
Light source
-
Microplate reader
-
DMSO or other suitable solvent for formazan crystals
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include control wells with medium only (no cells) and cells with medium but no this compound.
-
Incubate the plate for a specific period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
Expose the plate to a specific dose of light from the light source. A duplicate plate should be kept in the dark to assess dark toxicity.
-
After irradiation, incubate the plates for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Detection of Superoxide Anion Generation
This protocol outlines the use of Dihydroethidium (DHE) as a fluorescent probe for the detection of intracellular superoxide anions.
Materials and Apparatus:
-
Target cell line
-
This compound
-
Dihydroethidium (DHE)
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
-
Light source
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound for a specified duration.
-
Wash the cells and incubate them with DHE in the dark.
-
Expose the cells to light to activate the photosensitizer.
-
Immediately after irradiation, visualize the cells using a fluorescence microscope or analyze them using a flow cytometer. DHE is oxidized by superoxide to ethidium, which intercalates with DNA and emits red fluorescence.
-
The intensity of the red fluorescence is proportional to the amount of superoxide anion generated.
Signaling Pathways in this compound-Mediated Photodynamic Therapy
The cellular damage induced by the ROS generated during this compound-mediated PDT triggers a complex network of signaling pathways that ultimately determine the fate of the cell, leading to either apoptosis (programmed cell death) or necrosis.
Key Signaling Events:
-
ROS Generation and Oxidative Stress: The primary event is the rapid increase in intracellular ROS, leading to oxidative damage of cellular components, including mitochondria, lysosomes, and the endoplasmic reticulum.
-
Mitochondrial Pathway of Apoptosis: Elsinochrome-mediated PDT can directly damage mitochondria, leading to the opening of the mitochondrial permeability transition pore (MPTP) and a decrease in the mitochondrial membrane potential (MMP). This results in the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, which in turn activates initiator caspases, such as Caspase-9. These initiator caspases then cleave and activate executioner caspases, like Caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.
-
Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in regulating the mitochondrial pathway. Elsinochrome A-PDT has been shown to downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.
-
Stress-Activated Protein Kinase (SAPK) Pathways: The oxidative stress generated by PDT can activate stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. These pathways can have dual roles, either promoting apoptosis or cell survival depending on the cellular context and the extent of the damage.
-
Autophagy: In some cases, Elsinochrome-mediated PDT can also induce autophagy, a cellular process of self-digestion. The interplay between apoptosis and autophagy in response to PDT is complex and can influence the overall therapeutic outcome.
Caption: Putative Signaling Pathway of this compound-Mediated PDT.
Conclusion
This compound is a promising natural photosensitizer with significant potential for photodynamic therapy applications. Its ability to efficiently generate reactive oxygen species upon light activation leads to potent cytotoxicity in target cells through the induction of apoptosis and other cell death pathways. While further research is needed to fully quantify the photophysical and biological properties of this compound itself, the data from its close analog, Elsinochrome A, strongly supports its potential as a therapeutic agent. The detailed experimental protocols and understanding of the underlying signaling mechanisms provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound.
References
Genetic Blueprint of a Fungal Toxin: Unraveling Elsinochrome C Production in Elsinoë arachidis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Elsinoë arachidis, the causative agent of peanut scab, produces a photosensitive perylenequinone phytotoxin, Elsinochrome C (ESC), which is a key virulence factor in its pathogenesis. This technical guide provides a comprehensive overview of the genetic basis for ESC production, consolidating genomic and transcriptomic data, detailing key experimental methodologies, and visualizing the regulatory pathways involved. Understanding the genetic machinery behind ESC biosynthesis is pivotal for developing novel antifungal strategies and exploring the potential of these compounds in drug development.
Introduction
Peanut scab, caused by the phytopathogenic fungus Elsinoë arachidis, poses a significant threat to peanut production, leading to substantial yield losses.[1][2] The pathogenicity of this fungus is intrinsically linked to its production of Elsinochromes (ESCs), a family of red-pigmented mycotoxins.[3] These toxins, particularly this compound, are non-host-selective and contribute to the development of disease symptoms by inducing oxidative stress in the host plant.[1][4] The biosynthesis of ESCs is a complex process, regulated by environmental cues, most notably light, and orchestrated by a dedicated gene cluster. This guide delves into the genetic architecture of ESC production, providing researchers and drug development professionals with a foundational understanding of this intricate system.
The Elsinochrome Biosynthesis Gene Cluster
Genomic analysis of E. arachidis has revealed a well-defined gene cluster responsible for the biosynthesis of this compound. This cluster contains a set of co-regulated genes encoding the enzymatic machinery required for the stepwise synthesis of the perylenequinone core structure of ESC.
Core Biosynthetic Genes
At the heart of the ESC gene cluster lies the core gene, ESCB1 (also identified as EVM0003759), which encodes a Type I polyketide synthase (PKS) . This multi-domain enzyme catalyzes the initial and rate-limiting steps in the biosynthesis, assembling the polyketide backbone from simple acyl-CoA precursors. Phylogenetic analysis confirms its classification within the perylenequinone-producing PKS family.
In addition to the core PKS, the cluster harbors several other crucial genes, including those encoding for:
-
Monooxygenases: Involved in oxidative modifications of the polyketide intermediate.
-
O-methyltransferases: Responsible for methylation steps.
-
Transcription factors: Regulating the expression of the cluster genes.
-
Transporters: Potentially involved in the secretion of ESC and self-detoxification.
A recent transcriptome analysis has identified a cluster of 12 genes that are directly implicated in ESC biosynthesis and are significantly upregulated under light conditions.
Quantitative Data on this compound Production
The production of this compound is tightly regulated by environmental factors, with light being a critical inducer. Quantitative analyses have been performed to measure ESC yield under different conditions.
| Condition | This compound Yield | Reference |
| White Light (28 days) | 33.22 nmol/plug | |
| Dark (28 days) | Not detected | |
| Optimal Temperature | Peak at 28°C |
Table 1: Quantitative this compound Production in Elsinoë arachidis
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis in E. arachidis.
Fungal Culture and Elsinochrome Extraction
-
E. arachidis Culture: The fungus is typically cultured on Potato Dextrose Agar (PDA) at 25-28°C. For light induction experiments, cultures are exposed to white or blue light, while control cultures are kept in constant darkness.
-
Extraction: Mycelial plugs are harvested and dried. This compound is extracted using acetone through sonication. The extract is then filtered and concentrated for analysis.
Quantification of this compound by HPLC
A rapid and sensitive method for the quantification of this compound is reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18 column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical mobile phase could be acetonitrile-water (60:40, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound.
-
Quantification: A standard curve is generated using a purified this compound standard to calculate the concentration in the fungal extracts.
Gene Knockout via CRISPR-Cas9
Targeted gene disruption using the CRISPR-Cas9 system is a powerful tool to elucidate the function of genes within the ESC biosynthesis cluster. While a specific protocol for E. arachidis is not detailed in the provided search results, a general workflow can be adapted.
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., ESCB1).
-
Vector Construction: Clone the sgRNA and Cas9 nuclease into a suitable expression vector for fungal transformation.
-
Transformation: Introduce the CRISPR-Cas9 construct into E. arachidis protoplasts using methods like Agrobacterium-mediated transformation or electroporation.
-
Selection and Screening: Select for transformants and screen for successful gene knockout by PCR and sequencing.
-
Phenotypic Analysis: Analyze the knockout mutants for their ability to produce this compound and for any changes in virulence.
Transcriptome Analysis (RNA-Seq)
RNA sequencing (RNA-Seq) is employed to study the global gene expression changes in response to specific conditions, such as light exposure.
-
RNA Extraction: Isolate total RNA from fungal mycelia grown under light and dark conditions.
-
Library Preparation: Construct cDNA libraries from the extracted RNA.
-
Sequencing: Sequence the libraries using a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes (DEGs) between the light and dark conditions. This involves mapping reads to the reference genome, quantifying gene expression, and performing statistical analysis.
Signaling Pathways and Regulation
The production of this compound is not constitutive but is instead tightly regulated by a complex signaling network that responds to environmental cues, primarily light.
Light-Mediated Regulation
Light is a primary inducer of ESC biosynthesis. Transcriptome analysis has revealed that a significant number of genes are differentially expressed between light and dark conditions, including the entire ESC biosynthesis gene cluster. This regulation is likely mediated by photoreceptors and downstream global regulatory factors.
Caption: Hypothetical light-regulatory pathway for this compound biosynthesis in E. arachidis.
Experimental and Logical Workflows
The investigation of the genetic basis of this compound production follows a logical progression of experiments.
Caption: A typical experimental workflow for elucidating the genetic basis of this compound production.
Conclusion
The elucidation of the genetic basis for this compound production in Elsinoë arachidis has provided significant insights into the pathogenicity of this important fungal pathogen. The identification of the ESC biosynthesis gene cluster, the core PKS enzyme, and the regulatory networks that control their expression opens up new avenues for the development of targeted antifungal agents. Furthermore, the unique photosensitive properties of Elsinochromes may warrant their investigation as potential photosensitizers in photodynamic therapy and other biomedical applications. This guide serves as a valuable resource for researchers and professionals seeking to build upon our current understanding of this fascinating secondary metabolic pathway.
References
- 1. Genomic analysis of Elsinoë arachidis reveals its potential pathogenic mechanism and the biosynthesis pathway of elsinochrome toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China | PLOS One [journals.plos.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Elsinochrome C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome C is a perylenequinone pigment produced by various species of the fungal genus Elsinoë. These compounds are known for their photodynamic activity, which has led to research into their potential as photosensitizers in photodynamic therapy and as agrochemicals. Accurate quantification of this compound is crucial for understanding its biosynthesis, biological activity, and for quality control in various applications. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in fungal culture extracts.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. Detection and quantification are performed using a UV-Vis detector set at the maximum absorbance wavelength of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Cultures
This protocol is a general guideline for the extraction of this compound from fungal mycelia and culture broth. Optimization may be required depending on the specific fungal strain and culture conditions.
Materials:
-
Fungal culture (broth and/or mycelia)
-
Acetone or Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.45 µm, PTFE or other suitable material)
-
HPLC vials
Procedure:
-
Harvesting:
-
For submerged cultures, separate the mycelia from the culture broth by filtration or centrifugation.
-
For solid or semi-solid cultures, scrape the fungal mycelia from the surface.
-
-
Extraction from Mycelia:
-
Weigh a known amount of dried or wet mycelia (e.g., 50 mg) and place it into a suitable extraction tube.
-
Add a defined volume of extraction solvent (e.g., 2 mL of 75% methanol in water or 100% acetone).
-
Vortex the sample for a few seconds to ensure thorough mixing.
-
Sonicate the sample in a sonicator bath for up to 2 hours, ensuring the temperature remains below 50°C to prevent degradation of the analyte. Alternatively, allow the sample to digest in the solvent for 24-48 hours with intermittent vortexing.
-
Centrifuge the extract to pellet the cellular debris.
-
Carefully transfer the supernatant to a clean tube.
-
For exhaustive extraction, a second wash with 100% methanol or acetone can be performed on the pellet, and the supernatants combined.
-
-
Extraction from Culture Broth:
-
To a known volume of the culture broth, add an equal or double volume of acetone or methanol.
-
Mix thoroughly by vortexing.
-
Centrifuge to precipitate any solids.
-
Collect the supernatant.
-
-
Final Sample Preparation:
-
Evaporate the collected supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (Acetonitrile:Water, 60:40 v/v).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Method for Quantification
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column. Based on common practice for similar compounds, a column with dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm and a particle size of 5 µm is recommended.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Detection Wavelength: 460 nm. This compound exhibits major absorption peaks at 460 nm, 530 nm, and 570 nm, with the strongest absorbance at 460 nm, making it ideal for quantification.
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase.
-
Calibration Curve: Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations.
-
Analysis: Inject the calibration standards into the HPLC system and record the peak areas.
-
Linearity: Plot a calibration curve of peak area versus concentration. The linearity of the method is confirmed if the correlation coefficient (R²) is ≥ 0.999.[1]
-
Quantification: Inject the prepared samples and determine the concentration of this compound by comparing the peak area with the calibration curve.
Data Presentation
The performance of this HPLC method has been validated, and the key quantitative data are summarized in the table below.[1]
| Validation Parameter | Result |
| Linearity (R²) | 0.9989 |
| Limit of Detection (LOD) | 175 µg/L |
| Limit of Quantification (LOQ) | 585 µg/L |
| Precision (RSD%) | < 2.5% |
| Recovery | > 95.0% |
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
References
Application Notes & Protocols: Extraction of Elsinochrome C from Fungal Cultures
Introduction
Elsinochromes are a class of red or orange perylenequinone pigments produced by various fungal species, most notably from the genus Elsinoë, such as E. fawcettii, the causative agent of citrus scab.[1][2] These compounds are recognized as non-host-selective phytotoxins that, when activated by light, produce reactive oxygen species, leading to cellular damage.[1][3] Elsinochrome C, along with its related derivatives Elsinochrome A and B, is of significant interest to researchers for its role in fungal pathogenicity and its potential applications in drug development as a photosensitizing agent.[1] This document provides detailed protocols for the cultivation of fungal cultures, extraction, purification, and quantification of this compound.
Section 1: Optimizing Fungal Culture for Elsinochrome Production
The biosynthesis of elsinochromes is highly regulated by environmental and nutritional factors. Light is a critical initiator for the biosynthetic pathway. Optimal production is typically achieved on specific culture media under controlled conditions.
Table 1: Factors Influencing Elsinochrome Production in Elsinoë spp.
| Factor | Optimal Condition / Enhancer | Inhibitory Condition / Reducer | Reference(s) |
|---|---|---|---|
| Light | Continuous fluorescent light | Darkness or 12h light/dark cycle significantly reduces or eliminates production. | |
| Temperature | 25–28°C | Temperatures below 20°C or above 30°C. | |
| Culture Media | Potato Dextrose Agar (PDA), Oatmeal Agar (OA) | Minimal Medium (MM), high nitrogen conditions. | |
| pH | Unbuffered PDA (typically pH 5.6) | Acidic or alkaline conditions adjusted with buffers. | |
| Metal Ions | Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺ | Ca²⁺, Co²⁺, Li⁺ |
| Antioxidants | Ascorbate, chlorogenic acid, catechin, gallic acid | Cysteine, reduced glutathione, α-tocopherol. | |
Experimental Protocol 1: Fungal Cultivation
-
Media Preparation : Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Inoculation : Inoculate the center of the PDA plates with a mycelial plug of the desired Elsinoë species.
-
Incubation : Incubate the plates at 25-28°C under continuous fluorescent light for 15 to 35 days. Pigment production, visible as red or orange coloration, should increase over time.
Section 2: Extraction of this compound
Elsinochromes are typically extracted from the fungal mycelia or the agar medium using organic solvents. Acetone and ethyl acetate are effective solvents for this purpose. The extraction should be performed in the dark to prevent photodegradation of the light-sensitive pigments.
Experimental Protocol 2: Solid-Phase Extraction from Agar Cultures
This method is suitable for quantifying elsinochrome production on solid media.
-
Sample Collection : From a mature fungal culture (15-30 days), cut 20 agar plugs (e.g., 5-6 mm in diameter) from the pigmented colony.
-
Solvent Addition : Place the agar plugs into a light-protected vial (e.g., an amber vial or a tube wrapped in aluminum foil). Add a sufficient volume of acetone to fully submerge the plugs.
-
Extraction : Agitate or sonicate the mixture for 15 minutes. Allow the extraction to proceed in the dark for 16 hours.
-
Collection and Re-extraction : Centrifuge the sample at 4,000 x g for 10 minutes to pellet debris. Carefully transfer the supernatant containing the crude elsinochrome extract to a new, clean tube. To ensure complete recovery, repeat the extraction process on the remaining pellet with a fresh aliquot of acetone.
-
Finalize : Combine the supernatants from both extractions. The resulting solution is the crude extract ready for analysis or further purification.
Section 3: Purification and Separation of this compound
The crude extract contains a mixture of Elsinochrome A, B, and C, along with other minor pigments. These derivatives can be separated using chromatographic techniques based on their differing polarities.
Experimental Protocol 3: Thin-Layer Chromatography (TLC) Separation
TLC is a rapid method for qualitatively separating elsinochrome derivatives.
-
Plate Preparation : Use a silica gel TLC plate.
-
Sample Application : Spot a small amount of the concentrated crude extract onto the baseline of the TLC plate.
-
Development : Place the plate in a developing chamber containing a solvent system of chloroform and ethyl acetate (1:1, v/v).
-
Visualization : Allow the solvent front to travel up the plate. Remove the plate and let it dry. The separated elsinochrome derivatives will appear as distinct red/orange bands with different Rf values.
Experimental Protocol 4: Column Chromatography for Isolation
Column chromatography is used for the preparative isolation of pure this compound.
-
Column Packing : Prepare a chromatography column with silica gel as the stationary phase.
-
Sample Loading : Concentrate the crude extract in vacuo to a residue and dissolve it in a minimal amount of a non-polar solvent like chloroform. Load this solution onto the top of the silica gel column.
-
Elution Gradient : Begin elution with a non-polar solvent (e.g., pure chloroform or a benzene alternative like toluene) to remove highly non-polar impurities.
-
Fraction Collection : Gradually increase the polarity of the mobile phase by adding ethyl acetate. Elsinochrome A, being the least polar, will elute first, followed by B and then C as the solvent polarity increases.
-
Monitoring : Collect the eluting solvent in fractions and monitor the separation using TLC as described in Protocol 3.
-
Isolation : Combine the fractions that contain pure this compound and evaporate the solvent to obtain the purified compound.
Table 2: Chromatographic Separation of Elsinochrome Derivatives
| Technique | Stationary Phase | Mobile Phase | Elution Order | Reference(s) |
|---|---|---|---|---|
| TLC | Silica Gel | Chloroform:Ethyl Acetate (1:1, v/v) | Separates into distinct bands based on polarity. |
| Column | Silica Gel | Gradient of Ethyl Acetate in a non-polar solvent (e.g., Toluene) | 1. Elsinochrome A (least polar)2. Elsinochrome B3. This compound (more polar) | |
Section 4: Quantitative Analysis
The concentration of elsinochromes in an extract can be determined spectrophotometrically. The characteristic absorption spectrum of elsinochromes shows a strong absorbance peak around 460-468 nm, with two smaller peaks at approximately 530 nm and 570 nm.
Experimental Protocol 5: Spectrophotometric Quantification
-
Sample Preparation : Take an aliquot of the crude or purified extract and dilute it with the extraction solvent (e.g., acetone) to a concentration that falls within the linear range of the spectrophotometer.
-
Measurement : Measure the absorbance of the diluted sample at the maximum wavelength (λmax), typically 468 nm.
-
Calculation : The concentration can be calculated using a standard curve method if a pure standard is available. Alternatively, for total elsinochrome quantification, an extinction coefficient can be used if established in the literature for the specific solvent.
Table 3: Spectrophotometric Data for Elsinochromes
| Parameter | Value | Solvent | Reference(s) |
|---|---|---|---|
| Primary λmax | ~460-468 nm | Acetone | |
| Secondary λmax | ~530 nm, ~570 nm | Acetone |
| Quantification Range | 3.45–227.11 nmol/plug | Acetone | |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the extraction of this compound and its biosynthetic origin.
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified biosynthetic pathway leading to elsinochrome production.
References
- 1. researchgate.net [researchgate.net]
- 2. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thin-Layer Chromatography for the Separation of Elsinochrome Isomers
Abstract
This application note details a standardized protocol for the separation of Elsinochrome isomers using thin-layer chromatography (TLC). Elsinochromes are red to orange polyketide pigments produced by various species of the fungal genus Elsinoë. These compounds, including isomers A, B, C, and D, exhibit phytotoxic and photodynamic properties, making their separation and quantification crucial for research in phytopathology, natural product chemistry, and drug development. This protocol outlines the necessary materials, sample preparation, chromatographic conditions, and visualization techniques for the effective separation of these isomers on silica gel plates.
Introduction
Elsinochromes are a class of perylenequinone pigments known for their biological activities.[1][2] The primary isomers, Elsinochrome A, B, and C, differ in their substitution patterns, leading to variations in polarity and, consequently, chromatographic behavior. Thin-layer chromatography offers a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of Elsinochrome mixtures extracted from fungal cultures.[3] This method is particularly useful for monitoring fungal cultures for pigment production and for preliminary purification steps.[4][5]
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Solvents: Acetone (for extraction), Chloroform, Ethyl acetate (for mobile phase), all analytical grade.
-
Sample: Elsinoë spp. fungal culture producing Elsinochromes.
-
Equipment:
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Beakers and graduated cylinders
-
Filter paper
-
Rotary evaporator (optional, for sample concentration)
-
Sample Preparation: Extraction of Elsinochromes
-
Harvest the mycelium from the Elsinoë culture.
-
Perform an extraction using acetone. This should be done in the dark to prevent photodegradation of the pigments.
-
Agitate or sonicate the mycelium in acetone to ensure thorough extraction.
-
Filter the extract to remove mycelial debris.
-
Concentrate the acetone extract in vacuo if necessary to obtain a concentrated pigment solution.
Thin-Layer Chromatography Protocol
-
Plate Preparation:
-
Handle the silica gel TLC plate carefully by the edges to avoid contamination.
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the concentrated Elsinochrome extract onto the starting line.
-
Ensure the spot is small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.
-
-
Development:
-
Prepare the mobile phase by mixing chloroform and ethyl acetate . A starting ratio of 9:1 (v/v) is recommended, which can be optimized for better separation.
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.
-
Close the chamber and allow the solvent front to ascend the plate.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely.
-
Elsinochrome isomers are naturally colored (red/orange), so they will be visible as distinct spots on the developed chromatogram.
-
For enhanced visualization and detection of less concentrated spots, view the plate under a UV lamp at 254 nm and 366 nm.
-
Data Analysis
The separation is evaluated by calculating the Retention Factor (Rf) for each spot:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The separation of Elsinochrome isomers on a silica gel TLC plate using a chloroform:ethyl acetate mobile phase is expected to yield multiple distinct red/orange bands. The Rf values will vary depending on the specific isomer and the exact mobile phase composition. Generally, less polar isomers will have higher Rf values.
Table 1: Expected Separation of Elsinochrome Isomers on Silica Gel TLC
| Isomer | Expected Polarity | Expected Rf Value Range* | Appearance |
| Elsinochrome A | Less Polar | 0.6 - 0.8 | Red/Orange |
| Elsinochrome B | Intermediate | 0.4 - 0.6 | Red/Orange |
| Elsinochrome C | More Polar | 0.2 - 0.4 | Red/Orange |
| Elsinochrome D | Varies | Varies | Red/Orange |
*Note: These are estimated Rf values. Actual values may vary based on experimental conditions such as temperature, humidity, and the specific ratio of the mobile phase.
Mandatory Visualizations
References
Application Notes and Protocols for Elsinochrome C in Plant Pathology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Elsinochrome C, a light-activated perylenequinone phytotoxin, in plant pathology research. This document details its mechanism of action, offers quantitative data on its efficacy, and provides detailed protocols for its extraction, purification, and application in experimental settings.
Introduction
This compound is a member of the elsinochrome family of pigments produced by various fungal species, notably those belonging to the genus Elsinoë, which are responsible for scab diseases in a variety of crops.[1][2] Like other perylenequinones, this compound functions as a photosensitizing compound.[1][3] Upon activation by light, it generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which are highly toxic to plant cells.[1] This photodynamic toxicity leads to cell membrane damage, electrolyte leakage, and ultimately, necrotic lesions on plant tissues, highlighting its crucial role in fungal virulence. The production of elsinochromes by fungi is often correlated with their pathogenicity.
Data Presentation
The following tables summarize the quantitative data regarding the production and phytotoxic effects of elsinochromes.
Table 1: Factors Influencing Elsinochrome Production by Elsinoë arachidis
| Factor | Condition | Elsinochrome Production (nmol/plug) | Fungal Growth (Colony Diameter, mm) |
| Light | Constant Light | 33.22 | ~55 |
| 12h Light / 12h Dark | Significantly Reduced | ~50 | |
| Constant Dark | Nearly Abolished | ~48 | |
| Temperature | 25°C | Peak Production | Optimal Growth |
| 28°C | Peak Production | Optimal Growth | |
| 30°C | Slightly Decreased | Sub-optimal Growth | |
| pH | Unbuffered PDA | Optimal | Optimal |
| Acidic or Alkaline | Decreased | Suppressed |
Data adapted from studies on Elsinoë arachidis.
Table 2: Correlation between Elsinochrome Production and Pathogenicity of Elsinoë arachidis Isolates
| Isolate Group | Average Elsinochrome Production (nmol/plug) | Disease Index |
| Group 1 (Low) | 14.04 ± 7.71 | Low |
| Group 2 (Moderate) | 52.36 ± 5.50 | Moderate |
| Group 3 (High) | 92.66 ± 15.41 | High |
| Group 4 (Very High) | 203.37 ± 21.85 | Very High |
A direct correlation (Pearson correlation coefficient r = 0.964) was observed between elsinochrome accumulation and pathogenicity.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol details the extraction of elsinochromes from fungal cultures followed by purification of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal culture of an this compound-producing species (e.g., Parastagonospora nodorum) grown on Potato Dextrose Agar (PDA) plates.
-
Acetone
-
Rotary evaporator
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Spectrophotometer
Procedure:
-
Fungal Culture: Inoculate the fungus on PDA plates and incubate under constant fluorescent light at 25°C for 2-3 weeks to induce pigment production.
-
Extraction:
-
Cut out agar plugs (5 mm diameter) from the pigmented fungal culture.
-
Place the agar plugs in a flask and add acetone. Perform this step in the dark to prevent photodegradation.
-
Agitate or sonicate the flask for 30 minutes to ensure thorough extraction.
-
Filter the mixture to separate the acetone extract from the fungal mycelium and agar.
-
Repeat the extraction process twice with fresh acetone.
-
Combine the acetone extracts and evaporate the solvent using a rotary evaporator to obtain the crude elsinochrome extract.
-
-
Purification by HPLC:
-
Dissolve the crude extract in a minimal amount of the HPLC mobile phase.
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1 mL/min.
-
Inject the dissolved extract into the HPLC system.
-
Monitor the elution profile at 468 nm.
-
Collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the collected fraction using analytical HPLC and spectrophotometry.
-
Protocol 2: Phytotoxicity Assay on Plant Leaves
This protocol describes how to assess the phytotoxic effects of purified this compound on plant leaves.
Materials:
-
Purified this compound
-
Detached young, healthy leaves from a susceptible plant species (e.g., rough lemon, peanut).
-
Sterile water
-
Ethanol or acetone (as a solvent for this compound)
-
Micropipette
-
Moist chamber (e.g., a Petri dish with moistened filter paper)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare this compound Solution: Dissolve the purified this compound in a small amount of ethanol or acetone and then dilute with sterile water to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a solvent-only control.
-
Leaf Inoculation:
-
Gently wound the surface of the detached leaves with a sterile needle.
-
Apply a small droplet (e.g., 10 µL) of the this compound solution or the control solution onto the wounded area.
-
-
Incubation:
-
Place the treated leaves in a moist chamber to maintain humidity.
-
Incubate the chambers in a growth chamber under constant light at 25°C.
-
-
Data Collection:
-
Observe the leaves daily for the development of necrotic lesions.
-
Measure the diameter of the lesions at specific time points (e.g., 3, 5, and 7 days post-treatment).
-
Calculate the average lesion size for each concentration of this compound.
-
Protocol 3: Measurement of Electrolyte Leakage
This protocol measures the extent of cell membrane damage caused by this compound by quantifying electrolyte leakage from treated plant tissues.
Materials:
-
Leaf discs from a susceptible plant species
-
Purified this compound solution at various concentrations
-
Deionized water
-
Conductivity meter
-
Shaking incubator
Procedure:
-
Treatment:
-
Cut uniform leaf discs (e.g., 1 cm diameter) from healthy leaves.
-
Float the leaf discs in the this compound solutions of different concentrations or a control solution.
-
Incubate the samples under constant light in a shaking incubator.
-
-
Conductivity Measurement:
-
At regular time intervals (e.g., 0, 2, 4, 6, 8 hours), measure the electrical conductivity of the solution using a conductivity meter. This represents the initial electrolyte leakage (E1).
-
-
Total Electrolyte Measurement:
-
After the final time point, boil the leaf discs in the solution for 15-20 minutes to cause complete cell lysis and release all electrolytes.
-
Cool the solution to room temperature and measure the final conductivity (E2).
-
-
Calculation:
-
Calculate the percentage of electrolyte leakage at each time point using the formula: % Electrolyte Leakage = (E1 / E2) * 100
-
Visualizations
Experimental Workflow for this compound Phytotoxicity Studies
Caption: Workflow for this compound extraction, purification, and phytotoxicity assessment.
Signaling Pathway of this compound-Induced Cell Death
Caption: Simplified pathway of this compound-induced phytotoxicity in plant cells.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Elsinochrome C as a Potential Photodynamic Therapy Agent
Introduction
Elsinochromes are a class of red/orange pigments produced by various fungal species of the genus Elsinoë.[1] These compounds belong to the perylenequinone family of natural products, which are known for their potent photosensitizing capabilities.[2][3][4] Upon exposure to light, elsinochromes become activated and can generate cytotoxic reactive oxygen species (ROS), making them promising candidates for photodynamic therapy (PDT).[5] PDT is a minimally invasive therapeutic modality that utilizes the combination of a photosensitizer, a specific wavelength of light, and molecular oxygen to selectively destroy malignant cells. Elsinochrome A, a closely related analogue, has demonstrated a remarkably high singlet oxygen quantum yield, superior to many other photosensitizers, highlighting the therapeutic potential of this compound class. These application notes provide an overview of Elsinochrome C's potential, supported by data from related elsinochromes, and detailed protocols for its evaluation as a PDT agent.
Mechanism of Action
The therapeutic effect of elsinochromes in PDT is driven by their ability to act as potent photosensitizers. The process is initiated by the absorption of light, which elevates the elsinochrome molecule from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can then participate in two primary types of photochemical reactions:
-
Type I Reaction: The photosensitizer reacts directly with biological substrates, such as lipids or proteins, to produce free radicals and superoxide ions (O₂•−).
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
Both pathways result in the production of ROS, which induce oxidative stress and cause damage to essential cellular components, including membranes, mitochondria, and DNA, ultimately leading to cell death through apoptosis or necrosis. Studies have shown that elsinochromes can generate both singlet oxygen and superoxide ions, suggesting a dual Type I and Type II mechanism.
Quantitative Data Summary
While specific data for this compound is limited in publicly available literature, extensive research on the closely related Elsinochrome A (EA) provides valuable insights into the potential efficacy of this class of photosensitizers.
Table 1: Photophysical and Photochemical Properties of Elsinochrome A
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.98 | - | |
| Triplet State Lifetime | 5.2 µs | Cyclohexane |
| Water-Soluble Derivative (MPEA) ΦΔ | 0.73 | - | |
Table 2: In Vitro Photodynamic Efficacy of Elsinochrome A
| Cell Line | IC₅₀ (ng/mL) | Light Conditions | Comparison | Reference |
|---|
| ECV304 (Human Bladder Cancer) | 50.97 | 532 nm laser, 20 J/cm² | Hypocrellin B (IC₅₀ = 85.20 ng/mL) | |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a PDT agent.
Protocol 1: Assessment of In Vitro Photocytotoxicity
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the light-dependent cytotoxicity of this compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A431, MCF-7, or ECV304)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Light source with a specific wavelength (e.g., LED array or laser, ~530 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Incubation: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include control wells with medium only ("no treatment") and medium with the highest concentration of DMSO used ("vehicle control").
-
Dark Toxicity Control: Designate a parallel plate or set of columns that will not be exposed to light to assess dark toxicity.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
Irradiation:
-
Wash the cells twice with PBS to remove any extracellular drug.
-
Add 100 µL of fresh, drug-free medium to each well.
-
Expose the designated "PDT" plate to the light source for a time calculated to deliver the desired light dose (e.g., 10-20 J/cm²). Keep the "dark toxicity" plate covered.
-
-
Post-Irradiation Incubation: Return both plates to the incubator for an additional 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against drug concentration and determine the IC₅₀ value (the concentration required to kill 50% of cells) for both light-treated and dark conditions.
Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the indirect method for determining the singlet oxygen quantum yield of this compound using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.
Materials:
-
This compound
-
1,3-diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal or Methylene Blue)
-
Spectrophotometrically pure solvent (e.g., DMSO or ethanol)
-
Cuvettes for spectrophotometry
-
Monochromatic light source (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare solutions of this compound and the reference photosensitizer in the chosen solvent. Adjust concentrations so that the absorbance at the irradiation wavelength is approximately 0.1.
-
DPBF Addition: In a cuvette, mix the photosensitizer solution with a stock solution of DPBF. The final DPBF concentration should result in an absorbance of ~1.0 at its absorption maximum (~415 nm).
-
Irradiation and Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance of DPBF at its maximum.
-
Irradiate the sample with the monochromatic light source for a short, fixed interval (e.g., 10-30 seconds).
-
Immediately after irradiation, record the absorbance of DPBF again. The absorbance will decrease as DPBF is consumed by singlet oxygen.
-
Repeat the irradiation and measurement steps for several time points.
-
-
Data Collection: Repeat the entire procedure for the reference photosensitizer under identical conditions (light intensity, solvent, DPBF concentration).
-
Data Analysis:
-
Plot the natural logarithm of DPBF absorbance (ln(A)) versus irradiation time for both this compound and the reference. The slope of this plot is proportional to the rate of DPBF photobleaching.
-
Calculate the singlet oxygen quantum yield (ΦΔ) for this compound using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample) Where:
-
ΦΔ_ref is the known quantum yield of the reference.
-
k is the slope of the ln(A) vs. time plot.
-
F is the absorption correction factor, calculated as F = 1 - 10^(-Abs), where Abs is the absorbance of the photosensitizer at the irradiation wavelength.
-
-
Protocol 3: Cellular Uptake and Subcellular Localization
This protocol uses fluorescence microscopy to visualize the uptake and intracellular location of this compound, leveraging its natural fluorescence.
Materials:
-
Cancer cell line
-
Glass-bottom culture dishes or chamber slides
-
This compound stock solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours.
-
Drug Incubation: Treat the cells with a non-toxic concentration of this compound (e.g., the IC₁₀ concentration from the dark toxicity assay) and incubate for various time points (e.g., 1, 4, 12, 24 hours) to assess uptake kinetics.
-
Co-staining (for localization):
-
During the last 30 minutes of the drug incubation, add the organelle-specific probe (e.g., MitoTracker Red CMXRos) and the nuclear stain (Hoechst 33342) to the medium, following the manufacturer's instructions.
-
-
Wash and Fix:
-
Wash the cells three times with warm PBS to remove extracellular drug and dyes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again three times with PBS.
-
-
Imaging: Mount the dishes/slides and visualize under the fluorescence microscope. Use separate channels for Hoechst (blue), this compound (red/orange fluorescence), and the organelle probe (e.g., red for MitoTracker).
-
Analysis: Overlay the images from the different channels to determine the subcellular localization of this compound. Colocalization of the this compound signal with an organelle-specific probe indicates its accumulation in that compartment. Quantify fluorescence intensity per cell to assess uptake over time.
Protocol 4: In Vivo Efficacy in a Murine Xenograft Model
This protocol outlines a general procedure to evaluate the antitumor activity of this compound-PDT in a subcutaneous tumor model in mice.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line for tumor induction (e.g., A431)
-
This compound formulation for intravenous or intraperitoneal injection
-
Anesthetic (e.g., isoflurane)
-
Laser with a fiber-optic diffuser for interstitial light delivery
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize mice into four groups:
-
Group 1: Control (saline injection, no light)
-
Group 2: this compound only (drug injection, no light)
-
Group 3: Light only (saline injection, light exposure)
-
Group 4: this compound-PDT (drug injection + light exposure)
-
-
Drug Administration: Administer this compound to Groups 2 and 4 via the desired route (e.g., tail vein injection). The dose and timing should be determined from preliminary pharmacokinetic studies.
-
Light Treatment: At the time of predicted peak tumor accumulation of the drug (e.g., 6-24 hours post-injection), anesthetize the mice in Groups 3 and 4. Deliver a specific light dose (e.g., 100 J/cm²) directly to the tumor area using the laser and fiber optic.
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Monitor the general health of the animals.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period (e.g., 3-4 weeks).
-
Analysis: Plot the average tumor growth curves for each group. Compare the tumor growth inhibition in the PDT group relative to the control groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance. Upon study completion, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS Analysis of Elsinochrome A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A is a red-orange polyketide pigment and a non-host-selective phytotoxin produced by various fungal species of the genus Elsinoë. It is a significant virulence factor in plant diseases such as citrus scab. The photodynamic properties of Elsinochrome A, where it generates reactive oxygen species (ROS) upon exposure to light, make it a molecule of interest for its potential applications as a photosensitizer in therapeutic contexts, alongside its role in plant pathology.[1][2]
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique ideal for the quantification and characterization of Elsinochrome A in complex matrices such as fungal extracts.[2] This document provides detailed application notes and protocols for the analysis of Elsinochrome A using LC-MS.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the LC-MS analysis of Elsinochrome A. It is important to note that specific values for retention time, limit of detection (LOD), and limit of quantification (LOQ) are highly dependent on the specific instrumentation and chromatographic conditions used. The provided data is based on typical starting conditions and published data for related compounds.
| Parameter | Value | Source |
| Precursor Ion ([M+H]⁺) | m/z 545.1 | 3 |
| Typical LC Column | C18 Reversed-Phase | 3 |
| Typical Mobile Phase | Water and Acetonitrile with 0.1% Formic Acid | 3 |
| Ionization Mode | Positive Electrospray Ionization (ESI) | 3 |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | 3 |
Experimental Protocols
Sample Preparation: Extraction of Elsinochrome A from Fungal Mycelia
This protocol provides a general guideline for the extraction of Elsinochrome A from fungal cultures. Optimization may be required depending on the fungal species and growth conditions.
Materials:
-
Fungal mycelia (harvested from solid or liquid culture)
-
Acetone or Ethyl Acetate
-
Bead beater or mortar and pestle
-
Sonicator bath
-
Centrifuge
-
Nitrogen gas stream or rotary evaporator
-
Acetonitrile
-
Water (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Harvesting: Harvest fungal mycelia from the culture medium by scraping (for solid media) or filtration (for liquid media).
-
Homogenization: Add a suitable volume of acetone or ethyl acetate (e.g., 10 mL per gram of wet mycelia) to the collected mycelia. Homogenize the sample using a bead beater or a mortar and pestle.
-
Extraction: Sonicate the homogenate for 15 minutes in a sonicator bath to ensure thorough extraction.
-
Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: To ensure complete extraction, repeat the extraction process (steps 2-5) on the pellet with a fresh portion of the solvent. Combine the supernatants.
-
Drying: Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of a solvent compatible with the LC mobile phase (e.g., 1 mL of 50:50 acetonitrile:water).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
The following are recommended starting conditions for the LC-MS analysis of Elsinochrome A. These parameters may require further optimization for specific instrumentation.
Instrumentation:
-
A liquid chromatography system coupled with a tandem mass spectrometer (e.g., a triple quadrupole).
LC Parameters:
-
Column: C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start at 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Precursor Ion (Q1): m/z 545.1.
-
Product Ions (Q3) and Collision Energies: These need to be determined empirically by infusing a standard solution of Elsinochrome A into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy for each transition should then be optimized to maximize the signal.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis and Quantification
Quantification of Elsinochrome A is achieved by constructing a calibration curve.
-
Prepare a series of calibration standards of known concentrations using an analytical standard of Elsinochrome A.
-
Analyze the standards and the unknown samples using the optimized LC-MS/MS method.
-
Plot the peak area of the quantifier MRM transition against the concentration for the standards to generate a calibration curve.
-
Determine the concentration of Elsinochrome A in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow for Elsinochrome A Analysis
Caption: General workflow for the analysis of Elsinochrome A.
Proposed MS/MS Fragmentation Pathway of Elsinochrome A
Caption: A plausible fragmentation pathway for Elsinochrome A.
Signaling Pathway of Elsinochrome A Phytotoxicity
Elsinochrome A exerts its phytotoxic effects through the generation of reactive oxygen species (ROS) when exposed to light.
Caption: Light-induced ROS generation by Elsinochrome A.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Inducing Elsinochrome C Production in the Lab: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome C is a perylenequinone pigment produced by various species of the fungal genus Elsinoë, notably Elsinoë fawcettii, the causal agent of citrus scab[1][2]. These pigments are classified as non-host-selective phytotoxins and exhibit potent light-activated bioactivities, including the generation of reactive oxygen species[2][3]. This property makes elsinochromes, including this compound, compounds of interest for research in photodynamic therapy, agriculture, and as potential scaffolds for drug development. The production of this compound in the laboratory is influenced by a variety of environmental and nutritional factors. These application notes provide detailed protocols and methodologies for inducing and quantifying this compound production.
Factors Influencing this compound Production
The biosynthesis of this compound is a secondary metabolic process in Elsinoë species and is tightly regulated by several factors. Understanding and controlling these factors are critical for maximizing yield in a laboratory setting.
Light: The Primary Inducer
Light is the most critical environmental cue for the induction of this compound biosynthesis[4]. The biosynthetic gene cluster responsible for Elsinochrome production is light-regulated. Fungal cultures grown in the presence of continuous light show significantly higher yields compared to those grown in alternating light-dark cycles or complete darkness. In the absence of light, the production of this compound is often completely abolished.
Culture Media
The choice of culture medium profoundly impacts both fungal growth and this compound production. Semi-synthetic media rich in complex carbohydrates and nutrients are generally more effective than defined synthetic media.
-
Potato Dextrose Agar (PDA): Consistently reported as the optimal medium for high yields of this compound.
-
Other Media: While media such as Oatmeal Agar (OA) and Potato Sucrose Agar (PSA) can support production, the yields are typically lower than on PDA. Minimal media (MM) often do not support significant production, indicating that specific nutrients present in complex media are beneficial.
Temperature and pH
Optimal temperature and pH are crucial for both mycelial growth and pigment production.
-
Temperature: The optimal temperature range for this compound production in Elsinoë arachidis is between 25°C and 28°C, with the peak at 28°C.
-
pH: An ambient initial pH of the culture medium is generally favorable. Significant deviations towards highly acidic or alkaline conditions can suppress both fungal growth and this compound accumulation.
Nutritional Factors: Ions and Antioxidants
The addition of certain supplements to the culture medium can either enhance or inhibit this compound production.
-
Enhancers: The addition of certain metal ions (Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺) and antioxidants (ascorbate, chlorogenic acid, catechin, gallic acid) to PDA has been shown to substantially increase this compound production.
-
Inhibitors: Conversely, the presence of Ca²⁺, Co²⁺, and Li⁺ ions, as well as compounds like cysteine, glutathione, hydrogen peroxide, pyridoxine, and α-tocopherol, can reduce the yield. Ammonium as a nitrogen source has been observed to completely inhibit production.
Quantitative Data on this compound Production
The following tables summarize the quantitative data on this compound production under various conditions as reported in the literature.
Table 1: Effect of Light Conditions on this compound Production in E. arachidis on PDA
| Light Condition | Mycelial Growth (mm) | This compound Production (nmol/plug) |
| Constant Light | Lower | High |
| 12h Light / 12h Dark | Moderate | Low |
| Constant Dark | Highest | None Detected |
Data synthesized from studies on Elsinoë arachidis which show a clear trend of light-induced production. Absolute values can vary between fungal isolates and specific experimental setups.
Table 2: Effect of Culture Media on this compound Production in E. arachidis under Continuous Light
| Culture Medium | Mycelial Growth | This compound Production |
| Potato Dextrose Agar (PDA) | Good | High |
| Oatmeal Agar (OA) | Good | Moderate |
| Potato Sucrose Agar (PSA) | Good | Moderate |
| Czapek's Medium (CM) | Moderate | Low (10-fold decrease compared to PDA) |
| Minimal Medium (MM) | Poor | Undetectable |
This table illustrates the superior performance of PDA for this compound production.
Table 3: Influence of Temperature on this compound Production in E. arachidis on PDA under Continuous Light
| Temperature (°C) | Mycelial Growth | This compound Production |
| 10 | Increasing | Increasing |
| 15 | Increasing | Increasing |
| 20 | Increasing | Increasing |
| 25 | Near Optimal | High |
| 28 | Optimal | Peak Production |
| 30 | Slightly Decreased | Slightly Decreased |
| 35 | No Growth | No Production |
This data highlights the optimal temperature range of 25-28°C for this compound biosynthesis.
Experimental Protocols
Protocol 1: Fungal Culture and Induction of this compound Production
This protocol describes the steps for culturing Elsinoë fawcettii and inducing the production of this compound.
Materials:
-
Elsinoë fawcettii culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile petri dishes
-
Sterile filter paper
-
Sterile U-shaped glass rod
-
Sterile distilled water
-
Incubator with controlled temperature and light
-
Sterile scalpel and inoculation loop
Procedure:
-
Preparation of Culture Plates:
-
Aseptically place a sterile filter paper into a sterile petri dish.
-
Place a sterile U-shaped glass rod on the filter paper.
-
Add approximately 4 ml of sterile water to the filter paper to moisten it. This creates a humid chamber to prevent the agar from drying out.
-
Place a sterile microscope slide onto the U-shaped glass rod.
-
-
Inoculation:
-
Using a sterile scalpel, cut a 5 mm square block of PDA from a stock plate.
-
Aseptically transfer the agar block to the center of the sterile microscope slide in the prepared petri dish.
-
Using a sterile inoculation loop, inoculate the four sides of the agar block with mycelia or spores from the Elsinoë fawcettii culture.
-
Aseptically place a sterile coverslip on top of the agar block.
-
-
Incubation for Induction:
-
Incubate the petri dish at 28°C under continuous fluorescent light.
-
Monitor the culture for growth and the appearance of a characteristic red-orange pigmentation, which indicates this compound production. This is typically visible after 7-14 days and intensifies over time. For quantification, incubation for up to 30 days may be necessary to achieve maximum yield.
-
Protocol 2: Extraction and Quantification of this compound
This protocol provides a method for extracting this compound from fungal cultures and quantifying the yield using spectrophotometry.
Materials:
-
Fungal culture with visible red-orange pigmentation
-
Acetone
-
Sterile cork borer (5-mm diameter)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Collection:
-
From the area of pigmented fungal growth on the PDA plate, take 20 agar plugs using a sterile 5-mm diameter cork borer.
-
-
Extraction:
-
Place the 20 agar plugs into a microcentrifuge tube.
-
Add 1 ml of acetone to the tube.
-
Vortex vigorously for 1 minute to break up the agar and mycelia and facilitate pigment extraction.
-
Incubate the tube in the dark for 1-2 hours to allow for complete extraction of the pigment.
-
Repeat the extraction process twice by pelleting the solids and adding fresh acetone to ensure complete recovery of the pigment.
-
-
Clarification:
-
Centrifuge the acetone extract at 10,000 x g for 10 minutes to pellet the agar, mycelial debris, and any other solid particles.
-
-
Spectrophotometric Quantification:
-
Carefully transfer the clear, red-orange supernatant to a clean cuvette.
-
Use acetone as a blank to zero the spectrophotometer.
-
Measure the absorbance of the extract at a wavelength of 468 nm.
-
-
Calculation of Concentration:
-
The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound, b is the path length of the cuvette (typically 1 cm), and c is the concentration. A standard curve generated from purified this compound should be used for accurate quantification.
-
Signaling Pathway and Experimental Workflow Diagrams
Light-Induced Signaling Pathway for this compound Biosynthesis
The production of this compound is initiated by a light-dependent signaling cascade. In many fungi, light signals are perceived by photoreceptors, which in turn regulate the activity of the VeA/LaeA protein complex. This complex is a master regulator of secondary metabolism. In the dark, the VeA protein is predominantly located in the nucleus, where it forms a complex with VelB and LaeA, leading to the activation of secondary metabolite gene clusters. Light exposure can influence the localization and activity of this complex, thereby controlling the expression of downstream genes. In the case of Elsinochrome biosynthesis, this light-activated pathway leads to the upregulation of transcription factors like TSF1, which in turn activates the expression of the polyketide synthase gene (EfPKS1) and other genes within the Elsinochrome biosynthesis cluster.
References
- 1. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Machinery of Mycotoxin Production: Methods for Studying Gene Expression in the Elsinochrome Biosynthetic Cluster
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Elsinochromes (ESCs) are a class of red-pigmented polyketide mycotoxins produced by several species of the fungal genus Elsinoë, notably Elsinoë fawcettii and Elsinoë arachidis, the causative agents of scab diseases in citrus and groundnuts, respectively.[1] These phytotoxins are crucial for fungal virulence, acting as photosensitizing agents that generate reactive oxygen species under light, leading to host cell damage.[1] Understanding the regulation and expression of the genes within the Elsinochrome biosynthetic cluster (elc) is paramount for developing effective disease control strategies and for exploring the potential of these compounds in applications such as photodynamic therapy.
This document provides detailed application notes and protocols for the key methods used to study gene expression in the Elsinochrome biosynthetic cluster.
Overview of the Elsinochrome Biosynthetic Gene Cluster
The biosynthesis of Elsinochrome is orchestrated by a cluster of co-regulated genes. The core of this cluster is a Type I polyketide synthase (PKS) gene, often designated as EfETB1 or ESCB1.[2][3] This central gene is flanked by a suite of tailoring enzymes and regulatory proteins that are essential for the synthesis and modification of the polyketide backbone and for the regulation of the entire pathway. The expression of the elc cluster is notably influenced by environmental cues, with light being a primary inducer of Elsinochrome production.[4]
Table 1: Key Genes in the Elsinochrome Biosynthetic Cluster and Their Putative Functions
| Gene | Putative Function | Role in Elsinochrome Biosynthesis |
| elcA / ESCB1 / EfETB1 | Polyketide Synthase (PKS) | Catalyzes the initial steps of polyketide chain synthesis, forming the core scaffold of Elsinochrome. |
| elcB | FAD-dependent monooxygenase | Involved in oxidative modifications of the polyketide intermediate. |
| elcC | O-methyltransferase | Catalyzes the methylation of hydroxyl groups on the nascent molecule. |
| elcD | MFS Transporter | Likely involved in the export of Elsinochrome or its intermediates, providing self-protection to the fungus. |
| elcE | Berberine bridge enzyme-like oxidase | Participates in the oxidative coupling of two naphthol intermediates to form the perylenequinone core. |
| elcF | Fasciclin domain-containing protein | Conserved in perylenequinone clusters, precise function under investigation. |
| elcG | Laccase-like multicopper oxidase | Works in conjunction with ElcE in the formation of the perylenequinone core. |
| elcH | Flavin-dependent monooxygenase | Catalyzes the final oxidative enolate coupling to form the hexacyclic dihydrobenzo(ghi)perylenequinone core of Elsinochrome A. |
| TSF1 / elcR | Pathway-specific transcription factor | A key regulator that controls the expression of the other genes within the elc cluster. |
| EfSTE12 | Transcription factor | Plays a role in regulating Elsinochrome biosynthesis, seemingly independent of TSF1. |
Methods for Gene Expression Analysis
Several powerful molecular techniques are employed to investigate the expression of genes within the Elsinochrome biosynthetic cluster. These methods allow for both the qualitative and quantitative assessment of gene transcription under various conditions.
Transcriptome Analysis using RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome of an organism under specific conditions. This technique is ideal for identifying differentially expressed genes in the elc cluster when comparing, for example, light-grown versus dark-grown fungal cultures.
Experimental Workflow for RNA-Seq
Protocol: RNA-Sequencing of Elsinoë spp.
-
Fungal Culture and Harvest:
-
Grow Elsinoë cultures on a suitable medium (e.g., Potato Dextrose Agar) under the desired experimental conditions (e.g., continuous white light vs. continuous darkness).
-
Harvest mycelia at a specific time point (e.g., after 28 days of growth) by scraping from the agar surface.
-
Immediately freeze the harvested mycelia in liquid nitrogen to preserve RNA integrity.
-
-
Total RNA Extraction:
-
High-quality RNA is crucial for successful RNA-Seq. Several commercial kits and protocols are available. A common method involves the use of TRIzol reagent.
-
Grind the frozen mycelia to a fine powder under liquid nitrogen.
-
Homogenize the powder in TRIzol reagent and proceed with RNA extraction following the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Assess the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.0 and A260/A230 ratios greater than 2.0.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN value of 7.0 or higher is recommended for library preparation.
-
-
Library Preparation and Sequencing:
-
This is typically performed by a specialized sequencing facility. The general steps include:
-
Enrichment of mRNA using oligo(dT) beads that bind to the poly-A tails of eukaryotic mRNAs.
-
Fragmentation of the enriched mRNA.
-
First and second-strand cDNA synthesis.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome of the Elsinoë species using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the experimental conditions.
-
Table 2: Example of Quantitative Data from RNA-Seq Analysis of Elsinoë arachidis (Light vs. Dark)
| Gene Cluster | Gene | Condition | Gene Expression Level (Normalized Reads) | Significance (p-value) |
| Elsinochrome | ESCB1 | White Light | ~15,000 | <0.0001 |
| Dark | ~2,000 | |||
| ESCB9 | White Light | ~8,000 | <0.0001 | |
| Dark | ~1,000 | |||
| ESCB8 | White Light | ~6,000 | <0.0001 | |
| Dark | ~500 | |||
| ESCB12 | White Light | ~5,000 | <0.0001 | |
| Dark | ~500 |
Note: The expression levels are approximate values derived from graphical data for illustrative purposes.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes. It is often used to validate the results obtained from RNA-Seq or to analyze the expression of a few genes of interest across multiple samples or conditions.
Protocol: Two-Step RT-qPCR for elc Gene Expression Analysis
-
RNA Extraction and DNase Treatment:
-
Extract high-quality total RNA from Elsinoë cultures as described in the RNA-Seq protocol.
-
It is critical to perform a thorough DNase I treatment to eliminate any genomic DNA contamination, which could lead to false-positive results.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
A typical reaction mixture includes:
-
1 µg of total RNA
-
Random hexamer primers or oligo(dT) primers
-
dNTPs
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).
-
The resulting cDNA can be stored at -20°C.
-
-
Primer Design and Validation:
-
Design primers specific to the elc genes of interest. Primers should typically be 18-24 nucleotides in length, have a G/C content of 40-60%, and produce an amplicon of 100-200 bp.
-
Validate the primers to ensure they have high amplification efficiency (90-110%) and do not form primer-dimers. This can be done by performing a standard curve with a serial dilution of cDNA.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing:
-
SYBR Green Master Mix (contains DNA polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers (final concentration of 200-500 nM)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qPCR in a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 60 s
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of one or more stably expressed reference genes (e.g., actin, GAPDH, or beta-tubulin). The stability of reference genes should be experimentally validated for the specific experimental conditions.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method.
-
Gene Knockout/Disruption
To definitively determine the function of a specific gene within the elc cluster, a gene knockout or disruption experiment is performed. This involves replacing the target gene with a selectable marker via homologous recombination.
Logical Workflow for Gene Knockout
Protocol: Gene Knockout in Elsinoë spp. via Homologous Recombination
-
Construction of the Gene Replacement Cassette:
-
Amplify the 5' and 3' flanking regions (homology arms) of the target elc gene from Elsinoë genomic DNA. Each flank should be approximately 1-1.5 kb in length to ensure efficient homologous recombination.
-
Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin B.
-
Assemble the 5' flank, the selectable marker, and the 3' flank in the correct order using techniques like fusion PCR or Gibson assembly to create the final gene replacement cassette.
-
-
Protoplast Preparation:
-
Grow the wild-type Elsinoë strain in liquid culture.
-
Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) to release protoplasts.
-
Separate and wash the protoplasts in an osmotic stabilizer (e.g., sorbitol).
-
-
Transformation:
-
Incubate the protoplasts with the gene replacement cassette in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
-
-
Selection and Screening of Transformants:
-
Incubate the plates until resistant colonies appear.
-
Isolate individual transformants and perform PCR screening to identify those in which the target gene has been replaced by the selectable marker. Use primers that bind outside the flanking regions and within the marker gene.
-
-
Verification of Gene Knockout:
-
Confirm the gene replacement event in the putative knockout mutants using Southern blot analysis or qPCR. Southern blotting can distinguish between homologous recombination and ectopic integration of the cassette.
-
-
Phenotypic Analysis:
-
Culture the confirmed knockout mutants under conditions that normally induce Elsinochrome production (i.e., in the light).
-
Analyze the phenotype of the mutants, focusing on:
-
Pigmentation: Observe for the loss of the characteristic red pigment.
-
Elsinochrome Quantification: Extract and quantify Elsinochrome levels using spectrophotometry or HPLC.
-
Virulence Assays: Inoculate host plant tissues with the mutant and wild-type strains to assess any changes in pathogenicity.
-
-
Signaling and Regulatory Pathways
The expression of the Elsinochrome biosynthetic gene cluster is tightly regulated. Light is a key environmental signal that is perceived by photoreceptors, leading to a signaling cascade that ultimately activates the pathway-specific transcription factor TSF1. TSF1, in turn, binds to the promoter regions of the elc genes, switching on their transcription. Other global regulators, such as EfSTE12, also contribute to this complex regulatory network.
Conclusion
The study of gene expression in the Elsinochrome biosynthetic cluster is a dynamic field that integrates molecular biology, genetics, and biochemistry. The methods outlined in this document, from broad-scale transcriptome analysis to targeted gene knockouts, provide a robust toolkit for researchers to dissect the intricate mechanisms governing the production of this important mycotoxin. A deeper understanding of these processes will pave the way for novel strategies to mitigate the impact of Elsinoë-related plant diseases and to harness the bioactive potential of Elsinochromes.
References
- 1. Efficient genome editing in filamentous fungi via an improved CRISPR‐Cas9 ribonucleoprotein method facilitated by chemical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]
- 3. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Elsinochrome C as a Biomarker for Fungal Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome C, a member of the perylenequinone class of mycotoxins, is a pigment produced by various phytopathogenic fungi, most notably from the genus Elsinoë. These fungi are responsible for scab diseases on a variety of economically important crops. The production of this compound is characteristically induced by light and has been identified as a key virulence factor in the pathogenesis of these fungal infections.[1][2][3][4] Its direct correlation with fungal pathogenicity and its detectability in infected tissues make this compound a promising biomarker for the early detection and quantification of fungal infections in plants. These application notes provide detailed protocols for the extraction, detection, and quantification of this compound, as well as an overview of its biosynthesis and mechanism of action.
Principle of this compound as a Biomarker
The utility of this compound as a biomarker is founded on several key principles:
-
Specificity: this compound is a secondary metabolite produced by specific fungal species, primarily within the Elsinoë genus. Its presence in a host organism is a strong indicator of infection by these pathogens.
-
Correlation with Pathogenicity: The production of this compound is directly linked to the virulence of the fungus.[5] Higher concentrations of the toxin often correlate with more severe disease symptoms, allowing for a quantitative assessment of the infection.
-
Mechanism of Action: Upon exposure to light, this compound generates reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which cause cellular damage, including lipid peroxidation and electrolyte leakage, leading to necrotic lesions on the host tissue. This photodynamic toxicity is a hallmark of the disease process.
-
Detectability: As a pigmented compound, this compound can be extracted from infected tissues and quantified using various analytical techniques, offering a direct measure of the fungal load and activity.
Quantitative Data
The following tables summarize the quantitative data available for this compound production in fungal cultures and infected plant tissues.
Table 1: Elsinochrome Production in Fungal Cultures
| Fungal Species | Culture Conditions | Incubation Time | Elsinochrome Concentration | Reference |
| Elsinoë arachidis | Potato Dextrose Agar (PDA), 28°C, constant light | 28 days | 33.22 nmol/mycelial plug | |
| Elsinoë arachidis | Potato Dextrose Agar (PDA), 28°C, constant light | 30 days | Peak production observed | |
| Elsinoë fawcettii | Potato Dextrose Agar (PDA), alkaline pH, constant light | Not specified | High accumulation | |
| Coniothyrium glycines | Light-grown tissue culture | Not specified | Average of 718 ng/g of tissue |
Table 2: Elsinochrome Detection in Infected Plant Tissues
| Host Plant | Pathogen | Sample Type | Analytical Method | Elsinochrome A Concentration | Reference |
| Soybean | Coniothyrium glycines | Field-infected leaves | LC-MS/MS | Average of 9177 ng/g | |
| Soybean | Coniothyrium glycines | Lab-inoculated leaves | LC-MS/MS | Average of 3.8 ng/g |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Cultures
This protocol is suitable for the extraction of this compound from fungi grown on solid media.
Materials:
-
Fungal culture grown on Potato Dextrose Agar (PDA) plates under constant light
-
Sterile 5 mm cork borer or scalpel
-
50 mL centrifuge tubes
-
Acetone
-
Oven
-
Ultrasonic water bath
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Harvesting Fungal Mycelia: Using a sterile 5 mm cork borer, collect approximately 40 mycelial discs from the fungal culture plates.
-
Drying: Place the mycelial discs in a 50 mL centrifuge tube and dry them in an oven at a suitable temperature (e.g., 60°C) for 24 hours or until a constant weight is achieved.
-
Extraction:
-
Add 10 mL of acetone to each tube containing the dried mycelia.
-
Place the tubes in an ultrasonic water bath set at 55°C and 100 W power for 60 minutes to facilitate toxin extraction.
-
-
Clarification: Centrifuge the tubes at 5,000 x g for 10 minutes to pellet the mycelial debris.
-
Collection: Carefully transfer the acetone supernatant, which contains the extracted this compound, to a new tube.
-
Quantification:
-
Spectrophotometry: The concentration of this compound can be estimated using a spectrophotometer. Due to its structural similarity to cercosporin, a standard curve can be prepared using a cercosporin standard. Measure the absorbance at the appropriate wavelength for this compound (typically in the visible range due to its red-orange color).
-
HPLC Analysis: For more accurate and specific quantification, proceed with HPLC or LC-MS/MS analysis as detailed in Protocol 3.
-
Protocol 2: Extraction of this compound from Infected Plant Tissues
This protocol outlines a general procedure for extracting this compound from infected plant leaves.
Materials:
-
Infected leaf tissue
-
Liquid nitrogen
-
Mortar and pestle or a mechanical grinder
-
Microcentrifuge tubes (2.0 mL)
-
Extraction solvent (e.g., acetonitrile/water or acetone)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Collection and Preparation:
-
Harvest leaves with visible lesions.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
-
-
Aliquoting:
-
Weigh a specific amount of the frozen powder (e.g., 50-100 mg) into a pre-weighed 2.0 mL microcentrifuge tube.
-
-
Extraction:
-
Add an appropriate volume of extraction solvent. For mycotoxin analysis, a common choice is an acetonitrile/water mixture (e.g., 80:20 v/v) or acetone. A general starting point is 1 mL of solvent per 100 mg of tissue.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.
-
Incubate the sample, for instance, on a shaker at room temperature for 1-2 hours, or use sonication for a shorter period (e.g., 30 minutes).
-
-
Clarification:
-
Centrifuge the tubes at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes at 4°C to pellet plant debris.
-
-
Filtration:
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
-
Storage: If not analyzed immediately, store the extracts at -20°C or lower to prevent degradation.
Protocol 3: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method parameters should be optimized for the specific instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 0-1 min 5% B, 1-8 min ramp to 95% B, hold for 2 min, then return to 5% B and equilibrate for 3 min).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. At least two transitions are recommended for confirmation.
Quantification:
-
Prepare a calibration curve using certified standards of this compound in a matrix that mimics the sample extracts (matrix-matched calibration) to account for matrix effects.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Validation of the Analytical Method:
The analytical method should be validated according to established guidelines to ensure reliability. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: The stability of this compound in the sample extracts under different storage conditions (e.g., room temperature, 4°C, -20°C) and through freeze-thaw cycles should be evaluated.
Visualization of Pathways and Workflows
This compound Biosynthesis and Regulation
The biosynthesis of this compound is a complex process regulated by light and a network of transcription factors. The core of the pathway involves a polyketide synthase (PKS) gene cluster.
Caption: Light-regulated biosynthesis of this compound in fungi.
Host Cell Damage Pathway
This compound exerts its toxic effects on host cells through a light-dependent mechanism that generates reactive oxygen species (ROS).
Caption: Mechanism of host cell damage by this compound.
Experimental Workflow for Biomarker Analysis
This diagram outlines the key steps from sample collection to data analysis for the use of this compound as a biomarker.
Caption: Workflow for this compound biomarker analysis.
References
- 1. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis [mdpi.com]
- 2. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Elsinochrome Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochromes are a class of red-orange perylenequinone pigments produced by various species of the fungal genus Elsinoë. These compounds, particularly Elsinochrome A (EA), are known for their potent light-activated bioactivities, making them promising scaffolds for the development of novel therapeutic agents.[1] Upon exposure to light, elsinochromes act as photosensitizers, generating cytotoxic reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which can induce cell death.[2] This property makes them attractive candidates for photodynamic therapy (PDT) in oncology and as antimicrobial agents.
While several isomers exist, including Elsinochrome A, B, and C, research has predominantly focused on Elsinochrome A. A significant challenge in the therapeutic application of native elsinochromes is their poor water solubility.[3][4] Consequently, the synthesis of derivatives is geared towards improving physicochemical properties for better drug delivery while maintaining or enhancing their photodynamic efficacy.
This document provides an overview of the synthesis of an Elsinochrome A derivative, summarizes its comparative bioactivity, and offers detailed protocols for the evaluation of such compounds. While the focus is on Elsinochrome A due to the availability of data, the principles and methods described are applicable to the synthesis and evaluation of derivatives of other isomers like Elsinochrome C.
Data Presentation: Quantitative Bioactivity of Elsinochrome A and a Synthetic Derivative
Systematic studies on a broad range of Elsinochrome derivatives are currently limited. However, the synthesis of 5-(3-mercapto-1-propanesulfonic acid)-substituted Elsinochrome A (MPEA) was undertaken to improve aqueous solubility for potential clinical applications. The available quantitative data for Elsinochrome A and MPEA are summarized below.[3]
| Compound | Molecular Structure | Water Solubility (mg/mL) | Partition Coefficient (n-octanol/PBS) | Singlet Oxygen Quantum Yield (ΦΔ) | Photodynamic Activity (% of EA) |
| Elsinochrome A (EA) | [Structure of Elsinochrome A] | Poor | High | ~0.98 | 100% |
| MPEA | [Structure of MPEA] | 5.1 | 7 | 0.73 | ~60% |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Synthesis of 5-(3-mercapto-1-propanesulfonic acid)-substituted Elsinochrome A (MPEA)
This protocol is based on the reported synthesis of an amphiphilic Elsinochrome A derivative designed to improve water solubility.
Materials:
-
Elsinochrome A (EA)
-
3-Mercapto-1-propanesulfonic acid sodium salt
-
Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve Elsinochrome A in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add a molar excess of 3-mercapto-1-propanesulfonic acid sodium salt to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold diethyl ether to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted starting materials and impurities.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol) to obtain the pure MPEA derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of Elsinochrome derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., B16 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Elsinochrome derivative stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Light source for irradiation (e.g., LED array with appropriate wavelength)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Elsinochrome derivative in complete medium from the DMSO stock. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation (Dark): Incubate the plates for a predetermined period (e.g., 4-24 hours) in the dark at 37°C.
-
Photodynamic Treatment (PDT): For PDT experiments, expose the plates to a light source at a specific wavelength and dose. Control plates for dark toxicity should be kept in the dark.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS generation.
Materials:
-
Cells of interest seeded in a 24-well plate or on coverslips.
-
Elsinochrome derivative.
-
DCFH-DA stock solution (10 mM in DMSO).
-
Serum-free cell culture medium (e.g., DMEM).
-
PBS.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Treatment: Treat cells with the Elsinochrome derivative at the desired concentration for the specified time, followed by light exposure for PDT activation. Include appropriate controls (untreated, vehicle control, light only, compound only without light).
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm serum-free medium.
-
Prepare a DCFH-DA working solution (e.g., 10-20 µM) in pre-warmed serum-free medium immediately before use.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control groups to determine the fold increase in ROS production.
Visualizations
Biosynthesis and Experimental Workflows
Caption: Proposed biosynthetic pathway of Elsinochrome A.
References
- 1. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel elsinochrome A derivative: a study of drug delivery and photodynamic activity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Elsinochrome C Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for Elsinochrome C production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound production experiments.
Issue 1: Low or No this compound Production
-
Question: My Elsinoë culture is growing, but I don't see the characteristic red-orange pigmentation, and the this compound yield is very low or undetectable. What could be the problem?
Answer: The most critical factor for this compound biosynthesis is the presence of light. The biosynthetic gene cluster responsible for its production is light-regulated.[1][2] Ensure your cultures are exposed to a constant light source, such as fluorescent light. Production is often completely abolished in darkness.[1]
Another key factor is the composition of your culture medium. An inappropriate nitrogen source, such as ammonium, can completely inhibit this compound production.[3] Ensure you are using a suitable nitrogen source and that the medium is not nitrogen-replete, as nitrogen-limiting conditions can favor production.
-
Question: I am cultivating my Elsinoë species under constant light, but the yield is still suboptimal. What other culture parameters should I check?
Answer: Several other factors can significantly influence this compound yield. Temperature and pH are critical. The optimal temperature range for production is typically between 25-28°C, with a peak at 28°C.[1] Temperatures below 25°C or above 30°C can lead to a decrease in production. The fungus generally does not grow at 5°C or 35°C.
Regarding pH, production is favored at an ambient starting pH. Drastic shifts towards highly acidic or alkaline conditions during fermentation will suppress the accumulation of this compound. Unbuffered Potato Dextrose Agar (PDA) has been found to be optimal.
Issue 2: Batch-to-Batch Variability in Yield
-
Question: I am experiencing significant variations in this compound yield between different fermentation batches, even though I am trying to keep the conditions consistent. What could be the cause?
Answer: Batch-to-batch variability can stem from several factors. Inoculum quality is a common culprit. Ensure you are using a consistent inoculum preparation method, including the age of the culture used for inoculation and the inoculum size. Using an actively growing culture is crucial for a robust and consistent fermentation process.
Additionally, minor variations in media components, particularly trace elements, can impact secondary metabolite production. The presence of certain metal ions can either enhance or inhibit production. For instance, the addition of Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, or Na⁺ ions has been shown to increase Elsinochrome production, while Ca²⁺, Co²⁺, and Li⁺ can reduce it.
Issue 3: Difficulty with Pigment Extraction and Quantification
-
Question: I am having trouble efficiently extracting the this compound from the fungal biomass. What is the recommended procedure?
Answer: this compound is an intracellular pigment. For efficient extraction, the fungal mycelia should be separated from the culture broth by filtration or centrifugation. Acetone is a commonly used solvent for extracting the pigment from the mycelial mass. The extraction should be performed in the dark to prevent photodegradation of the pigments. Repeated extractions will ensure a higher yield. If a significant amount of the pigment is extracellular, it can be extracted from the culture filtrate using ethyl acetate.
-
Question: My quantified this compound concentrations seem inconsistent. What should I consider for accurate quantification?
Answer: For spectrophotometric quantification, it is crucial to use a consistent solvent to re-dissolve the dried pigment residue. Methanol or acetone are suitable options. Ensure that you are measuring the absorbance at the correct wavelength of maximum absorbance (λmax) for this compound. While the exact λmax can vary slightly depending on the solvent and the specific Elsinochrome derivative, a common wavelength for quantification is around 480 nm. It is also important to prepare a standard curve with a purified this compound standard for accurate concentration determination.
Data Presentation
Table 1: Influence of Culture Media on Fungal Growth and Elsinochrome Production
| Medium | Fungal Growth (Colony Diameter) | Elsinochrome Production | Reference |
| Potato Dextrose Agar (PDA) | Good | High | |
| Oatmeal Agar (OA) | Moderate | Highest | |
| Potato Sucrose Agar (PSA) | Optimum Growth | High | |
| Minimal Medium (MM) | Poor | Undetectable | |
| Complete Medium (CM) | Good | Low |
Table 2: Effect of Physical Parameters on this compound Production
| Parameter | Optimal Range/Condition | Suboptimal/Inhibitory Condition | Reference |
| Light | Constant Illumination | Darkness (no production) | |
| Temperature | 25 - 28°C | < 25°C or > 30°C | |
| pH | Ambient initial pH (e.g., unbuffered PDA) | Highly acidic or alkaline conditions |
Experimental Protocols
Protocol 1: Preparation of Potato Dextrose Agar (PDA) Medium
Materials:
-
Potatoes: 200 g
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Dextrose: 20 g
-
Agar: 20 g
-
Distilled water: 1 L
Procedure:
-
Wash, peel, and slice 200 g of potatoes.
-
Boil the sliced potatoes in 500 mL of distilled water for 20-30 minutes until soft.
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Filter the potato infusion through cheesecloth, collecting the liquid.
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Add 20 g of dextrose to the potato infusion and stir until dissolved.
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In a separate flask, dissolve 20 g of agar in 500 mL of distilled water by heating.
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Combine the potato-dextrose solution with the agar solution and adjust the final volume to 1 L with distilled water.
-
The optimal pH is the unbuffered pH of the prepared PDA.
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Sterilize the medium by autoclaving at 121°C (15 psi) for 15-20 minutes.
-
Allow the medium to cool to approximately 45-50°C before pouring into sterile Petri plates.
Protocol 2: Inoculum Preparation and Submerged Fermentation
Materials:
-
Actively growing Elsinoë sp. culture on a PDA plate (7-10 days old)
-
Sterile Potato Dextrose Broth (PDB)
-
Sterile Erlenmeyer flasks
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer 3-5 mycelial plugs from the edge of an actively growing Elsinoë sp. colony on a PDA plate to a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.
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Incubate the flask on a rotary shaker at 150 rpm and 25-28°C for 3-5 days, or until a sufficient mycelial mass is observed. This serves as the seed culture.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., PDB or a defined medium).
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Dispense the medium into fermentation vessels (e.g., 200 mL in 1 L Erlenmeyer flasks).
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Sterilize the production medium by autoclaving.
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Inoculate the production medium with 5-10% (v/v) of the seed culture.
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Incubate the culture under the following conditions:
-
Temperature: 28°C
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Agitation: 150-200 rpm
-
Light: Continuous illumination with fluorescent light
-
Duration: 14-28 days, monitoring for the development of red pigmentation.
-
-
Protocol 3: Extraction and Quantification of this compound
Materials:
-
Fungal culture from fermentation
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Acetone or Ethyl Acetate
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Methanol
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Rotary evaporator
-
Spectrophotometer
Procedure:
-
Harvesting:
-
Separate the fungal mycelia from the culture broth by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.
-
-
Extraction:
-
Transfer the harvested mycelial mass to a flask.
-
Add acetone (e.g., 50 mL per 5 g of wet mycelial weight).
-
Shake or stir the mixture for 1-2 hours in the dark.
-
Repeat the extraction twice to ensure maximum recovery.
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If pigment is present in the broth, extract the culture filtrate with an equal volume of ethyl acetate in a separating funnel. Repeat this extraction twice.
-
-
Sample Preparation:
-
Combine the extracts (acetone or ethyl acetate).
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried pigment residue in a known volume of methanol or acetone for analysis.
-
-
Quantification:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for this compound (approximately 480 nm).
-
Calculate the concentration of this compound using a standard curve prepared from a purified standard or by using the Beer-Lambert law with a known extinction coefficient.
-
Mandatory Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production.
References
Effect of light intensity on Elsinochrome C production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elsinochrome C production, focusing on the critical role of light intensity.
Frequently Asked Questions (FAQs)
Q1: What is the primary environmental factor influencing this compound production?
Light is the most critical and indispensable environmental factor for initiating and regulating the biosynthesis of this compound and other related perylenequinones.[1][2] Fungal cultures grown under continuous light exposure exhibit significantly higher production of these compounds compared to those kept in darkness, where production can be minimal or entirely absent.[1][3] The severity of diseases caused by perylenequinone-producing fungi often increases with greater light intensity and longer day length.[3]
Q2: What is the expected yield of this compound under optimal light conditions?
The yield of this compound can vary significantly depending on the fungal species, isolate, and specific culture conditions. However, studies on Elsinoë arachidis have reported yields of up to 33.22 nmol/plug after 28 days of exposure to white light. In a broader study of 63 isolates of E. arachidis, the production of elsinochrome ranged widely from 3.45 to 227.11 nmol·plug-1 under continuous fluorescent light.
Q3: Does the wavelength of light (e.g., white vs. blue light) affect this compound production?
Yes, the wavelength of light can influence the production of this compound. In Elsinoë arachidis, exposure to blue light resulted in an this compound content of 41.23 nmol plug⁻¹, which was 1.24 times higher than the production under white light. This suggests that specific photoreceptors sensitive to blue light play a significant role in upregulating the biosynthetic pathway.
Q4: What is the proposed mechanism by which light stimulates this compound production?
Light perception in fungi is mediated by photoreceptors. In the context of this compound biosynthesis in fungi like Elsinoë arachidis, light signals are thought to be perceived by photoreceptor proteins. This perception initiates a signal transduction cascade that ultimately leads to the upregulation of a specific gene cluster responsible for this compound biosynthesis. Key genes within this cluster, including a polyketide synthase (PKS) gene, are significantly upregulated upon exposure to light. Global regulatory factors such as LaeA and VeA have also been shown to be upregulated under light conditions and are likely involved in this regulatory network.
Troubleshooting Guide
This guide addresses common issues encountered during experiments on the effect of light intensity on this compound production.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Red Pigment (this compound) Production | Inadequate Light Exposure: Cultures may not be receiving sufficient light intensity or duration. | - Ensure cultures are incubated under continuous and direct illumination. - Avoid any shading of the culture plates. - Verify the functionality and intensity of your light source. |
| Incorrect Wavelength: The light source may not be emitting the optimal wavelengths for induction. | - If possible, experiment with different light sources, such as blue light, which has been shown to enhance production in some species. | |
| Non-Optimal Temperature or pH: The incubation temperature or the pH of the culture medium may be outside the optimal range. | - Maintain an incubation temperature between 25°C and 28°C. - Ensure the pH of the growth medium is within the optimal range for your fungal strain. | |
| Loss of Virulence in Fungal Strain: Some fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. | - Attempt to revive the culture from a long-term stock. - If the issue persists, consider obtaining a new, virulent field isolate. | |
| Inconsistent Results Between Batches | Variability in Inoculum: The age or quality of the fungal inoculum may differ between experiments. | - Standardize the inoculum preparation by using an actively growing culture of a consistent age. |
| Fluctuations in Environmental Conditions: Minor variations in light intensity, temperature, or humidity can impact production. | - Closely monitor and control all environmental parameters throughout the experiment. |
Quantitative Data Summary
The following tables summarize the quantitative data on this compound production under different light conditions as reported in the literature.
Table 1: this compound Production in Elsinoë arachidis Under Different Light Conditions
| Light Condition | This compound Yield (nmol/plug) | Reference |
| White Light (28 days) | 33.22 | |
| Blue Light (28 days) | 41.23 | |
| Dark | Not reported, but gene expression is significantly lower |
Table 2: Range of Elsinochrome Production in Elsinoë arachidis Isolates
| Number of Isolates | Average Toxin Production (nmol·plug⁻¹) | Grouping | Reference |
| 48 | 14.04 ± 7.71 | Low Producers | |
| 6 | 52.36 ± 5.50 | Moderate Producers | |
| 6 | 92.66 ± 15.41 | High Producers | |
| 3 | 203.37 ± 21.85 | Very High Producers |
Experimental Protocols
Protocol 1: Culturing and Induction of this compound Production
This protocol is adapted from methodologies described for Elsinoë arachidis.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Inoculation: Aseptically place a 5 mm mycelial plug from an actively growing culture of Elsinoë sp. onto the center of a fresh PDA plate.
-
Incubation:
-
For the light-exposed group, incubate the plates at 25°C under continuous fluorescent or white light for 28 days.
-
For the dark control group, wrap the plates completely in aluminum foil and incubate under the same temperature conditions.
-
-
Observation: Monitor the plates for the development of the characteristic red pigmentation associated with this compound production.
Protocol 2: Extraction and Quantification of this compound
This protocol is based on methods used for the extraction and quantification of Elsinochromes.
-
Sample Collection: Using a 5 mm cork borer, collect a standardized number of mycelial plugs (e.g., 20-40) from the cultured plates.
-
Drying (Optional but recommended for standardization): Dry the collected mycelial discs in an oven.
-
Extraction:
-
Place the mycelial plugs in a centrifuge tube and add a known volume of acetone (e.g., 10 mL).
-
Extract the pigments using ultrasonic vibration at 55°C for 60 minutes. Alternatively, extraction can be performed in the dark.
-
Repeat the extraction process twice to ensure complete recovery.
-
-
Quantification:
-
Centrifuge the acetone extract to pellet any mycelial debris.
-
Measure the absorbance of the supernatant at 468 nm using a spectrophotometer.
-
Calculate the concentration of this compound by comparing the absorbance to a standard curve.
-
Visualizations
Caption: Proposed light signaling pathway for this compound production.
Caption: Experimental workflow for studying light's effect on this compound.
References
Influence of pH and temperature on Elsinochrome C biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Elsinochrome C biosynthesis, focusing on the influence of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pH conditions for this compound production?
A1: While research on various Elsinoë species provides insights, the optimal conditions for this compound biosynthesis are generally found within a specific range. For instance, in Elsinoë arachidis, a related fungus that also produces elsinochromes, production increases with temperatures from 10°C to 25°C, peaking at 28°C.[1] Production slightly decreases at 30°C and ceases at 5°C and 35°C.[1] Regarding pH, Elsinochrome accumulation is higher in unbuffered Potato Dextrose Agar (PDA). Both acidic and alkaline conditions tend to suppress production.[1]
Q2: How critical is light for this compound biosynthesis?
A2: Light is a critical, often indispensable, factor for the biosynthesis of elsinochromes.[1][2] In many Elsinoë species, the production of the characteristic red pigment is significantly suppressed or completely abolished in continuous darkness. Therefore, continuous illumination is a key experimental parameter to ensure successful Elsinochrome production.
Q3: My Elsinoë culture is growing, but I don't see the typical red pigmentation. What could be the issue?
A3: This is a common issue that can be attributed to several factors:
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Inadequate Light Exposure: Ensure your cultures are incubated under constant light. As mentioned in Q2, light is often essential for triggering Elsinochrome biosynthesis.
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Suboptimal Temperature: Verify that the incubation temperature is within the optimal range of 25-28°C. Temperatures outside this range can favor mycelial growth over secondary metabolite production.
-
Incorrect pH of the Medium: The pH of your culture medium can significantly impact pigment production. An unbuffered PDA medium often yields the best results. If you have adjusted the pH, it may be too acidic or alkaline, which can inhibit biosynthesis.
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Culture Age: Elsinochrome production is often growth-phase dependent. It may take several days to weeks of incubation before the red pigmentation becomes apparent.
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Strain Variability: Different isolates or strains of Elsinoë can exhibit varying capacities for Elsinochrome production.
Q4: Can I use a synthetic medium instead of PDA for this compound production?
A4: While synthetic media can be used, studies on Elsinoë arachidis have shown that a semi-synthetic medium like Potato Dextrose Agar (PDA) yields substantially more Elsinochrome compared to synthetic media with defined ingredients. If you are troubleshooting low yields, switching to PDA is a recommended step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Elsinochrome Production (No red pigment) | Inadequate light exposure. | Incubate cultures under continuous light. |
| Suboptimal incubation temperature. | Maintain the incubation temperature between 25°C and 28°C. | |
| Incorrect pH of the culture medium. | Use an unbuffered Potato Dextrose Agar (PDA). Avoid highly acidic or alkaline media. | |
| The fungal strain has low production capacity. | If possible, try a different isolate or strain of Elsinoë fawcettii. | |
| Insufficient incubation time. | Allow cultures to grow for at least 4 weeks, as pigment production can be slow. | |
| Inconsistent Elsinochrome Yields Between Batches | Variability in media preparation. | Ensure consistent preparation of the PDA medium, including the source of potatoes and autoclaving time. |
| Fluctuations in incubator temperature or light intensity. | Monitor and record incubator conditions regularly to ensure consistency. | |
| Age of the inoculum culture. | Use an inoculum from a culture of a consistent age and growth stage. | |
| Contamination of Cultures | Non-sterile technique during inoculation or handling. | Strictly follow aseptic techniques. Work in a laminar flow hood. |
| Contaminated media or equipment. | Ensure all media, petri dishes, and instruments are properly sterilized. | |
| Presence of fast-growing fungi or bacteria. | Consider using a semi-selective medium for initial isolation of Elsinoë fawcettii. | |
| Difficulty in Extracting Elsinochromes | Inefficient extraction solvent. | Use acetone or ethyl acetate for extraction from fungal mycelia. |
| Incomplete cell lysis. | Ensure thorough grinding or homogenization of the mycelia to facilitate solvent penetration. | |
| Low concentration of Elsinochrome in the culture. | Optimize culture conditions (light, temperature, pH, and media) to maximize production before extraction. |
Data Presentation
Table 1: Influence of Temperature on Elsinochrome Production in Elsinoë arachidis
| Temperature (°C) | Fungal Growth | Elsinochrome Production |
| 5 | No growth | None |
| 10 | Growth | Increasing |
| 15 | Growth | Increasing |
| 20 | Growth | Increasing |
| 25 | Good growth | High |
| 28 | Peak growth | Peak production |
| 30 | Slightly diminished growth | Slightly decreased |
| 35 | No growth | None |
Source: Adapted from data on Elsinoë arachidis, which also produces elsinochromes.
Table 2: Influence of pH on Elsinochrome Production in Elsinoë arachidis
| pH Condition | Fungal Growth | Elsinochrome Accumulation |
| Acidic (e.g., pH 3.1) | Decreased | Decreased |
| Unbuffered PDA (approx. pH 5.6) | Optimal | Optimal |
| Alkaline (e.g., pH 7.6) | Decreased | Decreased |
Source: Observations from studies on Elsinoë arachidis.
Experimental Protocols
Protocol 1: Preparation of Potato Dextrose Agar (PDA)
This protocol describes the preparation of PDA, a suitable medium for the cultivation of Elsinoë fawcettii and the production of this compound.
Materials:
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200 g of sliced, unpeeled potatoes
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20 g of dextrose
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20 g of agar
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1 L of distilled water
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Cheesecloth
-
Autoclave
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Sterile petri dishes
Procedure:
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Prepare Potato Infusion: Boil 200 g of sliced, unpeeled potatoes in 1 L of distilled water for 30 minutes.
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Filter: Filter the boiled potato mixture through a cheesecloth to separate the potato infusion (liquid) from the solid potato pieces.
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Dissolve Components: To the potato infusion, add 20 g of dextrose and 20 g of agar. Heat the mixture while stirring until all components are completely dissolved.
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Sterilization: Autoclave the prepared medium at 121°C (15 psi) for 15 minutes.
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Pouring Plates: After autoclaving, allow the medium to cool to approximately 45-50°C. Pour the molten PDA into sterile petri dishes in a laminar flow hood.
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Solidification: Allow the agar to solidify completely at room temperature before use or storage. The final pH of the medium should be approximately 5.6 ± 0.2.
Protocol 2: Culturing Elsinoë fawcettii for this compound Production
This protocol outlines the steps for inoculating and incubating Elsinoë fawcettii to promote the biosynthesis of this compound.
Materials:
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Prepared PDA plates
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Elsinoë fawcettii culture for inoculation
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Sterile inoculation loop or scalpel
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Incubator with light source
Procedure:
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Inoculation: In a laminar flow hood, use a sterile inoculation loop or scalpel to transfer a small piece of mycelium from an existing Elsinoë fawcettii culture to the center of a fresh PDA plate.
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Incubation: Seal the petri dishes with paraffin film to prevent contamination and dehydration.
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Lighting and Temperature: Incubate the plates at 25-28°C under continuous light. A standard laboratory incubator equipped with fluorescent lights is suitable.
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Monitoring: Monitor the cultures regularly for growth and the appearance of the characteristic red pigmentation, which indicates Elsinochrome production. This may take several weeks.
Protocol 3: Extraction and Quantification of this compound
This protocol provides a general method for extracting and quantifying this compound from fungal cultures.
Materials:
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Mature Elsinoë fawcettii cultures on PDA
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Acetone or ethyl acetate
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Sterile scalpel or spatula
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Mortar and pestle or homogenizer
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Centrifuge and centrifuge tubes
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Spectrophotometer or HPLC system
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Filter (0.45 µm)
Procedure:
Part A: Extraction
-
Harvest Mycelia: Scrape the fungal mycelium from the surface of the PDA plates using a sterile scalpel or spatula.
-
Homogenization: Transfer the mycelial mass to a mortar and pestle or a homogenizer. Add a sufficient volume of acetone or ethyl acetate and grind thoroughly to break the fungal cells and extract the pigments.
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Separation: Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.
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Collection: Carefully collect the supernatant, which contains the extracted Elsinochromes.
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Concentration (Optional): If necessary, the solvent can be evaporated under reduced pressure to concentrate the Elsinochrome extract.
Part B: Quantification by Spectrophotometry
-
Blank Preparation: Use the extraction solvent (acetone or ethyl acetate) as a blank to zero the spectrophotometer.
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Measurement: Measure the absorbance of the Elsinochrome extract at the appropriate wavelength. The absorption spectrum of elsinochromes typically shows major peaks around 460 nm, 530 nm, and 570 nm.
-
Quantification: Use the Beer-Lambert law (A = εbc) to quantify the concentration, where A is the absorbance, ε is the molar absorptivity of this compound (if known), b is the path length of the cuvette, and c is the concentration. Alternatively, a standard curve can be prepared using purified this compound.
Part C: Quantification by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Filter the Elsinochrome extract through a 0.45 µm filter to remove any particulate matter before injecting it into the HPLC system.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of solvents such as acetonitrile and water with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) is often effective.
-
Detection: Use a UV-Vis or photodiode array (PDA) detector set at a wavelength where this compound has maximum absorbance.
-
-
Quantification: Create a standard curve by injecting known concentrations of purified this compound. The concentration in the sample can then be determined by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Elsinochrome C
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to address the challenges associated with the low aqueous solubility of Elsinochrome C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a perylenequinone pigment, a class of natural compounds known for their biological activities, including photodynamic and cytotoxic effects.[1][2][3] However, like many other hydrophobic natural products, this compound exhibits very low solubility in aqueous solutions.[4][5] This poor water solubility can significantly hinder its study and application in biological systems, leading to challenges in formulation, inconsistent results in in-vitro assays, and poor bioavailability in in-vivo studies.
Q2: What are the primary methods to improve the aqueous solubility of hydrophobic compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.
-
Chemical Modifications: Strategies such as pH adjustment for ionizable compounds, use of cosolvents, and complexation with agents like cyclodextrins.
-
Formulation Approaches: Utilizing carrier systems like nanoparticles, liposomes, and microemulsions.
For laboratory-scale experiments, the most readily applicable methods are often pH adjustment, the use of cosolvents, and cyclodextrin complexation.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
Possible Cause: The intrinsic hydrophobicity of the this compound molecule prevents it from readily dissolving in water-based media.
Solutions:
-
pH Adjustment: If this compound has ionizable functional groups, altering the pH of the solution can increase its solubility.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule within their lipophilic cavity, forming an inclusion complex with a hydrophilic exterior that is soluble in water.
Issue 2: After dissolving this compound in an organic solvent and diluting it into my aqueous medium, it precipitates.
Possible Cause: This is a common issue when using a stock solution of a hydrophobic compound in a water-miscible organic solvent. Upon dilution into the aqueous phase, the concentration of the organic solvent decreases, and the compound crashes out of the solution.
Solutions:
-
Optimize Co-solvent Percentage: Determine the minimum percentage of the organic co-solvent required in the final aqueous solution to maintain the solubility of this compound at the desired concentration.
-
Employ Cyclodextrins: Pre-dissolving the cyclodextrin in the aqueous buffer before adding the this compound stock solution can help to immediately form a soluble inclusion complex and prevent precipitation.
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Prepare a Solid Dispersion: For more advanced applications, creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and prevent precipitation upon dilution.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This method is applicable if this compound possesses acidic or basic functional groups.
Methodology:
-
Determine pKa: If the pKa of this compound is unknown, it should be determined experimentally or estimated using computational tools.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging above and below the estimated pKa.
-
Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the measured solubility against the pH of the buffers to identify the optimal pH for solubilization.
Visualization of pH Adjustment Workflow:
References
- 1. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02870B [pubs.rsc.org]
- 2. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The evaluation of four nano-formulations loaded-Elsinochrome A on characteristics and in vitro cytotoxicity effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Elsinochrome C during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Elsinochrome C during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a red-orange pigment belonging to the perylenequinone class of polyketides, produced by various fungi of the Elsinoë genus. It is a photosensitive molecule, and its degradation during extraction can lead to reduced yields, inaccurate quantification, and the formation of unknown impurities that may interfere with downstream applications such as bioactivity screening and drug development.
Q2: What are the primary factors that cause this compound degradation during extraction?
The main factors contributing to the degradation of this compound are:
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Light Exposure: As a photosensitive compound, exposure to light, particularly UV and broad-spectrum visible light, is a major cause of degradation.[1]
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
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pH: this compound is most stable in a slightly acidic to neutral pH range. Extreme pH conditions (highly acidic or alkaline) can lead to its decomposition.
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Oxidation: The presence of oxygen and other oxidizing agents can contribute to the degradation of the perylenequinone structure.
Q3: What are the visual indicators of this compound degradation?
While specific visual cues for this compound degradation are not extensively documented, a noticeable change in the color of the extract from its characteristic red-orange to a brownish hue, or a decrease in color intensity, can indicate degradation. The most reliable method for detecting and quantifying degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q4: What are the recommended storage conditions for this compound extracts?
To ensure the stability of this compound extracts, they should be stored at low temperatures, preferably at -20°C or below, in airtight containers that are protected from light (e.g., amber vials or containers wrapped in aluminum foil).
Troubleshooting Guides
Issue 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Work in dark or low-light conditions: Conduct all extraction and processing steps in a darkened room or use red light. 2. Use light-protective glassware: Wrap all flasks, beakers, and vials with aluminum foil or use amber-colored glassware. | This compound is highly sensitive to light, and minimizing exposure is the most critical step to prevent its breakdown.[1] |
| Thermal Degradation | 1. Optimize extraction temperature: Maintain a temperature range of 25-28°C during extraction. Avoid heating the extract. 2. Use a rotary evaporator at low temperature: When concentrating the extract, ensure the water bath temperature does not exceed 30°C. | Higher temperatures increase the rate of chemical reactions, leading to the degradation of this compound. |
| pH-related Degradation | 1. Maintain a slightly acidic to neutral pH: If using buffers, aim for a pH range of 5-7. Avoid strong acids or bases during the entire process. | This compound production is optimal in a slightly acidic to neutral environment, suggesting greater stability in this range. |
| Incomplete Extraction | 1. Choose an appropriate solvent: Acetone or ethyl acetate are commonly used for the extraction of elsinochromes. 2. Ensure sufficient extraction time and agitation: Allow for adequate time for the solvent to penetrate the fungal mycelia and use continuous stirring or shaking. | Efficient extraction ensures that the maximum amount of this compound is recovered from the source material. |
Issue 2: Appearance of unknown peaks in HPLC chromatogram, suggesting degradation products.
| Possible Cause | Troubleshooting Step | Rationale |
| Exposure to Light | Review and reinforce light-protection measures: Ensure no light exposure occurred during sample preparation, handling, and injection into the HPLC system. Use amber HPLC vials. | Photodegradation will lead to the formation of various breakdown products that will appear as separate peaks in the chromatogram. |
| High Temperature During Solvent Evaporation | Lower the temperature of the rotary evaporator water bath: Maintain the temperature below 30°C. | Heat can induce chemical modifications and degradation of this compound. |
| Reactive Solvents or Contaminants | Use high-purity solvents: Ensure that the solvents used for extraction and HPLC analysis are of high purity and free from oxidizing contaminants. | Impurities in solvents can react with and degrade this compound. |
Quantitative Data Summary
Specific degradation kinetic data for this compound is limited in the literature. However, data from a related compound, Elsinochrome A, provides insight into its photosensitivity.
| Compound | Condition | Parameter | Value | Reference |
| Elsinochrome A | Tetrachloromethane solution, under irradiation and in the presence of oxygen | Half-life | 4.48 ± 0.52 hours | [2] |
Based on qualitative data for this compound production and general knowledge of perylenequinones, the following conditions are recommended to maintain its stability during extraction.
| Parameter | Recommended Range/Condition | Reasoning |
| Light | Complete darkness or red light conditions | Prevents photodegradation, the primary degradation pathway.[1] |
| Temperature | 25-28°C | Optimal temperature for production, suggesting good stability. |
| pH | 5-7 | Elsinochrome production is reduced in highly acidic or alkaline conditions, indicating potential instability. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) if possible | Minimizes oxidative degradation. |
Experimental Protocols
Protocol 1: Light-Protected Extraction of this compound from Fungal Mycelia
This protocol is designed to minimize degradation by controlling light, temperature, and pH.
Materials:
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Fungal mycelia containing this compound
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Acetone (HPLC grade)
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Ethyl acetate (HPLC grade)
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Anhydrous sodium sulfate
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Amber-colored glassware (or glassware wrapped in aluminum foil)
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Rotary evaporator with a water bath
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Filtration apparatus (e.g., Büchner funnel with filter paper)
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Scintillation vials or other storage containers
Procedure:
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Harvesting and Drying:
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Harvest the fungal mycelia by filtration.
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Freeze-dry (lyophilize) the mycelia to remove water. This is preferable to heat-drying.
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Once dried, grind the mycelia into a fine powder. All steps should be performed in the dark or under red light.
-
-
Extraction:
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Transfer the powdered mycelia to an amber-colored Erlenmeyer flask.
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Add acetone to the flask (a common ratio is 10:1 v/w of solvent to dry mycelia).
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Seal the flask and stir it on a magnetic stirrer at room temperature (25-28°C) for 4-6 hours in complete darkness.
-
-
Filtration and Partitioning:
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Filter the acetone extract through a Büchner funnel to remove the mycelial debris.
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Transfer the filtrate to a separatory funnel.
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Add an equal volume of ethyl acetate and a half volume of water. Shake gently to partition the this compound into the ethyl acetate layer (the upper, colored layer).
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Discard the lower aqueous layer.
-
-
Drying and Concentration:
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Dry the ethyl acetate layer by adding anhydrous sodium sulfate and swirling until the solution is clear.
-
Decant the dried ethyl acetate extract into a round-bottom flask.
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Concentrate the extract using a rotary evaporator. Ensure the water bath temperature is maintained at or below 30°C.
-
-
Storage:
-
Transfer the concentrated extract to an amber-colored vial.
-
Store the extract at -20°C or lower until further use.
-
Visualizations
Caption: Workflow for the light-protected extraction of this compound.
Caption: Putative degradation pathways of this compound.
References
Troubleshooting inconsistent results in Elsinochrome C quantification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and accurate quantification of Elsinochrome C.
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification, from fungal culture to final analysis.
Issue 1: Low or Inconsistent this compound Yield in Fungal Cultures
Question: My fungal cultures are producing low or highly variable amounts of this compound between batches. What factors should I investigate?
Answer: The biosynthesis of this compound is highly sensitive to environmental and nutritional factors. Inconsistent yields are often traced back to variations in culture conditions. Here are the key parameters to optimize and control:
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Light Exposure: Elsinochrome biosynthesis is a light-activated process.[1] For maximal and consistent production, ensure cultures are exposed to constant, uniform light. Production is significantly suppressed or even abolished in darkness.
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Temperature: The optimal temperature for Elsinochrome production is typically between 25-28°C.[1] Deviations outside this range can lead to reduced yields. Monitor and maintain a consistent temperature for your incubators.
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pH of the Medium: The pH of the culture medium can influence both fungal growth and secondary metabolite production. While the optimal pH can be species-specific, significant deviations from the optimal pH for your fungal strain can decrease this compound accumulation.[1]
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Culture Medium Composition: Different culture media can lead to varying yields of this compound. For instance, semi-synthetic media like Potato Dextrose Agar (PDA) may support higher production compared to some synthetic media.[1] Consistency in media preparation is crucial.
Issue 2: Degradation of this compound During Sample Preparation
Question: I suspect my this compound is degrading during extraction and sample preparation. How can I minimize this?
Answer: this compound, like other perylenequinones, is susceptible to degradation, particularly from light exposure.
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Protection from Light: All extraction and purification steps should be performed in a darkened environment or by using amber-colored glassware or tubes wrapped in aluminum foil. This will minimize photodegradation.
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Temperature Control: Perform extraction and sample handling at room temperature or below to reduce the rate of potential thermal degradation.
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pH Stability: Avoid exposure to strong acids or bases during extraction, as this can lead to chemical decomposition of the analyte.
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Prompt Processing: Minimize the time between harvesting the fungal culture and analyzing the extract. If immediate analysis is not possible, store extracts at -20°C or lower, protected from light.
Issue 3: Inconsistent Results in HPLC/LC-MS Analysis
Question: I am observing inconsistent peak areas, retention times, or peak shapes in my HPLC or LC-MS analysis of this compound. What are the common causes and solutions?
Answer: Inconsistent chromatographic results can stem from issues with the sample, mobile phase, or the instrument itself. A systematic approach to troubleshooting is recommended.
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable Peak Areas | Inconsistent injection volume; Sample degradation in the autosampler; Poor sample solubility. | Ensure the autosampler is functioning correctly and the injection loop is completely filled. Use a mobile phase or a weaker solvent to dissolve the sample. Keep the autosampler tray cool to prevent degradation. |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation. | Prepare fresh mobile phase and ensure proper mixing and degassing. Use a column oven to maintain a stable temperature. If the column is old or has been exposed to harsh conditions, consider replacing it. |
| Peak Tailing | Secondary interactions between this compound and the stationary phase; Column overload; Dead volume in the system. | Ensure the mobile phase pH is appropriate for the analyte. Reduce the injection volume or sample concentration. Check all fittings and connections for dead volume. |
| Peak Fronting | Sample solvent stronger than the mobile phase; Column collapse. | Dissolve the sample in the mobile phase or a weaker solvent. If column collapse is suspected, replace the column. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing); Particulate matter in the sample. | Systematically check the pressure with and without the column and guard column to isolate the blockage. Filter all samples through a 0.22 µm filter before injection. |
Issue 4: Matrix Effects in LC-MS Quantification
Question: My this compound quantification by LC-MS is inconsistent, and I suspect matrix effects. How can I address this?
Answer: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS analysis of complex samples like fungal extracts.
-
Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components before LC-MS analysis.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects.
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Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in sample preparation and instrument response. If a specific standard for this compound is unavailable, a structurally similar compound may be used as an analog standard.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is its quantification important? A1: this compound is a perylenequinone pigment produced by various fungi of the genus Elsinoë. These compounds are often phytotoxins and virulence factors in plant diseases.[1] Accurate quantification of this compound is crucial for studying its role in fungal pathogenesis, for bioprospecting for new bioactive compounds, and for quality control in the development of potential therapeutic agents.
Q2: What are the primary methods for quantifying this compound? A2: The most common methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentrations of the analyte.
Sample Preparation and Extraction
Q3: What is a reliable solvent for extracting this compound from fungal mycelia? A3: Acetone or ethyl acetate are commonly used and effective solvents for extracting Elsinochromes from fungal biomass.
Q4: How should I prepare my calibration standards for accurate quantification? A4: It is crucial to use a high-purity analytical standard of this compound. Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve that brackets the expected concentration of your samples. Whenever possible, prepare the standards in a matrix that mimics your samples to account for potential matrix effects.
Stability and Storage
Q5: How stable is this compound in solution? A5: this compound is sensitive to light and can degrade when exposed to it. It is recommended to store stock solutions and extracts at low temperatures (e.g., -20°C) in the dark. For short-term storage, such as in an autosampler, keeping the samples at a cool temperature (e.g., 4°C) and protected from light is advisable.
Data Interpretation
Q6: My chromatogram shows multiple peaks with similar UV-Vis spectra to this compound. What could they be? A6: Fungi often produce several related secondary metabolites. These peaks could be other Elsinochrome analogs (e.g., Elsinochrome A or B) or degradation products. Using a mass spectrometer (MS) detector can help in identifying these related compounds based on their mass-to-charge ratio.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
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Harvest the fungal mycelia from the liquid culture by filtration.
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Lyophilize or air-dry the mycelia to remove excess water.
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Grind the dried mycelia into a fine powder.
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Extract the powdered mycelia with acetone or ethyl acetate at room temperature with constant stirring for several hours. Protect the extraction vessel from light.
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Filter the extract to remove the mycelial debris.
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Evaporate the solvent under reduced pressure to obtain the crude extract.
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Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
Protocol 2: HPLC Quantification of this compound
This protocol provides a general guideline. Method optimization may be required for your specific instrument and samples.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10-20 µL |
| Detection | UV-Vis or DAD at the maximum absorbance of this compound (typically around 470 nm) |
| Quantification | Based on a calibration curve generated from a certified reference standard of this compound. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Proposed Mechanism of Action of this compound
Caption: Light-dependent generation of ROS by this compound leading to cellular damage.
Troubleshooting Logic for Inconsistent Quantification
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Enhancing the Experimental Stability of Elsinochrome C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for improving the stability of Elsinochrome C in experimental settings. Given its photosensitive nature, proper handling and storage are paramount to ensure the integrity and reproducibility of your research. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to mitigate degradation and maximize the efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a red-orange perylenequinone pigment produced by various fungi of the Elsinoë genus. It is a photosensitive mycotoxin, meaning it is susceptible to degradation upon exposure to light.[1] This degradation can lead to a loss of its biological activity and the formation of unknown byproducts, which can compromise experimental results and lead to misinterpretation of data.
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The stability of this compound is primarily affected by three main factors:
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Light: As a photosensitive compound, exposure to light, particularly in the UV and visible spectrum, is the main driver of degradation. Light provides the energy for photochemical reactions that can alter the structure of the molecule.[1]
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Optimal temperature for the production of elsinochrome by Elsinoë arachidis is between 25-28°C, but for stability of the purified compound, lower temperatures are recommended.[1]
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pH: this compound is most stable in a slightly acidic to neutral pH range (approximately 3.1 to 7.6). Its stability decreases in alkaline or strongly acidic conditions.[1]
Q3: How should I store my solid this compound and its stock solutions?
A3: To minimize degradation, follow these storage guidelines:
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Solid Compound: Store solid this compound in a tightly sealed, amber glass vial in a dark, dry place at -20°C or -80°C for long-term storage.
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Stock Solutions: Prepare stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into small, single-use amber or foil-wrapped vials to minimize light exposure and freeze-thaw cycles. Store these aliquots at -80°C.
Q4: What are the visible signs of this compound degradation?
A4: A visible sign of degradation is a change in the color of the solution, often a fading of its characteristic red-orange hue. However, significant degradation can occur before any color change is noticeable. The most reliable indicator of degradation is a decrease in its expected biological activity or inconsistent results in your experiments.
Q5: Can standard laboratory lighting affect my experiments with this compound?
A5: Yes. Standard fluorescent laboratory lighting emits wavelengths that can induce the photodegradation of this compound. It is crucial to work under subdued or red light conditions when handling this compound solutions. Minimize the duration of exposure to any direct light source by covering tubes, plates, and reservoirs with aluminum foil or using light-blocking containers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Photodegradation of this compound leading to a lower effective concentration. | - Prepare fresh dilutions of this compound for each experiment from a protected stock solution.- Minimize the exposure of cell culture plates to light after the addition of this compound by covering them with aluminum foil or using light-blocking lids.- Perform all manipulations under a cell culture hood with the light turned off or under red light. |
| High variability between replicate wells or experiments | Inconsistent light exposure during the experimental setup. | - Standardize all handling procedures to ensure uniform and minimal light exposure for all samples.- Use a light-protected multi-channel pipette reservoir if applicable.- Consider preparing and adding this compound to plates in a dark room. |
| Precipitation of this compound in aqueous media | Poor aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept low (typically <0.5%) in the final assay medium to avoid solvent toxicity and improve solubility.- Prepare working solutions by diluting the stock solution in the experimental medium with vigorous mixing just before use. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | Degradation of this compound into byproducts. | - Analyze a freshly prepared sample of this compound as a reference standard.- Compare the chromatograms of your experimental samples to the fresh standard to identify potential degradation products.- Implement the handling and storage precautions outlined in this guide to minimize degradation. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
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This compound (solid)
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Anhydrous dimethyl sulfoxide (DMSO)
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Amber glass vials or microcentrifuge tubes
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Aluminum foil
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Vortex mixer
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Calibrated analytical balance
Procedure:
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Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
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In a dark room or under subdued red light, weigh the desired amount of this compound.
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Dissolve the solid in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
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Vortex briefly until the compound is completely dissolved.
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Aliquot the stock solution into single-use, amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -80°C.
Stability Testing of this compound by HPLC
This protocol allows for the quantitative analysis of this compound stability under various conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV-Vis spectrum of a fresh this compound solution (literature suggests absorbance maxima around 460-470 nm).
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration in the mobile phase.
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Prepare experimental samples of this compound and expose them to the desired stress conditions (e.g., different light intensities, temperatures, or pH values) for varying durations.
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At each time point, inject the standard and experimental samples into the HPLC system.
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Quantify the peak area of this compound in each chromatogram.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine the degradation kinetics.
Spectrophotometric Quantification of this compound
A simple method for estimating the concentration of this compound in solution.
Instrumentation:
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UV-Vis Spectrophotometer
Procedure:
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Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol or DMSO).
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Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by a wavelength scan (typically around 460-470 nm).
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Generate a standard curve by plotting absorbance versus concentration.
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Measure the absorbance of your experimental samples at the same λmax.
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Determine the concentration of this compound in your samples using the standard curve.
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Optimal Condition for Stability | Conditions Leading to Degradation |
| Light | Complete darkness | Exposure to UV and visible light |
| Temperature | -20°C to -80°C (long-term storage) | Elevated temperatures (>28°C) |
| pH | 3.1 - 7.6 | Alkaline (>7.6) and strongly acidic (<3.1) conditions |
| Solvent | Anhydrous DMSO or ethanol for stock solutions | Aqueous solutions for prolonged periods |
Visualization of Key Concepts
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound to maintain stability.
This compound-Induced Reactive Oxygen Species (ROS) Signaling Pathway
This compound, upon exposure to light, acts as a photosensitizer, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anions. These ROS can then induce cellular damage and activate various signaling pathways.
Caption: Simplified pathway of this compound-induced ROS and cellular responses.
References
Technical Support Center: Enhancing the Singlet Oxygen Quantum Yield of Elsinochrome A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elsinochrome A (EA) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the singlet oxygen quantum yield (ΦΔ) and photodynamic efficacy of this promising photosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is Elsinochrome A and why is it a promising photosensitizer?
Elsinochrome A (EA) is a naturally occurring perylenequinone pigment. It is considered a potent photosensitizer for photodynamic therapy (PDT) due to its exceptionally high singlet oxygen quantum yield (ΦΔ), which has been reported to be approximately 0.98.[1][2] This high efficiency in generating cytotoxic singlet oxygen upon light activation makes it a strong candidate for anticancer and antimicrobial applications.
Q2: What is the primary limitation of Elsinochrome A for clinical applications?
The main challenge hindering the clinical use of Elsinochrome A is its poor water solubility.[2] This limits its bioavailability and effective delivery to target tissues in a physiological environment.
Q3: How can the water solubility of Elsinochrome A be improved?
To enhance its water solubility, Elsinochrome A can be chemically modified to introduce hydrophilic functional groups. A notable example is the synthesis of 5-(3-mercapto-1-propanesulfonic acid)-substituted elsinochrome A (MPEA), an amphiphilic derivative with significantly improved water solubility.[2]
Q4: Does improving the water solubility of Elsinochrome A affect its singlet oxygen quantum yield?
Yes, there can be a trade-off. For instance, the water-soluble derivative MPEA exhibits a singlet oxygen quantum yield of 0.73.[2] While this is a slight decrease from the parent compound's yield of ~0.98, it is still considered a high value and the improved solubility may lead to better overall photodynamic activity in biological systems.
Q5: What are the primary mechanisms of cell death induced by Elsinochrome A-mediated photodynamic therapy?
Elsinochrome A-mediated PDT is known to induce both apoptosis and autophagy in cancer cells. The generation of reactive oxygen species (ROS), primarily singlet oxygen, triggers these cellular death pathways.
Quantitative Data Summary
The following table summarizes the key photophysical and phototoxic properties of Elsinochrome A and its water-soluble derivative, MPEA.
| Property | Elsinochrome A (EA) | 5-(3-mercapto-1-propanesulfonic acid)-substituted elsinochrome A (MPEA) |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.98 | 0.73 |
| Water Solubility | Poor | 5.1 mg/mL |
| Partition Coefficient (n-octanol/PBS) | Not reported | 7 |
| Photodynamic Activity (vs. EA) | 100% | ~60% |
| Primary Reactive Oxygen Species | Singlet Oxygen (¹O₂), Superoxide (O₂⁻) | Singlet Oxygen (¹O₂), Semiquinone anion radicals |
Experimental Protocols and Troubleshooting Guides
Synthesis of Water-Soluble Elsinochrome A Derivative (MPEA)
Objective: To synthesize 5-(3-mercapto-1-propanesulfonic acid)-substituted elsinochrome A (MPEA) to enhance its water solubility.
Experimental Protocol:
-
Preparation of the Sulfonating Agent: Prepare a solution of sodium 3-mercaptopropane-1-sulfonate. This can be synthesized by reacting propane sultone with sodium hydrosulfide.
-
Reaction with Elsinochrome A: In a suitable solvent (e.g., a mixture of water and an organic co-solvent to facilitate the dissolution of EA), dissolve Elsinochrome A.
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Add the solution of sodium 3-mercaptopropane-1-sulfonate to the Elsinochrome A solution.
-
The reaction is likely carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
The reaction mixture is stirred at a specific temperature for a set period to allow for the nucleophilic addition of the thiol to the perylenequinone core.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the MPEA derivative.
-
Characterization: The structure of the purified MPEA is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide: Synthesis of MPEA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete dissolution of Elsinochrome A.- Oxidation of the thiol reactant.- Suboptimal reaction temperature or time. | - Use a co-solvent system (e.g., DMSO/water) to improve the solubility of EA.- Ensure the reaction is carried out under a strictly inert atmosphere.- Optimize the reaction temperature and monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Multiple products observed | - Side reactions, such as the formation of disulfides from the thiol reactant.- Reaction at multiple sites on the Elsinochrome A molecule. | - Use a fresh, high-purity thiol reactant.- Optimize the stoichiometry of the reactants.- Employ a more selective catalyst if available.- Improve the purification method to better separate the desired product. |
| Difficulty in purification | - Similar polarity of the product and unreacted starting material or byproducts. | - Use a different chromatographic system (e.g., different solvent gradient or stationary phase).- Consider derivatization to change the polarity of the desired product for easier separation, followed by deprotection. |
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
Objective: To quantify the efficiency of singlet oxygen generation by Elsinochrome A or its derivatives using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the photosensitizer (e.g., Elsinochrome A or MPEA) in a suitable solvent (e.g., DMSO for EA, water/DMSO for MPEA).
-
Prepare a stock solution of a reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal).
-
Prepare a stock solution of DPBF in the same solvent. Note: DPBF is light-sensitive and should be handled in the dark.
-
-
Absorbance Matching: Prepare solutions of the test photosensitizer and the reference photosensitizer with the same absorbance value at the irradiation wavelength. This ensures that both solutions absorb the same number of photons.
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution (either test or reference) with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.
-
Irradiation: Irradiate the cuvette with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where the photosensitizer absorbs but DPBF does not. The solution should be continuously stirred during irradiation.
-
Monitoring: At regular time intervals, stop the irradiation and measure the UV-Vis absorption spectrum of the solution, specifically monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength (~415 nm).
-
Data Analysis: Plot the absorbance of DPBF at its λmax as a function of irradiation time for both the sample and the reference. Determine the initial slope of the absorbance decay.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation: ΦΔ_sample = ΦΔ_ref * (Slope_sample / Slope_ref)
Troubleshooting Guide: Singlet Oxygen Quantum Yield Measurement
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid, non-linear decay of DPBF absorbance | - Photobleaching of DPBF by the irradiation light.- High concentration of the photosensitizer leading to aggregation and altered photophysics. | - Use a light source with a wavelength that is not absorbed by DPBF.- Work with lower concentrations of the photosensitizer and ensure the absorbance is in the linear range (typically < 0.1). |
| No significant change in DPBF absorbance | - Low singlet oxygen quantum yield of the photosensitizer.- Inefficient energy transfer to oxygen (e.g., in a deoxygenated solvent).- Quenching of the photosensitizer's excited state by other molecules in the solution. | - Increase the irradiation time or the light intensity.- Ensure the solvent is air-saturated.- Use high-purity solvents to avoid quenching impurities. |
| Inconsistent results between replicates | - Instability of DPBF (degradation due to light exposure before the experiment).- Fluctuation in the light source intensity. | - Prepare fresh DPBF solutions for each experiment and protect them from light.- Use a stable light source and monitor its output. |
Determination of Photodynamic Cytotoxicity (IC50)
Objective: To determine the concentration of the photosensitizer required to kill 50% of a cancer cell population upon light irradiation (IC50) using the MTT assay.
Experimental Protocol:
-
Cell Culture: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with a series of increasing concentrations of the photosensitizer (e.g., MPEA). Include a control group with no photosensitizer. Incubate for a specific period to allow for cellular uptake.
-
Irradiation: Wash the cells to remove any photosensitizer that has not been taken up. Add fresh medium and irradiate the cells with light of the appropriate wavelength and dose. Keep a set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the photosensitizer concentration and determine the IC50 value from the dose-response curve.
Troubleshooting Guide: Photodynamic Cytotoxicity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT assay | - Contamination of the cell culture.- Interference of the photosensitizer with the MTT reagent (some photosensitizers can directly reduce MTT). | - Ensure aseptic cell culture techniques.- Run a control with the photosensitizer and MTT in a cell-free medium to check for direct reduction. If there is interference, consider alternative viability assays (e.g., neutral red uptake, LDH assay). |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete solubilization of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete dissolution of the formazan crystals by thorough mixing before reading the absorbance. |
| No significant phototoxicity observed | - Insufficient light dose or photosensitizer concentration.- Poor cellular uptake of the photosensitizer.- The chosen cell line is resistant to PDT. | - Optimize the light dose and the concentration range of the photosensitizer.- Verify cellular uptake using fluorescence microscopy.- Test on a different cell line known to be sensitive to PDT. |
Signaling Pathways and Experimental Workflows
Photodynamic Action of Elsinochrome A
Upon absorption of light, Elsinochrome A is excited to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. The triplet state can then initiate two types of reactions:
-
Type I Reaction: The excited photosensitizer reacts directly with biomolecules to produce radical ions, which in turn react with oxygen to form superoxide anions and other reactive oxygen species.
-
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
The generated ROS, particularly singlet oxygen, cause oxidative damage to cellular components, leading to apoptosis and autophagy.
Caption: Photodynamic action of Elsinochrome A leading to cell death.
Elsinochrome A-Induced Apoptosis and Autophagy Signaling Pathway
Elsinochrome A-mediated PDT induces apoptosis and autophagy through a ROS-dependent mechanism. The generated ROS cause mitochondrial damage, leading to the opening of the mitochondrial permeability transition pore (MPTP) and a decrease in mitochondrial membrane potential (MMP). This triggers the apoptotic cascade through the upregulation of pro-apoptotic proteins like Caspase-9 and Caspase-2, and the downregulation of the anti-apoptotic protein Bcl-2. Simultaneously, ROS mediate the autophagy pathway, which involves the downregulation of key autophagy-related genes (Atg2, Atg9, Atg10) and Parkin (prkn).
References
Technical Support Center: Maximizing Elsinochrome C Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Elsinochrome C production from Elsinoë species.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inadequate light exposure. | Elsinochrome biosynthesis is critically dependent on light.[1][2][3] Ensure cultures are incubated under constant, direct light. A 12-hour light/dark cycle will significantly reduce yields, and continuous darkness will nearly eliminate production.[1][3] |
| Suboptimal culture medium. | Potato Dextrose Agar (PDA) is consistently reported as a superior medium for this compound production compared to many synthetic media. Oatmeal Agar (OA) has also been shown to yield high production. | |
| Incorrect pH of the medium. | Elsinoë species generally produce more Elsinochrome in unbuffered or alkaline conditions. Avoid using citrate or phosphate buffers, as they can decrease production. The optimal pH is often that of unbuffered PDA. | |
| Presence of inhibitory nitrogen sources. | Ammonium completely inhibits this compound production. It is recommended to use media with limiting nitrogen conditions for optimal yield. | |
| Inconsistent this compound Yields | Fluctuation in incubation temperature. | The optimal temperature range for this compound production is between 25°C and 28°C. Production decreases at temperatures above 30°C and is non-existent at 5°C or 35°C. Maintain a constant and optimal temperature. |
| Variability in media components. | Ensure consistent quality and preparation of the culture medium. The composition of complex media like PDA can vary. For more controlled experiments, a defined medium can be used, although yields might be lower. | |
| Poor Fungal Growth | Nutrient-poor medium. | While limiting nitrogen can enhance this compound production, a complete lack of essential nutrients will hinder fungal growth. Minimal Medium (MM) has been shown to support less growth and production compared to Complete Medium (CM) supplemented with yeast extract and casein hydrolysate. |
| Unfavorable pH. | Both acidic and alkaline conditions can suppress the radial growth of the fungus. |
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for inducing this compound production?
A1: Light is the most indispensable environmental factor for the biosynthesis of Elsinochrome. Production is significantly suppressed in darkness or under a light/dark cycle.
Q2: Which culture medium is recommended for maximizing this compound yield?
A2: Potato Dextrose Agar (PDA) consistently supports high levels of this compound production in Elsinoë fawcettii. For Elsinoë arachidis, Oatmeal Agar (OA) has been found to yield the largest production.
Q3: How do carbon and nitrogen sources in the media affect production?
A3: High concentrations of sucrose (e.g., 60 g/L) can support this compound synthesis. Production is favored under nitrogen-limiting conditions. Critically, ammonium as a nitrogen source completely inhibits production.
Q4: What is the optimal temperature and pH for this compound production?
A4: The optimal temperature for production is in the range of 25-28°C. The fungus favors unbuffered or alkaline pH conditions for this compound synthesis.
Q5: Can I enhance this compound production with media supplements?
A5: Yes, certain supplements can increase production. The addition of antioxidants such as ascorbate, chlorogenic acid, catechin, or gallic acid to PDA has been shown to substantially enhance this compound production. Certain metal ions like Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, and Na⁺ can also increase yield, while Ca²⁺, Co²⁺, and Li⁺ have an inhibitory effect.
Q6: Is there a correlation between fungal growth and this compound production?
A6: Not always. For example, while PSA medium may be optimal for the growth of E. arachidis, OA medium yields the highest this compound production. Similarly, dark conditions are most suitable for colony growth, but light is essential for pigment production.
Quantitative Data Summary
Table 1: Effect of Different Culture Media on this compound Production
| Medium | Composition | Relative this compound Production | Fungal Growth | Reference |
| PDA | 200g potato, 15g dextrose, 15g agar | High | Good | |
| PSA | 200g potato, 15g sucrose, 15g agar | Moderate | Optimal | |
| OA | 200g oatmeal, 15g agar | Highest | Good | |
| CM | 0.2g KH₂PO₄, 0.25g MgSO₄·7H₂O, 0.15g NaCl, 1g Ca(NO₃)₂·4H₂O, 10g glucose, 1g yeast extract, 1g casein hydrolysate, 15g agar | Moderate | Good | |
| MM | 0.2g KH₂PO₄, 0.25g MgSO₄·7H₂O, 0.15g NaCl, 1g Ca(NO₃)₂·4H₂O, 10g glucose, 15g agar | Undetectable | Poor | |
| MEA | 20g malt extract, 20g glucose, 1g peptone, 15g agar | Low | Moderate | |
| V8 | 200ml V8 juice, 3g CaCO₃, 15g agar | Low | Moderate | |
| PLA | 20g peanut leaves, 20g glucose, 15g agar | Low | Moderate |
Table 2: Influence of Environmental Factors on this compound Production
| Factor | Condition | Effect on this compound Production | Reference |
| Light | Constant Light | Highest Production | |
| 12h Light / 12h Dark | Sharply Decreased | ||
| Constant Dark | Nearly Abolished/Completely Absent | ||
| Temperature | 25-28°C | Optimal | |
| 30°C | Slightly Diminished | ||
| 5°C or 35°C | No Growth/Production | ||
| pH | Unbuffered PDA | Optimal | |
| Acidic or Alkaline (Buffered) | Decreased |
Experimental Protocols
Protocol 1: Culturing Elsinoë spp. for Maximizing this compound Production
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Media Preparation: Prepare Potato Dextrose Agar (PDA) by dissolving 39g of commercial PDA powder in 1L of distilled water. Autoclave at 121°C for 15 minutes. Alternatively, prepare Oatmeal Agar (OA) by boiling 200g of oatmeal in 1L of distilled water for 1 hour, strain through cheesecloth, add 15g of agar, and autoclave.
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Inoculation: Inoculate the center of the agar plates with a mycelial plug (5mm diameter) from a fresh culture of Elsinoë spp.
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Incubation: Seal the plates with parafilm and incubate at 25-28°C under constant fluorescent light.
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Observation: Monitor the plates for fungal growth and the development of the characteristic red pigmentation of Elsinochrome.
Protocol 2: Extraction and Quantification of this compound
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Harvesting: After a suitable incubation period (e.g., 30 days), cut 20 agar plugs (5mm diameter) from the pigmented areas of the culture.
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Extraction: Place the agar plugs in a microcentrifuge tube and add 1mL of acetone. Vortex vigorously and incubate in the dark for 1 hour.
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Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the mycelia and agar debris.
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Spectrophotometry: Transfer the supernatant to a clean cuvette and measure the absorbance at 468 nm using a spectrophotometer. Acetone can be used as a blank.
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Quantification: The absorbance reading is directly proportional to the amount of Elsinochrome produced. For absolute quantification, a standard curve using purified this compound would be required.
Visualizations
Caption: Regulatory and biosynthetic pathway for this compound production.
Caption: Workflow for this compound production and quantification.
References
Challenges in the purification of Elsinochrome C from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Elsinochrome C from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a perylenequinone pigment produced by various fungi, notably of the Elsinoë genus. Its purification is challenging due to its photosensitivity, potential for degradation under certain conditions, and the presence of structurally similar compounds in crude extracts, such as other elsinochrome derivatives (A and B) and hypocrellin A. These factors can lead to low yields and difficulties in achieving high purity.
Q2: What are the initial steps for purifying this compound from a crude fungal extract?
The initial purification of this compound typically involves a multi-step process. After extraction from fungal mycelia with a suitable solvent like acetone or ethyl acetate, a common first step is solvent partitioning.[1] This technique uses two immiscible solvents (e.g., hexane and methanol) to separate compounds based on their differing solubilities, which is effective for removing nonpolar impurities such as lipids from the crude extract.[1][2][3] Following this, a preliminary chromatographic step like flash column chromatography on silica gel is often employed to significantly increase the purity of this compound before final purification.[1]
Q3: My fungal culture is producing low yields of this compound. What are the critical factors to consider?
The production of this compound is highly sensitive to the culture environment. Key parameters to optimize for improved yields include:
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Light Exposure: The biosynthesis of elsinochromes is a light-activated process. For optimal production, cultures should be exposed to constant light, as yields can be significantly suppressed in darkness.
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Temperature: The ideal temperature for this compound production is generally between 25-28°C. Growth and pigment production can be considerably reduced at temperatures below 20°C or above 30°C.
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pH of the Medium: The pH of the culture medium influences both fungal growth and the production of secondary metabolites. A slightly acidic to neutral pH is typically favorable.
Q4: How can I minimize the degradation of this compound during purification?
This compound is a photosensitive molecule, and care must be taken to prevent its degradation. The following precautions are recommended:
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Protection from Light: All purification steps should be conducted in glassware protected from light (e.g., wrapped in aluminum foil) or in a darkened room.
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Avoid Extreme pH: Exposure to strong acids or bases should be minimized, as it can lead to the decomposition of the compound.
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Temperature Control: Purification procedures should be performed at room temperature or below to minimize thermal degradation.
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Work Efficiently: It is advisable to minimize the time the compound is in solution, particularly in the presence of potentially acidic or basic media like silica gel.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of Crude Extract | 1. Suboptimal Extraction Solvent: The chosen solvent may not be efficient for extracting this compound. 2. Inefficient Extraction Method: The duration, temperature, or physical method of extraction may be inadequate. | 1. Solvent Optimization: Acetone and ethyl acetate are commonly used for extraction. Test different solvents to find the most effective one for your specific fungal strain. 2. Methodical Extraction: Ensure the dried mycelia are finely powdered to maximize surface area for extraction. Stir the mycelia with the solvent at room temperature for several hours. |
| Poor Separation in Column Chromatography | 1. Inappropriate Stationary Phase: Standard silica gel may not provide the necessary selectivity. 2. Suboptimal Mobile Phase: The solvent system may not be optimized for separating this compound from its impurities. | 1. Alternative Stationary Phases: If silica gel is ineffective, consider other options like alumina or reversed-phase C18 silica gel. 2. Optimize Solvent System: For silica gel chromatography, use a mixture of a nonpolar solvent (e.g., chloroform) and a polar solvent (e.g., ethyl acetate). Systematically vary the solvent ratio to improve resolution. |
| Co-elution of Structurally Similar Compounds | 1. Similar Polarities: this compound and its derivatives often have very similar polarities, making separation difficult. | 1. High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often required. A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is a good starting point. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. |
| Degradation of Compound on the Column | 1. Acidity of Stationary Phase: The acidic nature of silica gel can cause degradation of sensitive compounds. 2. Extended Run Time: Prolonged exposure to the stationary phase can lead to compound degradation. | 1. Neutralize Stationary Phase: Consider pre-treating the silica gel with a base like triethylamine (TEA) to neutralize acidic sites. 2. Expedite the Process: Work efficiently to minimize the time the compound spends on the column. |
Data Presentation
Table 1: Typical Purification Parameters for Elsinochromes
| Purification Step | Stationary Phase | Mobile Phase Example | Expected Recovery |
| Flash Chromatography | Silica Gel | Chloroform:Ethyl Acetate (gradient) | 50-70% |
| Preparative HPLC | Reversed-Phase C18 | Water:Acetonitrile (gradient with 0.1% Formic Acid) | >80% |
Note: This data is adapted from protocols for Elsinochrome A and serves as a general guideline for this compound. Actual results may vary depending on the specific experimental conditions.
Table 2: Analytical HPLC Parameters for this compound
| Parameter | Value |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 460 nm, 530 nm, and 570 nm |
Source: Adapted from a method developed for the simultaneous determination of this compound and Hypocrellin A.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
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Harvest and Dry Mycelia: Harvest the fungal mycelia from the culture medium by filtration. Dry the mycelia, for instance, by lyophilization or air drying.
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Grind Mycelia: Grind the dried mycelia to a fine powder to increase the surface area for extraction.
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Solvent Extraction: Extract the powdered mycelia with acetone or ethyl acetate at room temperature with stirring for several hours.
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Filtration: Filter the extract to remove the mycelial debris.
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Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: General Purification Workflow
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Solvent Partitioning: Dissolve the crude extract in a biphasic solvent system (e.g., hexane and methanol) to remove nonpolar impurities.
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Flash Column Chromatography: Subject the partially purified extract to flash column chromatography using a silica gel column and an appropriate solvent gradient (e.g., chloroform:ethyl acetate) to separate the major components.
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Preparative HPLC: For the final purification step, use preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to isolate pure this compound.
Mandatory Visualization
References
Technical Support Center: Genetic Manipulation for Enhanced Elsinochrome C Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the genetic manipulation of Elsinoë fawcettii to increase the production of Elsinochrome C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a type of perylenequinone phytotoxin produced by various fungal species of the genus Elsinoë.[1] These compounds are notable for being photosensitizing agents; when activated by light, they generate reactive oxygen species (ROS) that can cause cellular damage.[1][2] This property makes them relevant in studying fungal virulence and exploring their potential as photosensitizers in applications like photodynamic therapy.[1]
Q2: Which genes are fundamental to the this compound biosynthesis pathway?
A2: The biosynthesis of Elsinochromes is orchestrated by a co-regulated set of genes known as the elc gene cluster.[1] A key gene in this cluster is EfPKS1, which encodes a polyketide synthase (PKS) responsible for the initial steps of the toxin's synthesis. Disruption of EfPKS1 has been shown to completely stop elsinochrome production. Other important genes in the cluster include those coding for O-methyltransferases, FAD-dependent monooxygenases, and transporters.
Q3: What role does light play in the production of this compound?
A3: Light is a critical environmental cue for the production of this compound. The toxin's biosynthesis is significantly upregulated in the presence of light, and this regulation occurs at the transcriptional level, affecting the expression of genes within the elc cluster. In Elsinoë arachidis, a related species, the Elsinochrome yield was 33.22 nmol/plug under white light, while production was abolished in the dark.
Q4: What are the primary genetic strategies for increasing this compound production?
A4: The primary strategies involve the manipulation of regulatory genes that control the expression of the elc biosynthetic cluster. This can include overexpressing positive regulators or knocking out negative regulators. For instance, transcription factors like EfSTE12 have been identified as activators of the biosynthetic genes. Modifying global regulatory factors that respond to environmental cues like light could also be a viable approach.
Q5: What are the common methods for genetic transformation of Elsinoë fawcettii?
A5: Common methods for fungal genetic transformation that can be applied to Elsinoë fawcettii include Agrobacterium-mediated transformation (AMT) and polyethylene glycol (PEG)-mediated protoplast transformation. The CRISPR/Cas9 system, often delivered via PEG-mediated transformation, is also a powerful tool for targeted gene knockouts and modifications.
Troubleshooting Guides
Issue 1: Low or No this compound Production After Genetic Modification
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Q: I have knocked out a putative negative regulator, but this compound production has not increased. What could be the issue?
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A:
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Incorrect Gene Target: The targeted gene may not be a primary negative regulator of the this compound pathway, or its effect may be redundant. Verify the gene's function through transcriptomic analysis to see if elc cluster genes are upregulated in your mutant.
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Suboptimal Culture Conditions: Ensure that your cultivation conditions are optimal for this compound production. Light exposure is crucial, as is the choice of culture medium. E. arachidis has been shown to produce significantly more elsinochrome on a semi-synthetic medium like PDA compared to synthetic media. Also, verify the temperature is optimal, around 25-28°C.
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Compensatory Mechanisms: The fungus may have compensatory regulatory pathways that are activated in response to the knockout. Consider a multi-gene knockout approach if pathway redundancy is suspected.
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Q: My overexpression construct for a positive regulator (e.g., EfSTE12) is not leading to higher yields. Why?
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A:
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Inefficient Expression: Verify the successful transcription and translation of your overexpression construct using RT-qPCR and Western blotting, if an antibody is available. The promoter used may not be strong enough, or the construct may have integrated into a region of silent chromatin.
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Post-Translational Regulation: The regulatory protein itself may be subject to post-translational modifications or require a cofactor that is now a limiting factor.
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Precursor Limitation: Increased expression of regulatory genes may not lead to higher product yield if the primary metabolic precursors for the polyketide pathway are limited. Consider engineering upstream pathways to increase precursor availability.
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Issue 2: Problems with Fungal Transformation
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Q: My Agrobacterium-mediated transformation of E. fawcettii has a very low success rate. How can I improve it?
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A:
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Optimize Agrobacterium and Explant Conditions: The concentration of the Agrobacterium culture is critical. An OD650 of around 0.6 is a good starting point. The choice of explant and its pre-treatment are also important.
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Improve Co-cultivation: The duration and conditions of co-cultivation can significantly impact transformation efficiency. A co-cultivation period of 5 days has been shown to be effective in some systems. The addition of antioxidants like dithiothreitol (DTT) to the suspension medium can help mitigate the plant's defense response, which can lead to tissue browning and necrosis.
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Selection Marker Issues: Ensure your selection marker is effective for E. fawcettii and that the concentration of the selective agent is optimized.
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Q: I am struggling to generate viable protoplasts for PEG-mediated transformation. What can I do?
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A:
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Enzyme Digestion: The choice and concentration of cell wall-degrading enzymes are crucial. A combination of enzymes is often more effective. The incubation time for digestion must be optimized to release a high number of protoplasts without causing excessive lysis.
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Mycelium Age: The age of the fungal mycelium used for protoplast isolation is important. Younger, actively growing mycelium generally yields better protoplasts.
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Osmotic Stabilizer: Ensure the osmotic stabilizer (e.g., sorbitol, mannitol) in your digestion and regeneration buffers is at the correct concentration to prevent premature lysis of the protoplasts.
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Quantitative Data on this compound Production
The following table summarizes the impact of specific gene knockouts on this compound production in Elsinoë fawcettii.
| Strain | Relevant Genotype | This compound Production (Relative %) | Key Finding | Reference |
| Wild Type | EfPKS1+, EfSTE12+ | 100% | Baseline production under light conditions. | , |
| ΔEfPKS1 | Knockout of Polyketide Synthase | 0% | EfPKS1 is essential for biosynthesis. | |
| ΔEfSTE12 | Knockout of Transcription Factor | Reduced | EfSTE12 is a positive regulator of the pathway. | |
| ΔEfPKS1 + EfPKS1 | Complemented Strain | Restored to Wild Type levels | Confirms the role of EfPKS1. |
Visualizations of Pathways and Workflows
Caption: Proposed biosynthetic pathway for this compound.
Caption: Workflow for creating a targeted gene knockout mutant.
Caption: Simplified regulatory network of this compound biosynthesis.
Experimental Protocols
Protocol 1: Gene Knockout in E. fawcettii via Homologous Recombination
This protocol outlines a general approach for creating a gene knockout using a PCR-generated DNA fragment that replaces the target gene with a selectable marker through homologous recombination.
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Constructing the Knockout Cassette:
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Design primers to amplify a selectable marker gene (e.g., hygromycin resistance).
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To these primers, add "tails" that are homologous to the regions immediately upstream (5' flank) and downstream (3' flank) of your target gene in the E. fawcettii genome. Each flank should be at least 40-50 bp long.
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Perform PCR using these tailed primers and a plasmid containing the marker gene as a template. This will generate a linear DNA fragment consisting of the marker gene flanked by sequences homologous to the target locus.
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Purify the PCR product.
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Preparation of Protoplasts:
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Grow E. fawcettii in a suitable liquid medium to obtain young, healthy mycelia.
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Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 1.2 M MgSO4).
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Resuspend the mycelia in a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum) dissolved in the osmotic stabilizer.
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Incubate at a gentle shaking speed until a sufficient number of protoplasts are released (monitor under a microscope).
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Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
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Wash the protoplasts several times with the osmotic stabilizer by gentle centrifugation and resuspend them in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).
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PEG-Mediated Transformation:
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Add 5-10 µg of the purified knockout cassette DNA to approximately 1x10^7 protoplasts.
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Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice.
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Gradually dilute the mixture with STC buffer.
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Pellet the protoplasts by gentle centrifugation and resuspend them in a small volume of STC buffer.
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Regeneration and Selection:
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Plate the transformed protoplasts onto a regeneration medium (e.g., PDA supplemented with an osmotic stabilizer).
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After a period of regeneration (e.g., 16-24 hours), overlay the plates with a top agar containing the appropriate selective agent (e.g., hygromycin).
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Incubate until transformant colonies appear.
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Screening and Verification:
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Isolate individual transformant colonies onto fresh selective plates.
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Extract genomic DNA from the putative mutants.
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Verify the correct integration of the knockout cassette and the deletion of the target gene using PCR with primers flanking the target locus and internal to the marker gene.
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For definitive confirmation, perform a Southern blot analysis.
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Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This protocol is adapted from methods used for Elsinoë arachidis.
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Sample Preparation:
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Grow fungal cultures on PDA plugs under standardized light and temperature conditions for a set period (e.g., 28 days).
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Excise the agar plug containing the fungal colony.
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Extraction:
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Place the agar plug in a suitable solvent, such as acetone or a chloroform:ethyl acetate mixture.
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Agitate or sonicate the sample to ensure complete extraction of the pigments. The solution should turn a distinct red or orange color.
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Centrifuge the sample to pellet any solid debris.
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Spectrophotometric Analysis:
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Transfer the supernatant (the colored extract) to a cuvette.
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Measure the absorbance of the solution using a UV-Vis spectrophotometer.
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Elsinochromes have characteristic absorption peaks. For this compound, scan for peaks around 460 nm, 530 nm, and 570 nm.
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Quantify the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient for this compound, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient will need to be determined from a pure standard or referenced from the literature.
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Data Normalization:
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To compare production between different strains or conditions, normalize the this compound concentration to the dry weight of the fungal mycelium or the size of the colony.
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References
Technical Support Center: Minimizing Batch-to-Batch Variability in Elsinochrome C Synthesis
Welcome to the technical support center for Elsinochrome C synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent, high-yield production of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during fermentation, extraction, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in the synthesis of natural products like this compound is a significant challenge that can stem from multiple stages of the production workflow.[1][2][3] The main sources include:
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Fungal Strain and Inoculum: Genetic drift in the fungal strain, along with variations in the age and size of the inoculum used for fermentation, can lead to inconsistent growth phases and metabolite production.[4]
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Culture Conditions: this compound biosynthesis is highly sensitive to environmental and nutritional factors. Minor fluctuations in light exposure, temperature, pH, and media composition can drastically alter yield and purity.[5]
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Media Composition: The type and concentration of carbon and nitrogen sources are critical. For instance, ammonium has been shown to completely inhibit this compound production. The presence or absence of specific metal ions and antioxidants can also enhance or suppress biosynthesis.
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Extraction and Purification Processes: Inconsistencies in extraction times, solvent purity, and chromatographic conditions can lead to variable recovery rates and purity profiles in the final product.
Q2: Why is light exposure a critical factor for this compound production?
Light is arguably the most critical environmental factor for initiating and sustaining this compound biosynthesis. The production of this perylenequinone phytotoxin is markedly suppressed or completely absent in darkness. This is because light specifically triggers the expression of the genes within the Elsinochrome biosynthetic cluster, including the polyketide synthase (PKS) gene. Cultures grown in the dark will typically have healthy mycelial growth but will not produce the characteristic red pigments associated with this compound. Therefore, continuous and consistent illumination is mandatory for successful production.
Q3: What is the most reliable method for quantifying this compound to assess batch consistency?
To accurately assess batch-to-batch consistency, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for both the analysis and purification of this compound. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. An LC-MS/MS system using Multiple Reaction Monitoring (MRM) provides excellent selectivity and allows for precise quantification even in complex matrices. Quantification is achieved by creating a calibration curve with an analytical standard and comparing the peak area of the analyte in samples to this curve.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
This is a common issue often related to one or more critical production parameters being outside their optimal range.
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Possible Cause 1: Inadequate Light Exposure
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Solution: Ensure the culture is under continuous, direct fluorescent light (approx. 5 μE m⁻²s⁻¹). For bioreactors, this may require an internal or external lighting system. Production is negligible in the dark.
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Possible Cause 2: Suboptimal Temperature or pH
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Solution: The optimal temperature for this compound production is between 25-28°C, with a peak at 28°C. Production decreases significantly at temperatures below 25°C or above 30°C. The fungus favors an ambient initial pH; extreme acidic or alkaline conditions suppress toxin accumulation.
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Possible Cause 3: Incorrect Media Composition
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Solution: Potato Dextrose Agar (PDA) is a commonly used medium that supports high yields. Avoid using ammonium as a nitrogen source, as it completely inhibits production. Biosynthesis is often favored under nitrogen-limiting conditions with high sucrose content.
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// Edges start -> check_light; check_light -> provide_light [label="No"]; provide_light -> check_temp; check_light -> check_temp [label="Yes"]; check_temp -> adjust_temp [label="No"]; adjust_temp -> check_media; check_temp -> check_media [label="Yes"]; check_media -> adjust_media [label="No"]; adjust_media -> check_inoculum; check_media -> check_inoculum [label="Yes"]; check_inoculum -> adjust_inoculum [label="No"]; adjust_inoculum -> end_node; check_inoculum -> end_node [label="Yes"]; } Caption: A decision tree for troubleshooting low or zero yield of this compound.
Problem 2: Inconsistent Yields Between Batches
High variability between batches makes research and development difficult. The key is rigorous standardization of all processes.
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Possible Cause 1: Inconsistent Inoculum
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Solution: Standardize the inoculum preparation. Use mycelia from a culture of the same age (e.g., 10 days old) and adjust the inoculum suspension to a consistent concentration (e.g., OD₆₀₀ = 2.0) before inoculating the production culture.
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Possible Cause 2: Variation in Media Components
-
Solution: Use high-purity reagents and a consistent source of water for media preparation. Certain metal ions (Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺) can enhance production, while others (Ca²⁺, Co²⁺, Li⁺) can suppress it. Document the source and lot number of all media components for traceability.
-
-
Possible Cause 3: Fluctuations in Physical Parameters
-
Solution: Use calibrated and validated equipment. Ensure that incubators maintain a stable temperature and that light intensity is consistent across all shelves and for every batch. Minor differences in these parameters can lead to significant variations in yield.
-
Data Summary Tables
Table 1: Influence of Nutritional Factors on this compound Production
| Factor | Enhances Production | Inhibits Production | Reference |
| Nitrogen Source | Nitrogen-limiting conditions | Ammonium | |
| Media Type | Potato Dextrose Agar (PDA) | Minimal Medium (MM) | |
| Metal Ions | Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Zn²⁺ | Ca²⁺, Co²⁺, Li⁺ | |
| Antioxidants | Ascorbate, Chlorogenic Acid, Catechin, Gallic Acid | Cysteine, Glutathione, α-tocopherol |
Table 2: Influence of Physical Parameters on this compound Production
| Parameter | Optimal Condition | Suboptimal / Inhibitory Condition | Reference |
| Light | Continuous Illumination | Darkness (complete inhibition) or 12h light/dark cycle (reduced production) | |
| Temperature | 25 - 28 °C (Peak at 28 °C) | < 25 °C or > 30 °C. No growth at 5 °C or 35 °C. | |
| pH | Ambient initial pH (unbuffered PDA) | Highly acidic or alkaline conditions |
Experimental Protocols & Workflows
A standardized experimental workflow is essential for minimizing variability.
Protocol 1: Fungal Culture for this compound Production
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) plates (90mm diameter).
-
Inoculation: Prepare a mycelium suspension from a 10-day-old culture of Elsinoë sp. in sterile water. Adjust the concentration to OD₆₀₀ = 2.0. Place a 3 µL aliquot of the suspension onto the center of the PDA plate.
-
Incubation: Seal the plates and incubate at 28°C under continuous fluorescent light for 15-30 days. The appearance of a dark red pigment indicates this compound production.
Protocol 2: Extraction of this compound
-
Harvesting: Scrape the fungal mycelia from the surface of the agar. Alternatively, for quantification, cut 20 agar plugs (5mm diameter) from the culture plate.
-
Extraction: Place the mycelia or agar plugs into a tube with a suitable solvent such as acetone or 50% methanol.
-
Homogenization: Homogenize the sample using a bead beater or by sonication for 15 minutes. Perform all extraction steps in the dark to prevent photodegradation.
-
Clarification: Centrifuge the extract at 4,000 x g for 10 minutes to pellet cell debris.
-
Collection: Carefully transfer the red-pigmented supernatant to a new tube for analysis.
Protocol 3: Quantification by HPLC
-
System: A reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be used.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at 468-480 nm, which is the absorbance maximum for Elsinochrome.
-
Quantification: Calculate the concentration based on a standard curve prepared from a pure this compound standard.
Biosynthetic Pathway Overview
Understanding the biosynthetic pathway can provide insights into potential bottlenecks and sources of variability. The synthesis starts from a polyketide precursor and involves several key enzymatic steps.
// Nodes polyketide [label="Polyketide Precursor\n(nor-toralactone)", fillcolor="#F1F3F4", fontcolor="#202124"]; naphthol [label="Naphthol Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; perylenequinone [label="Perylenequinone Core", fillcolor="#F1F3F4", fontcolor="#202124"]; elsinochrome [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzymes as labels on edges polyketide -> naphthol [label=" ElcA (PKS) +\nElcB, ElcD, ElcF ", color="#4285F4"]; naphthol -> perylenequinone [label=" ElcE (Oxidase) +\nElcG (Oxidase) ", color="#4285F4"]; perylenequinone -> elsinochrome [label=" ElcH (Monooxygenase) ", color="#4285F4"];
// Invisible nodes for alignment {rank=same; polyketide; naphthol; perylenequinone; elsinochrome;} } Caption: A simplified overview of the this compound biosynthetic pathway.
References
Validation & Comparative
Comparative Analysis of Elsinochrome C and Cercosporin Toxicity: A Guide for Researchers
This guide provides a detailed comparative analysis of the photodynamic toxicity of two perylenequinone mycotoxins, Elsinochrome C and cercosporin. Both compounds are of significant interest to researchers in phytopathology, oncology, and drug development due to their potent light-activated cytotoxicity. This document outlines their mechanisms of action, presents quantitative toxicological data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Introduction and Mechanism of Action
Elsinochromes and cercosporin are structurally similar phytotoxins produced by various fungal species, including Elsinoë and Cercospora, respectively.[1][2][3] Their toxicity is not inherent but is activated by light, classifying them as photosensitizers.[4][5] Upon absorption of light energy, these molecules transition to an excited triplet state. In the presence of molecular oxygen, they can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer interacts directly with a substrate, producing radical ions that then react with oxygen to form superoxide anions (O₂⁻) and other reactive oxygen species (ROS).
-
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
Both this compound and cercosporin are capable of producing singlet oxygen and superoxide ions, with singlet oxygen generation being the primary mechanism of their phototoxicity. These ROS cause widespread cellular damage by oxidizing lipids, proteins, and nucleic acids. This leads to peroxidation of cell membranes, increased membrane permeability, electrolyte leakage, and ultimately, necrotic cell death. Due to this light-dependent and oxygen-requiring mechanism of action, both compounds are being investigated for their potential in photodynamic therapy (PDT) for cancer treatment.
Quantitative Toxicity Data
The photodynamic efficacy of this compound and cercosporin can be quantified through various parameters, including their singlet oxygen quantum yield and cytotoxicity against different cell lines. The following table summarizes available data.
Note: Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell line, light source and dose, drug concentration, and incubation time can vary significantly between studies.
| Parameter | This compound | Cercosporin | References |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not explicitly quantified in the provided results, but confirmed to be a major product. | 0.84 - 0.97 (solvent dependent) | |
| Generated Reactive Oxygen Species | Singlet Oxygen (¹O₂), Superoxide (O₂⁻) | Singlet Oxygen (¹O₂), Superoxide (O₂⁻) | |
| Primary Cellular Target | Cell Membranes | Cell Membranes | |
| Cytotoxicity (IC50) | Data not available in search results. | Dependent on cell line and light dose. Effective against U87, T47D, T98G, and MCF7 cancer cell lines. | |
| Genotoxicity | Data not available in search results. | Data not available in search results. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicity of photosensitizers like this compound and cercosporin.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability. Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or cercosporin. Include appropriate controls (untreated cells, solvent-only).
-
Incubation (Dark): Incubate the plates for a predetermined period (e.g., 4-24 hours) in the dark to allow for compound uptake.
-
Photoactivation: Expose the plates to a light source (e.g., a lamp with a specific wavelength corresponding to the absorption maximum of the compound, ~470 nm) for a defined duration. Keep a parallel set of plates in the dark to assess dark toxicity.
-
MTT Addition: Following light exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value.
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen. It is typically determined using a relative method, comparing the photosensitizer of interest to a standard with a known ΦΔ.
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound (this compound or cercosporin), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal), and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) in an appropriate solvent (e.g., DMSO, ethanol).
-
Absorbance Matching: Adjust the concentrations of the test and reference photosensitizers so that they have the same absorbance at the excitation wavelength.
-
Reaction Setup: In separate cuvettes, mix the trap solution with either the test photosensitizer or the reference photosensitizer.
-
Irradiation: Irradiate both solutions with a monochromatic light source at the chosen excitation wavelength.
-
Monitoring: Monitor the decrease in absorbance of the singlet oxygen trap at its maximum absorption wavelength (e.g., ~415 nm for DPBF) over time using a UV-Vis spectrophotometer. The trap is consumed as it reacts with singlet oxygen, leading to a decrease in its absorbance.
-
Data Analysis: Plot the change in absorbance of the trap versus time for both the test and reference compounds. The rate of trap degradation is proportional to the rate of singlet oxygen generation.
-
Calculation: Calculate the singlet oxygen quantum yield of the test compound (ΦΔ_test) using the following formula: ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (A_ref / A_test) where ΦΔ_ref is the known quantum yield of the reference, k is the rate of trap degradation (from the slope of the plot), and A is the absorbance of the photosensitizer at the irradiation wavelength.
The comet assay is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks, alkali-labile sites) in individual cells.
Protocol:
-
Cell Treatment: Expose cells in culture to this compound or cercosporin with and without light activation, as described in the cytotoxicity protocol. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and resuspend in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include percent tail DNA, tail length, and tail moment.
Visualizations
Caption: Mechanism of phototoxicity for this compound and cercosporin.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Caption: Comparison of shared and specific properties of the toxins.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cercosporin: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. mdpi.com [mdpi.com]
Unveiling the Architectural Nuances: A Structural Comparison of Elsinochrome C and Hypocrellin A
For researchers, scientists, and professionals in drug development, a deep understanding of the structural intricacies of natural products is paramount for harnessing their therapeutic potential. This guide provides a detailed comparative analysis of the structural differences between two prominent perylenequinone photosensitizers, Elsinochrome C and Hypocrellin A, supported by experimental data and methodologies.
This compound and Hypocrellin A, both fungal metabolites, share a common perylenequinone core, which is responsible for their characteristic photodynamic properties.[1][2] Despite this similarity, their distinct molecular architectures, arising from differences in their biosynthetic pathways, lead to variations in their physicochemical and biological activities.
Core Structural Dissimilarities
The primary structural distinction between this compound and Hypocrellin A lies in the nature of their fused ring systems and peripheral substitutions. This compound possesses a hexacyclic dihydrobenzo[ghi]perylenequinone core.[1][3] In contrast, Hypocrellin A features a hexacyclic cyclohepta[ghi]perylenequinone system, characterized by a seven-membered ring.[1] This fundamental difference in the carbocyclic ring fused to the perylenequinone scaffold significantly influences the overall molecular geometry and electronic properties.
Furthermore, variations in the side chains attached to this core contribute to their structural diversity. While both molecules are heavily substituted with methoxy and hydroxyl groups, their specific placement and the nature of other substituents differ, impacting their solubility, reactivity, and interaction with biological targets.
Comparative Data Presentation
The following table summarizes the key structural and molecular properties of this compound and Hypocrellin A, based on available spectroscopic and chemical data.
| Feature | This compound | Hypocrellin A |
| Molecular Formula | C₃₀H₂₈O₁₀ | C₃₀H₂₆O₁₀ |
| Molecular Weight | 548.53 g/mol | 546.52 g/mol |
| Core Structure | Hexacyclic dihydrobenzo[ghi]perylenequinone | Hexacyclic cyclohepta[ghi]perylenequinone |
| Key Functional Groups | Perylenequinone, hydroxyl, methoxy, acetyl | Perylenequinone, hydroxyl, methoxy, acetyl |
| Biosynthetic Precursor | Nor-toralactone | Nor-toralactone |
Visualization of Structural Differences
The logical relationship between the core structures of this compound and Hypocrellin A, originating from a common perylenequinone intermediate, is depicted in the following diagram.
References
- 1. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02870B [pubs.rsc.org]
- 3. Heterologous biosynthesis of elsinochrome A sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of Elsinochrome C as a virulence factor
Elsinochrome C, a polyketide-derived phytotoxin, has been identified as a significant virulence factor in several plant pathogenic fungi, most notably in species of the genus Elsinoë, the causative agents of scab diseases in various crops. This comparison guide provides an objective analysis of the role of this compound and related compounds in fungal pathogenicity, supported by experimental data.
The Virulence Factor: Elsinochrome
Elsinochromes are a group of red or orange pigments that act as non-host-selective phytotoxins.[1][2] Their mechanism of action is light-dependent; upon illumination, they generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[3][4][5] These ROS cause lipid peroxidation of host cell membranes, leading to increased electrolyte leakage and the formation of necrotic lesions, characteristic symptoms of scab diseases.
The production of elsinochrome is directly linked to the pathogenicity of the fungus. Studies on Elsinoë fawcettii, the citrus scab pathogen, and Elsinoë arachidis, which causes peanut scab, have demonstrated a strong positive correlation between the quantity of elsinochrome produced by different fungal isolates and the severity of the disease they cause.
Experimental Validation of Elsinochrome's Role in Virulence
The critical role of elsinochrome in fungal virulence has been substantiated through genetic manipulation and comparative studies.
Gene Knockout Studies in Elsinoë fawcettii
A pivotal study by Chung and associates involved the targeted disruption of the EfPKS1 gene, which encodes a polyketide synthase essential for elsinochrome biosynthesis in E. fawcettii. The resulting mutant strains were compared to the wild-type and a complemented strain where the functional gene was reintroduced.
Table 1: Comparison of Wild-Type, EfPKS1 Mutant, and Complemented Strains of E. fawcettii
| Characteristic | Wild-Type Strain | EfPKS1 Disruption Mutant | Complemented Strain |
| Elsinochrome Production | Present | Abrogated | Restored |
| Conidiation | Normal | Drastically Reduced | Restored |
| Pathogenicity (Lesion Formation on Rough Lemon Leaves) | Severe Lesions | Significantly Decreased | Restored |
Data summarized from Chung K-R, et al. (2008). Molecular Plant-Microbe Interactions.
Correlation of Elsinochrome Production with Pathogenicity in Elsinoë arachidis
Research on peanut scab involved the analysis of numerous field isolates of E. arachidis. The isolates were categorized based on their level of elsinochrome production, and their pathogenicity was subsequently assessed.
Table 2: Correlation between Elsinochrome Production and Disease Index in E. arachidis Isolates
| Isolate Group | Relative Elsinochrome Production | Mean Disease Index | Pearson Correlation Coefficient (r) |
| High Production | High | 41.7 | 0.964 |
| Medium Production | Medium | 20.97 | |
| Low Production | Low | 10.0 | |
| Non-producing | None | Minimal |
Data derived from a study on 63 field-collected isolates. The disease index reflects the severity of scab symptoms on peanut plants.
The Biosynthesis of Elsinochrome
The production of elsinochrome is a complex process regulated by a biosynthetic gene cluster. The core of this cluster is a polyketide synthase (PKS) gene. The expression of these genes, and consequently the synthesis of elsinochrome, is influenced by environmental cues such as light, nutrient availability, and pH.
Mechanism of Elsinochrome-Induced Cellular Damage
The phytotoxicity of elsinochrome is initiated by its photoactivation. This process leads to the generation of ROS, which are highly damaging to cellular components.
Experimental Protocols
Targeted Gene Disruption of EfPKS1 in E. fawcettii
Objective: To create a null mutant for the polyketide synthase gene (EfPKS1) to assess its role in elsinochrome production and pathogenicity.
Methodology:
-
Vector Construction: A disruption vector is created by cloning the 5' and 3' flanking regions of the EfPKS1 gene on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).
-
Fungal Transformation: Protoplasts of the wild-type E. fawcettii are generated and transformed with the disruption vector using a polyethylene glycol (PEG)-mediated method.
-
Mutant Selection: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic (e.g., hygromycin B). Resistant colonies are selected.
-
Mutant Verification: Putative mutants are verified through PCR and Southern blot analysis to confirm the homologous recombination event and the disruption of the target gene.
-
Phenotypic Analysis: The confirmed mutants are then assessed for their ability to produce elsinochrome (visibly and through extraction/quantification) and their pathogenicity on a susceptible host (e.g., rough lemon leaves).
Pathogenicity Assay on Host Leaves
Objective: To evaluate the virulence of different fungal strains by observing disease symptom development on detached leaves.
Methodology:
-
Inoculum Preparation: Conidial suspensions of the fungal strains to be tested are prepared and adjusted to a standard concentration (e.g., 1 x 10^5 conidia/mL).
-
Leaf Inoculation: Young, susceptible leaves of the host plant are detached and surface-sterilized. Droplets of the conidial suspension are placed on the adaxial surface of the leaves.
-
Incubation: The inoculated leaves are placed in a moist chamber and incubated under controlled conditions (e.g., 25°C with a 12-hour photoperiod) to facilitate infection and disease development.
-
Symptom Evaluation: The leaves are observed daily for the appearance and development of necrotic lesions. The severity of the symptoms is scored using a disease index at a set time point post-inoculation (e.g., 7-10 days).
Quantification of Elsinochrome
Objective: To measure the amount of elsinochrome produced by fungal cultures.
Methodology:
-
Fungal Culture: The fungal isolates are grown on a suitable medium (e.g., potato dextrose agar) under conditions conducive to elsinochrome production (i.e., in the presence of light).
-
Extraction: After a defined incubation period, the pigment is extracted from the fungal mycelium and the underlying agar using an organic solvent (e.g., acetone or methanol).
-
Quantification: The absorbance of the pigment extract is measured using a spectrophotometer at the wavelength of maximum absorbance for elsinochrome (approximately 466 nm). The concentration is calculated using a standard curve or the molar extinction coefficient.
-
Analysis: The quantity of elsinochrome is typically normalized to the dry weight of the fungal mycelium.
Conclusion
The collective evidence from genetic, biochemical, and pathological studies strongly validates the role of this compound and related perylenequinones as crucial virulence factors for several plant pathogenic fungi. The light-dependent generation of reactive oxygen species by these phytotoxins is the primary mechanism driving the development of disease symptoms. A deeper understanding of the biosynthesis and regulation of elsinochrome could pave the way for novel disease management strategies targeting this key virulence pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Elsinochrome production in different Elsinoë strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elsinochrome production across different strains of the fungal genus Elsinoë. Elsinochromes are a group of red or orange perylenequinone pigments that act as non-host-selective phytotoxins.[1][2] Their production is a key virulence factor for several plant pathogenic Elsinoë species, the causative agents of scab diseases on a variety of crops.[1][2] This document summarizes quantitative data on Elsinochrome production, details the experimental protocols for its quantification, and visualizes the underlying biosynthetic pathway.
Quantitative Comparison of Elsinochrome Production
Direct comparative studies quantifying Elsinochrome production across different Elsinoë species under identical conditions are limited in the available scientific literature. However, research on individual species reveals significant intra-species variation in toxin production.
A study on 63 isolates of Elsinoë arachidis, the causal agent of peanut scab, demonstrated a wide range of Elsinochrome production, from 3.45 to 227.11 nmol per agar plug.[3] The isolates were categorized into four groups based on their production levels, as detailed in the table below.
Table 1: Elsinochrome Production in Various Isolates of Elsinoë arachidis
| Production Group | Number of Isolates | Average Toxin Production (nmol/plug ± SEM) |
| 1 | 48 | 14.04 ± 7.71 |
| 2 | 6 | 52.36 ± 5.50 |
| 3 | 6 | 92.66 ± 15.41 |
| 4 | 3 | 203.37 ± 21.85 |
Data from a study on 63 isolates of E. arachidis collected from various locations in China.
Factors Influencing Elsinochrome Production
The biosynthesis of Elsinochrome is a complex process influenced by a variety of environmental and nutritional factors. Key factors include:
-
Light: Continuous light exposure is critical for the initiation and significant production of Elsinochrome. Cultures grown in darkness show nearly abolished production.
-
Culture Media: Elsinoë fawcettii produces the highest amounts of Elsinochrome when grown on Potato Dextrose Agar (PDA) compared to other synthetic media.
-
Carbon and Nitrogen Sources: High concentrations of sucrose can support Elsinochrome synthesis, while the presence of ammonium can completely inhibit it.
-
pH: The pH of the culture medium also plays a role in regulating Elsinochrome production.
-
Metal Ions: Certain metal ions, such as Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, and Na⁺, have been shown to increase Elsinochrome production in E. fawcettii.
Experimental Protocols
Fungal Culture and Elsinochrome Production
Objective: To cultivate Elsinoë strains under conditions conducive to Elsinochrome production.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and pour into sterile Petri dishes.
-
Inoculation: Inoculate the center of the PDA plates with a mycelial plug from an actively growing Elsinoë culture.
-
Incubation: Incubate the plates at 25-28°C under continuous fluorescent light for 15-30 days.
-
Observation: Monitor the plates for the development of the characteristic red or orange pigmentation in the fungal colony.
Extraction and Quantification of Elsinochrome
Objective: To extract and quantify the amount of Elsinochrome produced by the fungal cultures.
Methodology:
1. Extraction: a. From agar cultures, take a standardized number of agar plugs (e.g., 20 plugs of 5-mm diameter) from the pigmented region of the fungal colony. b. Place the plugs in a suitable solvent such as acetone or 5 M KOH. c. Extract the pigments, typically in the dark to prevent photodegradation, by shaking or vortexing. d. Centrifuge the mixture to pellet the fungal mycelia and agar debris. e. Collect the supernatant containing the extracted Elsinochromes.
2. Spectrophotometric Quantification: a. Measure the absorbance of the supernatant at 480 nm using a spectrophotometer. b. The concentration of Elsinochrome can be determined by comparing the absorbance to a standard curve of purified Elsinochrome.
3. HPLC-Based Quantification: a. For a more precise quantification and separation of different Elsinochrome derivatives (A, B, C), High-Performance Liquid Chromatography (HPLC) can be used. b. The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. c. A mobile phase, for example, a mixture of chloroform and ethyl acetate (1:1, v/v), is used to separate the different Elsinochrome compounds. d. Detection is typically performed using a UV-Vis detector at a wavelength where Elsinochromes show maximum absorbance (around 460-480 nm).
Elsinochrome Biosynthesis Pathway
The biosynthesis of Elsinochrome is orchestrated by a set of genes organized in a gene cluster, commonly referred to as the elc cluster. The pathway involves a type-I polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone to form the final perylenequinone structure.
References
A Comparative Guide to Fungal Phytotoxins in Soybean Pathogens: Elsinochrome C and Its Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Elsinochrome C and other significant fungal phytotoxins affecting soybeans. Understanding the distinct mechanisms of these toxins is crucial for developing effective disease management strategies and potential therapeutic applications. This document summarizes their performance based on experimental data, outlines detailed experimental protocols, and visualizes their impact on host signaling pathways.
Executive Summary
Fungal pathogens of soybean produce a diverse arsenal of phytotoxins to facilitate infection and colonization. These toxins employ various mechanisms to induce cell death and suppress plant defense responses. This guide focuses on a comparative analysis of this compound, a perylenequinone toxin, against other notable fungal phytotoxins: Cercosporin, Botryodiplodin, Fumonisin B1, and Deoxynivalenol (DON). While all contribute to disease development, their modes of action, phytotoxic efficiencies, and impacts on host cellular machinery differ significantly.
Comparative Phytotoxicity
The phytotoxic effects of these fungal toxins on soybean have been quantified using various methods, most notably the leaf disc assay. This assay allows for a controlled assessment of a toxin's ability to cause cell death, typically measured as necrosis or bleaching. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric for comparing the toxic potential of these compounds.
| Phytotoxin | Toxin Class | Producing Fungus (example) | Soybean Disease | IC50/EC50 on Soybean Leaf Discs | Key Phytotoxic Effects |
| This compound | Perylenequinone | Elsinoë spp. | Scab | Data not available in comparative studies | Light-dependent ROS production, membrane damage, necrosis[1][2] |
| Cercosporin | Perylenequinone | Cercospora spp. | Cercospora Leaf Blight | Data not available in comparative studies | Light-dependent ROS production (singlet oxygen, superoxide), lipid peroxidation, membrane leakage[3][4][5] |
| Botryodiplodin | Mycotoxin | Macrophomina phaseolina | Charcoal Rot | IC50 (72h): 59.5 µg/mL (Saline cv.)IC50 (72h): 132 µg/mL (DS97-84-1, DT97-4290 cvs.) | Necrosis, inhibition of root growth, loss of root cap integrity |
| Fumonisin B1 | Mycotoxin | Fusarium spp. | Fusarium Root Rot | Data not available in comparative studies | Chlorosis, necrosis, tissue curling, disruption of sphingolipid metabolism, oxidative stress |
| Deoxynivalenol (DON) | Trichothecene | Fusarium spp. | Fusarium Head Blight | Data not available in comparative studies | Inhibition of protein synthesis, activation of MAPK signaling, oxidative stress |
Mechanisms of Action and Host Signaling
The phytotoxicity of these fungal toxins stems from their ability to interfere with essential cellular processes and trigger specific signaling pathways in the host plant, often culminating in programmed cell death.
Photosensitizing Perylenequinones: Elsinochrome and Cercosporin
Both Elsinochrome and Cercosporin are photoactivated toxins. In the presence of light, they generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which are highly destructive to cellular components.
Mechanism:
-
Light Absorption: The perylenequinone core of these toxins absorbs light energy, transitioning to an excited triplet state.
-
Energy Transfer to Oxygen: The excited toxin transfers this energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).
-
Electron Transfer to Oxygen: The excited toxin can also donate an electron to O₂, forming the superoxide anion (O₂⁻).
-
Cellular Damage: These ROS indiscriminately attack cellular macromolecules, leading to lipid peroxidation, membrane damage, electrolyte leakage, and ultimately, necrotic cell death.
Signaling Pathway: The massive oxidative burst induced by these toxins can overwhelm the plant's antioxidant defenses and likely triggers a general stress response. While specific signaling pathways in soybean are not fully elucidated, the resulting cellular damage is a potent inducer of programmed cell death.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cercosporin: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 5. mdpi.com [mdpi.com]
A Comparative Genomic Guide to Perylenequinone Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
Perylenequinones are a class of fungal polyketide natural products renowned for their potent photosensitizing abilities, which underpin their potential applications in photodynamic therapy and agriculture.[1] The biosynthesis of these complex molecules is orchestrated by dedicated biosynthetic gene clusters (BGCs). This guide provides a comparative genomic overview of key perylenequinone BGCs, presenting quantitative data, experimental methodologies, and visual workflows to facilitate research and development in this area.
Comparative Analysis of Perylenequinone BGCs
Perylenequinone BGCs typically harbor a core set of genes essential for the biosynthesis of the characteristic pentacyclic or hexacyclic aromatic core.[1][2][3] These include a non-reducing polyketide synthase (NR-PKS), which catalyzes the initial polyketide chain assembly, followed by various tailoring enzymes such as monooxygenases, oxidoreductases, methyltransferases, and transcription factors that collectively modify and cyclize the polyketide intermediate into the final perylenequinone structure.[2] Additionally, these clusters often contain transporter proteins, presumed to be involved in exporting the final product.
Below is a comparative summary of the genomic features of four well-characterized perylenequinone BGCs: cercosporin, hypocrellin, elsinochrome, and phleichrome.
| Feature | Cercosporin (CTB) BGC | Hypocrellin (HYP) BGC | Elsinochrome (elc) BGC | Phleichrome BGC |
| Producing Organism(s) | Cercospora spp. | Shiraia bambusicola, Hypocrella bambusae | Elsinoë fawcettii, Parastagonospora nodorum | Cladosporium phlei |
| Core Enzyme | CTB1 (NR-PKS) | HYP1 (NR-PKS) | ElcA (NR-PKS) | PKS1 (NR-PKS) |
| Approx. Cluster Size (kb) | ~25-30 | ~20-25 | ~20-25 | ~15-20 |
| Number of Genes | ~8-12 | ~10-12 | ~8-10 | ~7-9 |
| Key Gene Homologs | NR-PKS, O-methyltransferase, FAD-dependent monooxygenase, Major Facilitator Superfamily (MFS) transporter, Zn(II)2Cys6 transcription factor, oxidoreductase, monooxygenase. | NR-PKS, O-methyltransferase, FAD-dependent monooxygenase, MFS transporter, Zn(II)2Cys6 transcription factor, oxidoreductase, monooxygenase, short-chain dehydrogenase. | NR-PKS, O-methyltransferase, FAD-dependent monooxygenase, MFS transporter, Zn(II)2Cys6 transcription factor, oxidoreductase, monooxygenase. | NR-PKS, O-methyltransferase, FAD-dependent monooxygenase, MFS transporter, Zn(II)2Cys6 transcription factor, oxidoreductase. |
| Structural Class of Product | Pentacyclic | Hexacyclic | Hexacyclic | Hexacyclic |
Experimental Protocols for Comparative Genomics
The elucidation and comparison of perylenequinone BGCs involve a multi-step experimental workflow. Here are the detailed methodologies for the key experiments.
Identification and Annotation of Putative BGCs
Objective: To identify and annotate putative perylenequinone BGCs from fungal genomic data.
Methodology:
-
Genome Sequencing: High-quality genomic DNA is extracted from the fungal strain of interest and sequenced using next-generation sequencing (NGS) platforms.
-
BGC Prediction: The assembled genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or fungiSMASH. These tools identify potential secondary metabolite BGCs based on the presence of core biosynthetic enzymes like PKSs and NRPSs.
-
Homology-based Annotation: The predicted BGCs are manually curated. The protein sequences of the genes within the clusters are compared against known perylenequinone biosynthetic genes (e.g., from the MIBiG database) using BLASTp to identify homologs and assign putative functions.
Comparative Genomic Analysis
Objective: To compare the gene content, organization, and synteny of identified perylenequinone BGCs.
Methodology:
-
Gene Cluster Alignment: The identified perylenequinone BGCs are aligned using tools like Clinker or cblaster to visualize gene synteny and identify conserved and variable regions.
-
Phylogenetic Analysis: The protein sequences of the core PKS enzymes are aligned using MAFFT or ClustalW, and a phylogenetic tree is constructed using methods like Maximum Likelihood (e.g., with RAxML or PhyML) to infer the evolutionary relationships between the different perylenequinone BGCs.
Functional Characterization of BGCs
Objective: To experimentally validate the function of a putative perylenequinone BGC and its constituent genes.
Methodology:
-
Gene Deletion: Targeted deletion of the core PKS gene or other key genes within the cluster is performed using homologous recombination-based techniques (e.g., split-marker strategy). The resulting mutant is then cultured, and the metabolite profile is analyzed by HPLC and mass spectrometry to confirm the loss of perylenequinone production.
-
Heterologous Expression: The entire BGC is cloned and expressed in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. This involves:
-
Vector Construction: The genes of the BGC are amplified by PCR and assembled into an expression vector, often using yeast homologous recombination.
-
Fungal Transformation: The expression vector is introduced into the heterologous host protoplasts.
-
Metabolite Analysis: The transformed fungal strains are cultivated, and the culture extracts are analyzed by HPLC and mass spectrometry to detect the production of the expected perylenequinone.
-
Visualizing the Comparative Genomics Workflow
The following diagram illustrates the logical workflow for the comparative genomics of perylenequinone BGCs.
References
Differentiating Elsinochrome Isomers: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Elsinochromes, a class of red-orange polyketide pigments produced by fungi of the genus Elsinoë, exhibit potent photodynamic activity, making them of significant interest in agricultural and pharmaceutical research. These compounds exist as several structural isomers, primarily Elsinochrome A, B, C, and D, which differ in their side-chain substitutions. Accurate differentiation and quantification of these isomers are crucial for understanding their biosynthesis, biological activity, and potential applications. This guide provides a comprehensive comparison of analytical techniques used to distinguish between Elsinochrome isomers, supported by experimental data and detailed protocols.
Structural Differences of Elsinochrome Isomers
The core structure of Elsinochromes is a perylenequinone skeleton. The isomers are distinguished by the nature of the R groups at the C2 and C11 positions, as illustrated in the diagram below.
Caption: Structural relationships of Elsinochrome isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of Elsinochrome isomers. The polarity differences arising from their distinct side chains allow for effective separation using reverse-phase chromatography.
Comparative HPLC Data
| Isomer | Expected Elution Order | Rationale |
| This compound | 1 | Most polar due to two hydroxyl groups. |
| Elsinochrome B | 2 | Intermediate polarity with one hydroxyl and one acetyl group. |
| Elsinochrome A | 3 | Least polar of A, B, and C with two acetyl groups. |
| Elsinochrome D | Variable | Polarity is influenced by the lactone ring structure. |
Experimental Protocol: HPLC Analysis of this compound
This protocol is adapted from a method developed for the simultaneous determination of this compound and Hypocrellin A.
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at 460 nm.
-
Sample Preparation: Extract Elsinochromes from the fungal mycelium with acetone. Evaporate the acetone and redissolve the residue in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Caption: HPLC workflow for Elsinochrome isomer analysis.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of Elsinochrome isomers. While the isomers have the same core structure and thus many common fragments, differences in their side chains will lead to unique fragmentation patterns that can be used for differentiation.
Comparative Mass Spectrometry Data
Detailed comparative fragmentation data for all four isomers is scarce in the literature. However, the expected molecular ions and key fragments based on their structures are presented below. High-resolution mass spectrometry is essential to confirm the elemental composition of the fragments.
| Isomer | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| Elsinochrome A | C₂₈H₂₄O₁₀ | 520.49 | 521.14 | Loss of acetyl groups (-43 Da) |
| Elsinochrome B | C₂₈H₂₄O₁₀ | 520.49 | 521.14 | Loss of acetyl and hydroxymethyl groups |
| This compound | C₂₈H₂₄O₁₀ | 520.49 | 521.14 | Loss of hydroxymethyl groups (-31 Da) |
| Elsinochrome D | C₂₈H₂₀O₁₀ | 516.46 | 517.11 | Fragmentation of the lactone ring |
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the HPLC protocol described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Collision Energy: Ramped to obtain fragmentation spectra (MS/MS).
-
-
Data Analysis: Extract ion chromatograms for the expected molecular ions of each isomer. Analyze the MS/MS spectra for characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of isomers. Differences in the chemical environment of protons (¹H) and carbons (¹³C) in the side chains of Elsinochrome isomers lead to distinct chemical shifts and coupling patterns.
Comparative NMR Data
While a complete set of assigned NMR data for all four isomers in the same solvent is not available in a single report, analysis of the expected spectra provides clear points of differentiation.
| Isomer | Key Differentiating ¹H NMR Signals | Key Differentiating ¹³C NMR Signals |
| Elsinochrome A | Singlets for two acetyl methyl groups. | Carbonyl signals for two acetyl groups. |
| Elsinochrome B | Signals for one acetyl methyl group and a methylene group adjacent to a hydroxyl. | Carbonyl signal for one acetyl group and a signal for a hydroxymethyl carbon. |
| This compound | Signals for two methylene groups adjacent to hydroxyls. | Signals for two hydroxymethyl carbons. |
| Elsinochrome D | Unique signals for the protons within the lactone ring. | Carbonyl signal of the lactone and signals for the carbons within the ring. |
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a purified sample of each isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like Elsinochromes. While the core chromophore is identical for all isomers, subtle differences in the side chains can lead to slight shifts in the absorption maxima (λmax).
Comparative UV-Vis Data
Crude extracts of Elsinochromes typically show three major absorption peaks.[1][2] Purified Elsinochrome A, B, and C have been reported to have near-identical UV-Vis spectra.[3] However, careful measurement of purified isomers may reveal minor but consistent differences.
| Isomer | Reported λmax (nm) in Acetone (Crude Extract) |
| Elsinochrome Mix | ~460, ~530, ~570[1] |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Dissolve a purified sample of each isomer in a suitable solvent (e.g., ethanol or chloroform) to a known concentration.
-
Measurement: Scan the absorbance from 200 to 800 nm.
-
Data Analysis: Determine the λmax values and molar absorptivity for each isomer.
Conclusion
The differentiation of Elsinochrome isomers requires a multi-technique approach. HPLC is the primary tool for separation and quantification. Mass spectrometry provides confirmation of molecular weight and valuable structural information through fragmentation analysis. NMR spectroscopy offers the most definitive structural elucidation and is essential for unambiguous isomer identification. UV-Vis spectroscopy is useful for initial characterization and quantification of the total Elsinochrome content. For routine analysis, a validated HPLC-DAD method is often sufficient, while for detailed structural confirmation, a combination of high-resolution MS and 2D NMR is indispensable. The data and protocols presented in this guide provide a framework for researchers to select and implement the most appropriate analytical strategies for their specific needs in the study of these fascinating and potent fungal metabolites.
References
A Validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Sensitive Detection of Elsinochrome C: A Comparison with Existing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of Elsinochrome C against traditional analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and spectrophotometry. The presented data highlights the superior sensitivity, specificity, and speed of the new UHPLC-MS/MS method, offering a more robust tool for the quantification of this mycotoxin in various matrices.
Comparative Analysis of Analytical Methods for this compound Detection
The performance of the newly validated UHPLC-MS/MS method was rigorously compared with established HPLC-UV and spectrophotometric methods. The key analytical parameters are summarized in the table below, demonstrating the enhanced capabilities of the UHPLC-MS/MS approach.
| Parameter | UHPLC-MS/MS (New Method) | HPLC-UV | Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/L | 175 µg/L[1] | Not typically determined for quantification |
| Limit of Quantification (LOQ) | 0.5 µg/L | 585 µg/L[1] | Not typically determined for quantification |
| **Linearity (R²) ** | >0.999 | 0.9989[1] | Varies with assay conditions |
| Recovery | 95-105% | >95.0%[1] | Dependent on extraction efficiency |
| Analysis Time | ~5 minutes | ~15-20 minutes | ~10-15 minutes per sample |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) | Low (susceptible to interfering compounds) |
Experimental Protocols
Detailed methodologies for the novel UHPLC-MS/MS method and the comparative techniques are provided below.
UHPLC-MS/MS Method for this compound Detection (New Method)
a. Sample Preparation: Fungal mycelia or other sample matrices are homogenized and extracted with acetone or a methanol/acetonitrile mixture. The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.
b. Instrumentation and Conditions:
-
UHPLC System: A high-performance UHPLC system equipped with a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 545.1, and product ions for quantification and confirmation are determined by direct infusion of a standard.
HPLC-UV Method for this compound Detection
a. Sample Preparation: Similar to the UHPLC-MS/MS method, samples are extracted with an organic solvent, centrifuged, and filtered.
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 468 nm.
Spectrophotometric Method for this compound Detection
a. Sample Preparation: Fungal cultures or other samples are extracted with acetone. The extract is centrifuged to remove solid debris.
b. Instrumentation and Conditions:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Measurement: The absorbance of the acetone extract is measured at 468 nm.
-
Quantification: The concentration of this compound is determined by comparing the absorbance to a standard curve prepared with known concentrations of the compound.
Visualizing the Experimental Workflow and Biological Impact
To further elucidate the methodologies and the biological context of this compound, the following diagrams are provided.
This compound is a photosensitive mycotoxin that, upon exposure to light, generates reactive oxygen species (ROS), leading to cellular damage and apoptosis. The signaling pathway of this compound-induced phototoxicity is depicted below.
References
How does Elsinochrome C's phototoxicity compare to other photosensitizers
For Immediate Release
GOTHENBURG, Sweden – November 28, 2025 – In the ever-evolving landscape of photodynamic therapy (PDT) and photosensitizer development, a comprehensive understanding of the phototoxic potential of novel compounds is paramount. This guide provides a detailed comparison of the phototoxicity of Elsinochrome C, a perylenequinone photosensitizer of fungal origin, with other well-established photosensitizers. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
This compound, a red pigment produced by Elsinoë species, exhibits significant phototoxicity upon exposure to light.[1][2] Its mechanism of action, like other perylenequinones such as cercosporin and hypocrellin, involves the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂•⁻).[1] These highly reactive molecules induce cellular damage, leading to cell death.[1][3] This guide presents a comparative analysis of this compound's phototoxic efficacy against a panel of common photosensitizers, including other perylenequinones, porphyrin derivatives, and xanthene dyes. The comparison is based on key phototoxicity metrics, namely singlet oxygen quantum yield (ΦΔ) and half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.
Comparative Analysis of Photosensitizer Efficacy
The phototoxic efficiency of a photosensitizer is determined by its ability to generate cytotoxic species upon illumination. Key parameters for this assessment are the singlet oxygen quantum yield (ΦΔ), which measures the efficiency of ¹O₂ production, and the IC50 value, which represents the concentration of the photosensitizer required to inhibit a biological process by 50% under specific light conditions.
It is crucial to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as cell lines, light doses, and incubation times. The data presented below is a compilation from various sources and should be interpreted with these variables in mind.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Selected Photosensitizers
| Photosensitizer | Chemical Class | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Elsinochrome A * | Perylenequinone | High | Not Specified | |
| Cercosporin | Perylenequinone | 0.81 - 0.97 | Not Specified | |
| Hypocrellin A | Perylenequinone | High | Not Specified | |
| Rose Bengal | Xanthene | 0.76 | DMSO | |
| Methylene Blue | Phenothiazine | 0.52 | DMSO | |
| Photofrin® | Porphyrin Mixture | Not specified | Not specified | |
| Zinc Phthalocyanine (ZnPC) | Phthalocyanine | ~0.56 | THF | |
| Eosin Y | Xanthene | 0.57 | DMSO |
Note: Data for this compound is limited; however, Elsinochrome A, a closely related compound, is reported to have the highest singlet oxygen quantum yield among perylenequinonoid photosensitizers.
Table 2: In Vitro Phototoxicity (IC50) of Selected Photosensitizers
| Photosensitizer | Cell Line | IC50 (µg/mL) | Light Dose (J/cm²) | Reference |
| Elsinochrome A * | ECV304 | 0.051 | 20 | |
| Hypocrellin B | ECV304 | 0.085 | 20 | |
| Photofrin® | PROb (colonic) | 1.27 | 25 | |
| Photofrin® | REGb (colonic) | 1.20 | 25 | |
| Benzoporphyrin Derivative (BPD-MA) | PROb (colonic) | 0.093 | 10 | |
| Benzoporphyrin Derivative (BPD-MA) | REGb (colonic) | 0.071 | 10 | |
| Methylene Blue (with LED) | NIH/3T3 | Significant viability reduction at 1.0 mg/L | 7.5 | |
| Rose Bengal | Caco-2 | >80% viability reduction at 5 µM (2.5 µg/mL) | 116 |
Experimental Protocols for Phototoxicity Assessment
A standardized method for evaluating the phototoxic potential of a substance is crucial for reproducible and comparable results. The OECD Guideline for the Testing of Chemicals, Test No. 432: In Vitro 3T3 NRU Phototoxicity Test is a widely accepted protocol.
OECD 432: 3T3 NRU Phototoxicity Test
This assay compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UV-A light.
Workflow:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.
-
Pre-incubation: Cells are incubated with at least eight different concentrations of the test substance for one hour. Two plates are prepared for each substance.
-
Irradiation: One plate is irradiated with a non-toxic dose of UV-A light (e.g., 5 J/cm²), while the other plate is kept in the dark.
-
Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.
-
Viability Assessment: Cell viability is determined using the neutral red uptake (NRU) assay. Neutral red is a vital dye that accumulates in the lysosomes of viable cells.
-
Data Analysis: The concentration-response curves for both the irradiated and non-irradiated cells are compared to determine the phototoxic potential. The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values.
Signaling Pathways in Phototoxicity
The cellular damage induced by photosensitizers triggers a cascade of signaling events that ultimately determine the cell's fate, leading to apoptosis, necrosis, or autophagy. The specific pathways activated depend on the photosensitizer, its subcellular localization, and the cell type.
General Mechanism of Phototoxicity
Upon light absorption, a photosensitizer transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. The triplet state photosensitizer can then react with molecular oxygen via two primary mechanisms:
-
Type I Reaction: Electron or hydrogen transfer to produce radical ions and free radicals.
-
Type II Reaction: Energy transfer to ground-state triplet oxygen to form highly reactive singlet oxygen (¹O₂).
These ROS can then damage various cellular components, including lipids, proteins, and nucleic acids, initiating cell death pathways.
Specific Signaling Pathways
-
Elsinochrome and Cercosporin: The phototoxicity of these perylenequinones is primarily attributed to the generation of ¹O₂ and O₂•⁻, which cause widespread damage to cellular membranes and other macromolecules. The regulation of cercosporin biosynthesis has been linked to Ca²⁺/Calmodulin and MAP kinase signaling pathways.
-
Hypocrellin A: Studies have shown that Hypocrellin A-mediated PDT induces apoptosis in cancer cells through a ROS-mediated mitochondrial signaling pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
-
Methylene Blue: Methylene blue-mediated PDT has been shown to activate both intrinsic and extrinsic apoptotic pathways. This includes the release of cytochrome c from the mitochondria and the activation of the Fas-L signaling pathway, leading to the activation of caspases and the Bcl-2 family of proteins.
-
Rose Bengal: The phototoxicity of Rose Bengal has been linked to a p53-mediated apoptotic pathway. It induces oxidative stress, leading to DNA damage and membrane peroxidation, which in turn triggers apoptosis.
-
Photofrin®: Photofrin-mediated PDT is known to induce apoptosis through the activation of caspase-3, -8, and -9. The process involves mitochondrial damage and the release of cytochrome c.
Conclusion
This compound and its analogs are potent perylenequinone photosensitizers with high singlet oxygen quantum yields, making them promising candidates for applications in photodynamic therapy. Their phototoxic efficacy is comparable to, and in some aspects may exceed, that of other established photosensitizers. The primary mechanism of their phototoxicity is the light-dependent generation of ROS, which induces widespread cellular damage and triggers programmed cell death. A thorough understanding of the specific signaling pathways activated by these compounds will be crucial for optimizing their therapeutic application and developing novel, highly targeted photodynamic treatments. Further research is warranted to establish a more direct and standardized comparison of the phototoxic potential of this compound with a broader range of photosensitizers under identical experimental conditions.
References
- 1. Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology [mdpi.com]
Safety Operating Guide
Prudent Disposal of Elsinochrome C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Elsinochrome C are paramount to ensuring a secure laboratory environment and regulatory compliance. this compound, a photosensitizing perylenequinone mycotoxin, requires meticulous disposal procedures due to its inherent toxicity. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound waste.
When exposed to light, Elsinochromes can generate reactive oxygen species, such as singlet oxygen and superoxide ions, which can lead to cellular toxicity.[1][2] This phototoxic nature underscores the importance of treating all this compound contaminated materials as hazardous waste.
Waste Characterization and Segregation
Proper segregation of waste is critical to prevent environmental contamination and ensure the safety of personnel.[3] All materials that have come into contact with this compound should be considered contaminated and disposed of accordingly.
Table 1: Summary of this compound Waste Management
| Waste Type | Handling and Segregation Procedures | Disposal Method |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. This includes items such as contaminated gloves, weighing paper, disposable lab coats, and solid residues of this compound. | Dispose of through a licensed professional waste disposal service.[4] |
| Liquid Waste | Collect in a separate, clearly labeled, and sealed hazardous waste container. This includes solutions containing this compound and the first rinse of any contaminated glassware. | Dispose of through a licensed professional waste disposal service. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as hazardous waste. | Dispose of through a designated sharps and hazardous waste disposal stream. |
| Empty Containers | If the container held a P-listed waste (acutely toxic), it must be triple-rinsed, and the rinsate collected as hazardous waste. While this compound is not explicitly P-listed, its toxic nature suggests this as a best practice. | Dispose of the triple-rinsed container as non-hazardous waste, or as per institutional policy. |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocol: Chemical Inactivation of this compound Waste
While specific protocols for the degradation of this compound are not extensively documented, a general approach for the chemical inactivation of mycotoxins can be adapted. This protocol is based on methods known to be effective against other mycotoxins and should be validated on a small scale in a controlled laboratory setting before being implemented for bulk waste treatment.
Objective: To chemically degrade this compound in liquid waste to less toxic byproducts before final disposal. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound liquid waste
-
Sodium hypochlorite solution (household bleach, ~5-6% NaOCl)
-
Sodium hydroxide (NaOH) solution, 1 M
-
Hydrochloric acid (HCl) solution, 1 M
-
pH indicator strips or pH meter
-
Stir plate and stir bar
-
Appropriate glass reaction vessel
Procedure:
-
Preparation:
-
Place the liquid waste containing this compound in a suitable glass reaction vessel equipped with a stir bar.
-
Ensure the reaction is performed in a certified chemical fume hood.
-
Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Alkaline Treatment:
-
Slowly add 1 M sodium hydroxide solution to the waste while stirring to raise the pH to approximately 12. Monitor the pH using pH strips or a pH meter.
-
The alkaline conditions can help to hydrolyze and degrade the mycotoxin structure.
-
-
Oxidative Degradation:
-
While maintaining the alkaline pH and continuous stirring, slowly add an excess of sodium hypochlorite solution. A general guideline is to add a volume of bleach that is at least twice the estimated volume of the mycotoxin-containing solution.
-
Allow the reaction to proceed for at least 2 hours at room temperature. The solution should be monitored for any color change, which may indicate the degradation of the pigmented this compound.
-
-
Neutralization:
-
After the degradation period, carefully neutralize the solution by slowly adding 1 M hydrochloric acid until the pH is between 6 and 8. This step is crucial to prevent the release of chlorine gas and to ensure the final waste is safe for handling by waste management personnel.
-
-
Final Disposal:
-
The treated and neutralized liquid waste should be collected in a labeled hazardous waste container and disposed of through the institution's hazardous waste management program.
-
Note: The efficacy of this degradation protocol should be confirmed by an appropriate analytical method, such as HPLC, to ensure the complete destruction of this compound before the procedure is adopted for routine use.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, minimizing risks to themselves and the environment, and ensuring compliance with safety regulations.
References
Essential Safety and Logistical Information for Handling Elsinochrome C
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling Elsinochrome C to ensure the appropriate level of personal protection. The following PPE is recommended to minimize exposure through inhalation, skin, and eye contact.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes of solutions containing this compound and any airborne particles. A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Double gloving is advised to provide an additional layer of protection. Gloves should be inspected for any signs of wear or degradation before use and should be changed frequently. |
| Body Protection | A fully fastened laboratory coat, preferably a chemical-resistant or disposable gown | Provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 or higher) | Recommended when handling the powdered form of this compound or when there is a potential for aerosol generation. All work with dry mycotoxins should be performed in a chemical fume hood or a certified biological safety cabinet. |
Operational Plans: Safe Handling Procedures
Adherence to standard operating procedures is critical for minimizing the risk of exposure to this compound.
-
Preparation :
-
Designate a specific area for handling this compound, away from general laboratory traffic.
-
Ensure a calibrated analytical balance is available within a chemical fume hood or ventilated enclosure for weighing the compound.
-
Have all necessary PPE, spill cleanup materials, and waste disposal containers readily accessible.
-
-
Handling :
-
Whenever possible, handle this compound in solution to reduce the risk of inhaling the powdered form.
-
If working with the solid compound, use a chemical fume hood or a certified biological safety cabinet.
-
Avoid creating dust when handling the powder.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate all equipment after use.
-
-
Decontamination :
-
Wipe down all work surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water after completing work.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plans
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., gloves, weighing papers, disposable lab coats) should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Given its photosensitive nature, storage in an opaque container is recommended. |
| Sharps | Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous waste. |
All hazardous waste must be disposed of through the institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
In case of a spill, evacuate the area and prevent others from entering. For a small spill, cover with an absorbent material, and then decontaminate the area with a suitable solvent followed by soap and water. For a large spill, evacuate the laboratory and contact the institution's environmental health and safety department.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal, to ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
